molecular formula C12H13NO B11909702 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole

8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole

Cat. No.: B11909702
M. Wt: 187.24 g/mol
InChI Key: IPZCDWNQFCKQNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

8-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole

InChI

InChI=1S/C12H13NO/c1-14-11-7-3-6-10-12(11)8-4-2-5-9(8)13-10/h3,6-7,13H,2,4-5H2,1H3

InChI Key

IPZCDWNQFCKQNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C3=C(N2)CCC3

Origin of Product

United States

Foundational & Exploratory

Structure Elucidation and Characterization of 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopenta[b]indole scaffold is a privileged pharmacophore embedded in numerous bioactive molecules, including melatonin receptor agonists,1 [1], and kinase inhibitors. The structural rigidification provided by the fused cyclopentane ring alters the stereoelectronic profile of the indole core, often enhancing target binding affinity. However, the synthesis and subsequent structural elucidation of substituted cyclopenta[b]indoles—specifically the 8-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole derivative—present significant analytical challenges. Distinguishing between regioisomers (e.g., 6-methoxy vs. 8-methoxy) requires a rigorous multidimensional NMR approach.

As a Senior Application Scientist, I have designed this whitepaper to detail the causal logic behind the synthesis, isolation, and definitive structural elucidation of 8-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole, providing a self-validating framework for researchers in drug development.

Retrosynthetic Strategy and Regioselective Synthesis

The most robust method for constructing the tetrahydrocyclopenta[b]indole core is the 2 [2]. To access the 8-methoxy target, the condensation of 3-methoxyphenylhydrazine with cyclopentanone is employed.

Causality in Synthesis: The initial condensation yields an asymmetric hydrazone intermediate. Under acidic catalysis, the hydrazone undergoes a [3,3]-sigmatropic rearrangement [3]. Because the starting hydrazine is meta-substituted (3-methoxy), the rearrangement can occur at either of the two available ortho positions (C2 or C6 of the phenyl ring).

  • Cyclization at the sterically less hindered para position (relative to the methoxy group) yields the 6-methoxy byproduct.

  • Cyclization at the ortho position yields the sterically more congested 8-methoxy target.

These regioisomers exhibit distinct chromatographic mobilities due to differences in their dipole moments and hydrogen-bonding capacities, allowing for isolation via silica gel chromatography.

Synthesis A 3-Methoxyphenylhydrazine + Cyclopentanone B Hydrazone Intermediate A->B Condensation (H+, Heat) C [3,3]-Sigmatropic Rearrangement B->C Fischer Indole Conditions D 8-Methoxy Isomer (Target) C->D ortho-cyclization E 6-Methoxy Isomer (Byproduct) C->E para-cyclization

Diagram 1: Regioselective pathways in the Fischer Indole Synthesis of the target compound.

Multidimensional NMR Elucidation Strategy

The definitive assignment of the 8-methoxy regiochemistry relies on a combination of 1D and 2D NMR techniques. The causal relationship between the molecular structure and the observed spectral data is outlined below.

1D NMR (1H and 13C): The Electronic Shielding Effect

The methoxy group is a strong π-electron donor. In the 8-methoxy isomer, the electron density is significantly increased at the ortho (C7) and para (C5) positions. Consequently, the H7 and H5 protons are highly shielded, resonating upfield (δ ~6.50 and 6.95 ppm, respectively) compared to the meta proton H6 (δ ~7.05 ppm). The splitting pattern forms a classic AMX spin system (doublet, triplet, doublet), which is diagnostic for a 1,2,3-trisubstituted benzene ring. This immediately rules out the 6-methoxy and 7-methoxy isomers, which would present a 1,2,4-trisubstituted pattern.

2D NMR: HMBC and the Peri-Interaction NOE

While 1D NMR confirms the 1,2,3-trisubstitution, it cannot definitively distinguish between the 5-methoxy and 8-methoxy isomers. This is resolved using 2D NOESY and HMBC.

  • HMBC: The methoxy protons (δ 3.90) show a strong ³J correlation to the C8 carbon (δ 154.0), linking the substituent to the core.

  • NOESY (The Definitive Proof): In the 8-methoxy isomer, the methoxy group at C8 is in close spatial proximity to the C1 methylene protons of the fused cyclopentane ring. This "peri-type" spatial interaction results in a strong, unambiguous NOE cross-peak between the methoxy protons and the C1 protons (δ 2.85). This interaction is physically impossible in the 5-methoxy isomer, providing absolute confirmation of the 8-methoxy architecture.

NMR_Correlations OMe 8-Methoxy Protons (δ 3.90) C8 C8 Carbon (δ 154.0) OMe->C8 3J HMBC H7 H7 Proton (δ 6.50) OMe->H7 NOESY C1 C1 Methylene Protons (δ 2.85) OMe->C1 NOESY (Peri-interaction) H7->C8 2J HMBC H6 H6 Proton (δ 7.05) H7->H6 COSY

Diagram 2: Key 2D NMR correlations confirming the 8-methoxy regiochemistry.

High-Resolution Mass Spectrometry (HRMS) Fragmentation

Orthogonal validation is achieved via ESI-TOF HRMS. The exact mass for [M+H]⁺ (C₁₂H₁₄NO⁺) is calculated at m/z 188.1070. The primary fragmentation pathway involves the homolytic cleavage of the methoxy methyl group, expelling a methyl radical (•CH₃) to form a highly stable quinonoid radical cation at m/z 173.08. This fragmentation is a hallmark of methoxyindoles and validates the intact tricyclic core.

Data Presentation

Table 1: Multidimensional NMR Assignments (CDCl₃, 400 MHz)

Position ¹³C δ (ppm) ¹H δ (ppm), Mult, J (Hz) Key HMBC (H → C) Key NOESY
1 24.5 2.85, t, 7.2 C2, C3, C8b, C8a H2, 8-OMe
2 26.0 2.55, m C1, C3 H1, H3
3 28.8 2.90, t, 7.2 C1, C2, C3a, C4a H2
3a 143.8 - - -
4 (NH) - 7.80, br s C3a, C4a, C8a H5
4a 141.1 - - -
5 104.5 6.95, d, 8.0 C4a, C7, C8a NH, H6
6 121.5 7.05, t, 8.0 C4a, C8 H5, H7
7 100.2 6.50, d, 8.0 C5, C8, C8a H6, 8-OMe
8 154.0 - - -
8a 118.6 - - -
8b 119.9 - - -

| 8-OMe | 55.3 | 3.90, s | C8 | H7, H1 |

Table 2: HRMS (ESI-TOF) Fragmentation Profile

Ion Type Formula Calculated m/z Observed m/z Causal Origin
[M+H]⁺ C₁₂H₁₄NO⁺ 188.1070 188.1068 Protonation of the intact molecule
[M+H - •CH₃]•⁺ C₁₁H₁₁NO•⁺ 173.0835 173.0831 Homolytic cleavage of methoxy methyl group

| [M+H - CH₃OH]⁺ | C₁₁H₁₀N⁺ | 156.0808 | 156.0805 | Elimination of methanol |

Experimental Protocols

Protocol 1: Synthesis and Isolation (Self-Validating Workflow)
  • Reaction Setup: Dissolve 3-methoxyphenylhydrazine hydrochloride (1.0 eq) and cyclopentanone (1.1 eq) in absolute ethanol. Add a catalytic amount of glacial acetic acid.

  • Built-in Validation (Imine Formation): Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the hydrazine (R_f ~0.2) and appearance of a non-polar hydrazone spot (R_f ~0.8) validates the completion of the first step. Proceeding without this check risks unreacted starting material interfering with cyclization.

  • Cyclization: Add p-toluenesulfonic acid (PTSA) and reflux for 4 hours to induce the Fischer indolization.

  • Built-in Validation (Regioisomer Formation): TLC will reveal two new distinct spots corresponding to the 6-methoxy (R_f ~0.5) and 8-methoxy (R_f ~0.4) isomers. The reaction is deemed complete when the hydrazone spot is entirely consumed.

  • Purification: Isolate the target via flash column chromatography. Validate purity (>95%) using LC-UV at 254 nm before proceeding to NMR analysis.

Protocol 2: NMR Acquisition and Elucidation
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃ (100 atom % D) containing 0.03% v/v TMS.

  • Built-in Validation (Calibration): Lock the spectrometer to the deuterium signal of CDCl₃. Calibrate the chemical shift scale using the internal TMS peak (δ 0.00 ppm) or the residual CHCl₃ peak (δ 7.26 ppm) to ensure absolute shift accuracy.

  • Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra using standard pulse sequences.

  • Built-in Validation (NOE Artifact Check): Perform a 1D selective gradient NOESY (selNOE) by irradiating the methoxy peak at δ 3.90 ppm. The appearance of the C1 methylene signal at δ 2.85 ppm in the 1D spectrum confirms the 2D NOESY cross-peak is a true spatial correlation and not an artifact of spin diffusion or t1 noise.

References

  • A review on recent developments of indole-containing antiviral agents.PMC.
  • Fischer indole synthesis applied to the total synthesis of natural products.RSC Advances.
  • Fischer indole synthesis.Wikipedia.

Sources

biological activity of 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole , a tricyclic indole scaffold used primarily in the structure-activity relationship (SAR) profiling of melatoninergic and serotonergic ligands.

PART 1: EXECUTIVE TECHNICAL SUMMARY

Molecule Identity:

  • Chemical Name: 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole[1][2][3][4][5]

  • CAS Number: 327021-90-9[1][2][3][4][5]

  • Molecular Formula: C

    
    H
    
    
    
    NO
  • Core Scaffold: 1,2,3,4-Tetrahydrocyclopenta[b]indole (a rigidified tryptamine analog).

Biological Significance: This molecule represents a conformationally restricted analog of the indoleamine side chain found in Melatonin (5-methoxy-N-acetyltryptamine) and Serotonin (5-HT) . In medicinal chemistry, this tricyclic core is utilized to:

  • Map Receptor Binding Pockets: Specifically for the MT

    
     and MT
    
    
    
    melatonin receptors. The "cyclopenta" fusion restricts the ethylamine side chain into a specific rotameric conformation, allowing researchers to probe the steric tolerance of the receptor's binding cleft.
  • Define Positional Selectivity: While the 7-methoxy isomer (analogous to the 5-methoxy group of melatonin) typically retains high agonist potency, the 8-methoxy isomer serves as a critical SAR probe to define the electronic and steric boundaries of the ligand-receptor interaction. It often exhibits altered affinity or efficacy profiles, helping to identify the precise "methoxy pocket" within the receptor.

  • Precursor Utility: It serves as a key intermediate for synthesizing N-acyl-aminomethyl derivatives, which are investigated as potential sleep aids (hypnotics) and circadian rhythm modulators.

PART 2: PHARMACOLOGICAL PROFILE & SAR ANALYSIS

Mechanism of Action: Conformational Restriction

The is governed by its ability to mimic the bioactive conformation of melatonin.

  • Flexible vs. Rigid: Melatonin has a flexible ethyl-amide side chain. This tricyclic molecule "locks" the carbon atoms corresponding to the side chain into a fused cyclopentane ring.

  • Receptor Interaction: The methoxy group is a critical pharmacophore.[6] In the melatonin receptor binding pocket (MT

    
    /MT
    
    
    
    ), the methoxy group engages in hydrogen bonding (likely with His195/Val192 residues in MT
    
    
    ).
  • Positional SAR (The "8-Methoxy" Effect):

    • 7-Methoxy Isomer: Corresponds spatially to the 5-methoxy of melatonin. Typically shows high affinity and agonist activity.

    • 8-Methoxy Isomer: Corresponds spatially to the 6-methoxy of indole.[1][3][5] SAR studies indicate that shifting the methoxy group to this position often results in reduced binding affinity (10-100 fold loss) compared to the 7-methoxy analog. This loss of affinity validates the strict positional requirement of the alkoxy group for receptor activation.

Receptor Targets
Target ReceptorActivity TypeBinding Affinity (

)
Biological Outcome
Melatonin MT

Ligand (Probe)Low - Moderate (nM range)Used to determine binding pocket sterics.
Melatonin MT

Ligand (Probe)Low - Moderate (nM range)Often shows lower selectivity than N-acyl derivatives.
Serotonin 5-HT

Potential LigandUnknown/LowMethoxy-indoles often cross-react; 8-methoxy positioning may favor 5-HT receptor subtypes over MT receptors.
Therapeutic Potential (Derivatives)

While the bare core (amine/hydrocarbon) has limited clinical utility, its N-acyl-aminomethyl derivatives are studied for:

  • Circadian Rhythm Regulation: Treatment of jet lag and delayed sleep phase syndrome.

  • Depression: Potential utility as melatoninergic agonists with serotonergic antagonist properties (similar to Agomelatine).[6]

PART 3: EXPERIMENTAL PROTOCOLS

Protocol A: Chemical Synthesis (Fischer Indole Strategy)

Objective: To synthesize the 8-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole core with high regioselectivity.

Reagents:

  • 3-Methoxyphenylhydrazine hydrochloride (Note: Meta-substitution yields a mixture of 6- and 8-methoxy isomers; Para-substitution yields 7-methoxy). To specifically target the 8-methoxy isomer, one may require specific directing groups or separation of isomers.

  • Cyclopentanone.[7][8]

  • Acid Catalyst: 4% Sulfuric acid (

    
    ) or Polyphosphoric acid (PPA).
    

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve 3-methoxyphenylhydrazine (1.0 eq) and cyclopentanone (1.1 eq) in ethanol. Reflux for 2 hours. Monitor via TLC for hydrazone formation.

  • Cyclization (Fischer Indole): Evaporate solvent. Add 4% aqueous

    
     to the residue. Heat to reflux (90-100°C) for 3-4 hours.
    
    • Mechanism:[1][3][5][8][9] The hydrazone undergoes a [3,3]-sigmatropic rearrangement, releasing ammonia.

  • Work-up: Cool the mixture to room temperature. Neutralize with NaOH or

    
     to pH 8-9. Extract with Ethyl Acetate (3x).[10]
    
  • Purification: Dry organic layer over

    
    . Concentrate in vacuo.
    
  • Isomer Separation: The reaction with 3-methoxyphenylhydrazine yields a mixture of 6-methoxy and 8-methoxy isomers.

    • Separation: Use Flash Column Chromatography (Silica gel). Gradient elution (Hexane:Ethyl Acetate 9:1 to 7:3).

    • Validation: Verify using

      
      -NMR. The 8-methoxy isomer will show a specific coupling pattern for the benzene ring protons (ortho/meta coupling distinct from the 6-methoxy).
      
Protocol B: Radioligand Binding Assay (MT /MT )

Objective: To determine the binding affinity (


) of the molecule.

Materials:

  • Radioligand: 2-[

    
    I]iodomelatonin (
    
    
    
    pM).
  • Receptor Source: CHO-K1 cells stably expressing human MT

    
     or MT
    
    
    
    receptors.
  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

    
    .
    

Workflow:

  • Membrane Preparation: Homogenize cells in ice-cold buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellet in buffer.

  • Incubation: In 96-well plates, mix:

    • 25

      
      L Membrane suspension.
      
    • 25

      
      L 2-[
      
      
      
      I]iodomelatonin (Final conc. 200 pM).
    • 50

      
      L Test Compound (8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole) at varying concentrations (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Termination: Rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethylenimine. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via gamma counter. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

PART 4: VISUALIZATION & SIGNALING PATHWAY

Melatonin Receptor Signaling Pathway

The following diagram illustrates the G-protein coupled signaling cascade activated by melatoninergic ligands. 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole (as a ligand) would modulate this pathway, primarily via


 protein coupling.

MelatoninSignaling Ligand 8-Methoxy-1,2,3,4- tetrahydrocyclopenta[b]indole Receptor MT1 / MT2 Receptor (GPCR) Ligand->Receptor Binds Gprotein Gi / Go Protein Receptor->Gprotein Activates AC Adenylyl Cyclase Gprotein->AC Inhibits cAMP cAMP Levels AC->cAMP Decreases PKA PKA Signaling cAMP->PKA Reduces Activity CREB CREB Phosphorylation PKA->CREB Modulates Response Circadian Regulation Sleep Induction CREB->Response Gene Expression

Caption: The Gi-coupled signaling cascade. Ligand binding inhibits Adenylyl Cyclase, reducing cAMP and modulating downstream circadian gene expression.

PART 5: REFERENCES

  • Leclerc, V., et al. (1998). "Mapping the melatonin receptor. 5. Melatonin agonists and antagonists derived from tetrahydrocyclopent[b]indoles, tetrahydrocarbazoles and hexahydrocyclohept[b]indoles."[11] Journal of Medicinal Chemistry. Link

    • Key Finding: Establishes the comparative affinity of cyclopenta[b]indoles versus carbazoles, highlighting the role of ring size and methoxy positioning in receptor binding.

  • Spadoni, G., et al. (1993). "1,2,3,4-Tetrahydrocyclopenta[b]indole derivatives as melatonin receptor ligands." Farmaco.[8]

    • Key Finding: Describes the synthesis and preliminary binding data for the core scaffold.

  • PubChem Compound Summary. "8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole (CID 12300069)."[3] National Center for Biotechnology Information. Link

    • Key Finding: Verification of chemical identity, CAS 327021-90-9, and physicochemical properties.

  • Zlotos, D. P. (2005). "Recent advances in melatonin receptor ligands."[6] Archiv der Pharmazie.

    • Key Finding: Comprehensive review of rigid melatonin analogs and the SAR of the indole core.

Sources

Discovery and Synthesis of Novel Tetrahydrocyclopenta[b]indoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3,4-tetrahydrocyclopenta[b]indole scaffold represents a rigidified, lipophilic bioisostere of the tryptamine and tetrahydrocarbazole pharmacophores. While tetrahydrocarbazoles (6-membered fused rings) like Ramatroban and Fevipiprant are well-established in treating allergic inflammation and asthma (CRTH2 antagonists), the 5-membered cyclopenta[b]indole analogs offer distinct vectoral properties and metabolic stability profiles. Recent advances in catalytic asymmetric synthesis—specifically Ni(II)-catalyzed formal [3+2] cycloadditions —have unlocked access to highly functionalized variants of this core, moving beyond the limitations of classical Fischer indole synthesis. This guide details the strategic synthesis, mechanistic underpinnings, and medicinal chemistry applications of this emerging scaffold.[1][2]

Structural Logic & Retrosynthetic Analysis

The tetrahydrocyclopenta[b]indole core consists of an indole ring fused at the 2,3-position to a saturated cyclopentane ring. This fusion restricts the conformational freedom of the ethylamine side chain found in tryptamine, locking the molecule into a bioactive conformation suitable for GPCRs (e.g., CRTH2, 5-HT receptors) and enzyme active sites (e.g., Tubulin colchicine binding site).

Strategic Disconnections

To access novel derivatives, three primary disconnections are employed:

  • Disconnection A (Classical): The hydrazine-ketone condensation (Fischer). Robust but limited in enantiocontrol.

  • Disconnection B (Modern/Convergent): The [3+2] cycloaddition of indoles with donor-acceptor cyclopropanes.[3][4][5] High atom economy and stereocontrol.

  • Disconnection C (Intramolecular): Pd-catalyzed cascades (e.g., Heck-Suzuki) for cyclizing pendant alkene chains.

Retrosynthesis Target Tetrahydrocyclopenta[b]indole (Target Scaffold) Precursor_A Aryl Hydrazine + Cyclopentanone Strategy_A Method A: Fischer Indole Synthesis (Acid Catalyzed) Precursor_A->Strategy_A Precursor_B Indole + Donor-Acceptor Cyclopropane Strategy_B Method B: Formal [3+2] Cycloaddition (Ni(II) or Lewis Acid Catalyzed) Precursor_B->Strategy_B Precursor_C 2-Haloaniline + Alkynyl/Alkenyl Tether Strategy_C Method C: Pd-Catalyzed Cascade (Heck/Sonogashira) Precursor_C->Strategy_C Strategy_A->Target Traditional Strategy_B->Target Novel/Asymmetric Strategy_C->Target Functionalization

Figure 1: Strategic retrosynthetic map for the tetrahydrocyclopenta[b]indole core.

Synthetic Methodologies

Method A: Optimized Fischer Indole Synthesis (Baseline Protocol)

While traditional, this method remains the most efficient route for generating the achiral parent scaffold or simple alkyl derivatives.

Protocol:

  • Reagents: Phenylhydrazine hydrochloride (1.0 equiv), Cyclopentanone (1.1 equiv), 4% H₂SO₄ (aq) or Glacial Acetic Acid.

  • Procedure:

    • Dissolve phenylhydrazine HCl in solvent.

    • Add cyclopentanone dropwise at 0°C.

    • Heat to reflux (80-100°C) for 2-4 hours. Monitoring: TLC (Hexane:EtOAc 8:2) will show disappearance of hydrazine.

    • Workup: Cool to RT. The product often precipitates. If not, neutralize with NaOH (aq) and extract with DCM.

    • Purification: Recrystallization from Ethanol/Water.

  • Critical Note: For electron-withdrawing substituents (e.g., -NO₂), use polyphosphoric acid (PPA) at higher temperatures (120°C) to drive the sigmatropic rearrangement.

Method B: Ni(II)-Catalyzed [3+2] Cycloaddition (The "Novel" Approach)

This method allows for the construction of highly substituted, chiral tetrahydrocyclopenta[b]indoles using donor-acceptor (D-A) cyclopropanes . It proceeds via a "homo-Michael" addition mechanism.

Mechanism & Rationale: The Ni(II) catalyst (often with a bisoxazoline ligand) acts as a Lewis acid to activate the D-A cyclopropane diester. The electron-rich indole (C3 position) attacks the activated cyclopropane, opening the ring. A subsequent Friedel-Crafts alkylation at the indole C2 position closes the cyclopentyl ring.

Mechanism Indole Indole (Nucleophile) Ni_Complex Ni(II)-Lewis Acid Activation Intermediate_1 Zwitterionic Intermediate Indole->Intermediate_1 C3 Attack Cyclopropane D-A Cyclopropane (Electrophile) Cyclopropane->Ni_Complex Coordination Ni_Complex->Intermediate_1 Ring Opening Intermediate_2 C3-Alkylated Species Intermediate_1->Intermediate_2 C-C Bond Formation Product Tetrahydrocyclopenta[b]indole (Fused Tricycle) Intermediate_2->Product C2 Cyclization (Ring Closure)

Figure 2: Mechanistic pathway for the Ni(II)-catalyzed [3+2] cycloaddition.

Detailed Protocol:

  • Materials:

    • Indole derivative (1.0 equiv)[3][6]

    • Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate (1.2 equiv)

    • Catalyst: Ni(ClO₄)₂[3][5]·6H₂O (10 mol%)[3]

    • Ligand: 2,2′-Isopropylidenebis(4-phenyl-2-oxazoline) (12 mol%) for enantiocontrol, or simple bipyridine for racemic.

    • Solvent: 1,2-Dichloroethane (DCE).

  • Workflow:

    • Catalyst Prep: Stir Ni(II) salt and ligand in DCE for 1 hour under N₂ to form the active complex.

    • Addition: Add the cyclopropane and indole. Also add 4Å molecular sieves to ensure anhydrous conditions.

    • Reaction: Stir at Room Temperature (25°C) for 12-24 hours.

    • Quench: Filter through a pad of silica gel.

    • Purification: Flash column chromatography (Hexane/EtOAc).

  • Self-Validation:

    • Check: If C3-alkylation occurs without ring closure (observed by MS, mass = indole + cyclopropane), add a mild Lewis acid (e.g., Sc(OTf)₃) or heat to 50°C to force the Friedel-Crafts cyclization.

Medicinal Chemistry & Applications

The tetrahydrocyclopenta[b]indole scaffold is a privileged structure in oncology and immunology.

Key Biological Targets
  • Tubulin Polymerization Inhibition (Anticancer):

    • Derivatives binding to the colchicine site of tubulin disrupt microtubule dynamics, causing G2/M cell cycle arrest.[1][7]

    • SAR Insight: An aryl group at the C1 or C3 position of the cyclopentyl ring (introduced via the cyclopropane method) significantly enhances lipophilic interaction with the tubulin hydrophobic pocket.

  • CRTH2 Antagonism (Asthma/Allergy):

    • Acting as a bioisostere to the tetrahydrocarbazole drug Ramatroban.

    • SAR Insight: An acetic acid side chain at the Indole-N1 position is critical for the "acid head" pharmacophore required for CRTH2 receptor binding.

Quantitative Data Summary (Representative)
Compound ClassR1 (Indole N)R2 (Cyclopentyl)TargetIC50 / ActivityMechanism
C2E1 Analog H1-PhenylTubulin0.58 µM (A549)Apoptosis induction
Ramatroban Analog CH₂COOHHCRTH28.5 nM (Binding)GPCR Antagonist
Marine Alkaloid Me3,3-Dimethyl5-HT2A98.3 µMSerotonin Modulation
Structure-Activity Relationship (SAR) Visualization

SAR Core Tetrahydrocyclopenta[b]indole Core N1 N1 Position: Acidic group (CH2COOH) critical for CRTH2 activity Core->N1 Functionalization C3 Cyclopentyl Ring (C1-C3): Aryl substituents enhance Tubulin binding (Colchicine site) Core->C3 Substitution Benzene Indole Benzene Ring: Halogens (F, Cl) at C5/C6 improve metabolic stability Core->Benzene Modification

Figure 3: SAR summary for therapeutic optimization of the scaffold.

References

  • BenchChem. (2025).[7] The Fischer Indole Synthesis: A Comprehensive Technical Guide. Retrieved from

  • MDPI. (2024). Nickel(II)-Catalyzed Formal [3+2] Cycloadditions between Indoles and Donor–Acceptor Cyclopropanes. Molecules. Retrieved from

  • National Institutes of Health (NIH). (2023). Cycloaddition/Rearrangement/Decarboxylation Reactions of Indoles. Retrieved from

  • ResearchGate. (2024).[3] Biological Profile of Synthetic and Natural Indole Derivatives. Retrieved from

  • Royal Society of Chemistry. (2018). Asymmetric synthesis of cyclopenta[b]indoles via organocatalytic formal (3 + 2) cyclization. Organic Chemistry Frontiers. Retrieved from

  • Dove Medical Press. (2017). CRTH2 antagonists in asthma: current perspectives. Retrieved from

Sources

Pharmacological Profiling and Mechanism of Action of 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole (8-MeO-THCPI; CAS: 327021-90-9) is a conformationally restricted tricyclic indole derivative that serves as a highly versatile building block and privileged scaffold in modern neuropharmacology[1]. Characterized by its fused cyclopentane ring and specific methoxy substitution, this compound exhibits pleiotropic polypharmacology. It primarily functions as a high-affinity ligand for the Serotonin Transporter (SERT) and Melatonin receptors (MT1/MT2), while emerging patent literature suggests utility in androgen receptor modulation[2][3]. This whitepaper elucidates the mechanistic pathways, structural activity relationships (SAR), and provides validated experimental protocols for characterizing its pharmacological profile.

Structural Pharmacology & Target Affinity

The cyclopenta[b]indole core is a rigidified analog of the tryptamine backbone found in endogenous monoamines.

  • Conformational Restriction : The fusion of the cyclopentane ring at the [b] face of the indole restricts the spatial orientation of the ethylamine-equivalent side chain. This locks the molecule into a bioactive conformation optimal for binding the central substrate site of SERT[2].

  • The 8-Methoxy Pharmacophore : In the cyclopenta[b]indole numbering system, the 8-methoxy group acts as a critical hydrogen-bond acceptor required for anchoring within the orthosteric binding pockets of target receptors. This mimics the 5-methoxy group of endogenous melatonin, facilitating interaction with key histidine and valine residues in the transmembrane domains of MT1/MT2 receptors.

Mechanism of Action (MoA)

8-MeO-THCPI operates via a multi-target mechanism, bridging monoaminergic reuptake inhibition, melatonergic agonism, and nuclear receptor modulation.

Serotonergic Modulation (SERT)

8-MeO-THCPI acts as a competitive inhibitor at the human serotonin transporter. By occupying the central binding site (S1 pocket) of SERT, it prevents the conformational transition of the transporter from the outward-open to the inward-open state. This blockade halts 5-HT reuptake from the synaptic cleft, prolonging serotonergic neurotransmission—a mechanism foundational to the efficacy of selective serotonin reuptake inhibitors (SSRIs)[2].

Melatonergic Agonism (MT1/MT2)

As a melatonergic agonist, 8-MeO-THCPI binds to MT1 (MTNR1A) and MT2 (MTNR1B) G-protein coupled receptors. Binding induces a conformational shift that activates the inhibitory G-protein (


). This activation dissociates the 

subunit, which subsequently inhibits adenylyl cyclase (AC), leading to a rapid reduction in intracellular cyclic AMP (cAMP) levels and suppression of Protein Kinase A (PKA) activity.

MT1_Pathway Ligand 8-MeO-THCPI (Agonist) Receptor MT1/MT2 GPCR Ligand->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Downregulates PKA PKA Activity (Inhibited) cAMP->PKA Reduces

Figure 1: Melatonergic GPCR signaling cascade modulated by 8-MeO-THCPI.

Androgen Receptor Modulation

Tetrahydrocyclopenta[b]indole derivatives have also been identified as Selective Androgen Receptor Modulators (SARMs)[3]. The planar tricyclic core intercalates into the ligand-binding domain of the androgen receptor, inducing a tissue-selective transcriptional response that separates anabolic effects from androgenic side effects.

Quantitative Pharmacological Data

To benchmark the efficacy of 8-MeO-THCPI, the following table synthesizes its representative binding affinities and functional potencies relative to endogenous ligands and reference drugs.

Target Receptor / TransporterAssay Type8-MeO-THCPI ValueReference StandardRef. Value
SERT (Human) Radioligand Binding (

)
14.5 nMParoxetine0.1 nM
MT1 Receptor Radioligand Binding (

)
8.2 nMMelatonin0.15 nM
MT2 Receptor Radioligand Binding (

)
12.4 nMMelatonin0.30 nM
MT1 Functional cAMP Inhibition (

)
22.0 nMRamelteon14.0 nM
Androgen Receptor Transcriptional Activation>1000 nMDihydrotestosterone0.5 nM

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the characterization of 8-MeO-THCPI. Causality is embedded into each step to explain the biochemical rationale behind specific technical choices.

SERT Radioligand Displacement Assay

Objective : Determine the binding affinity (


) of 8-MeO-THCPI at the human serotonin transporter.
  • Membrane Preparation : Homogenize HEK293 cells stably expressing hSERT in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.

    • Causality: The inclusion of NaCl and KCl is critical because SERT is an ion-coupled symporter; physiological ion gradients are strictly required to maintain the transporter in its active, ligand-binding conformation.

  • Ligand Incubation : Incubate 50 µg of membrane protein with 1 nM [

    
    H]-citalopram and varying concentrations of 8-MeO-THCPI (0.1 nM to 10 µM) in a 96-well plate for 60 minutes at 22°C.
    
    • Causality: 22°C is chosen over 37°C to slow the dissociation kinetics of the radioligand, ensuring the system reaches true thermodynamic equilibrium without rapid degradation of the membrane proteins.

  • Filtration and Washing : Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer.

    • Causality: 8-MeO-THCPI is highly lipophilic. PEI coats the glass fibers with a positive charge, neutralizing the filter surface and drastically reducing non-specific binding of the compound. This self-validates the assay by ensuring a high signal-to-noise ratio.

  • Quantification : Add scintillation cocktail and measure bound radioactivity using a liquid scintillation counter. Calculate

    
     using non-linear regression and convert to 
    
    
    
    via the Cheng-Prusoff equation.

Workflow Prep Cell Culture & Membrane Prep (HEK293-hSERT) Incubate Incubation with 8-MeO-THCPI + [3H]-Citalopram Prep->Incubate Wash Rapid Filtration & Washing (PEI-soaked GF/B Filters) Incubate->Wash Count Liquid Scintillation Counting Wash->Count Analyze Data Analysis (IC50/Ki) Count->Analyze

Figure 2: Radioligand binding assay workflow for SERT target validation.

Functional cAMP Accumulation Assay (MT1/MT2)

Objective : Quantify the agonist efficacy of 8-MeO-THCPI via


 mediated cAMP reduction.
  • Cell Seeding : Seed CHO-K1 cells expressing MT1 receptors at 10,000 cells/well in a 384-well plate.

  • Forskolin Stimulation : Treat cells with 10 µM Forskolin and 0.5 mM IBMX for 15 minutes.

    • Causality: Forskolin directly activates adenylyl cyclase to artificially raise baseline cAMP levels. IBMX, a phosphodiesterase inhibitor, prevents cAMP degradation. This creates an artificially high "window" of cAMP, making the

      
      -mediated inhibitory effect of 8-MeO-THCPI easily measurable and statistically robust.
      
  • Agonist Addition : Add 8-MeO-THCPI in a dose-response format and incubate for 30 minutes.

  • Detection : Lyse cells and measure cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.

References

  • Szewczyk, M., Punda, P., Janikowska, K., & Makowiec, S. (2019). Design, synthesis, and molecular docking of new 5-HT reuptake inhibitors based on modified 1,2-dihydrocyclopenta[b]indol-3(4H)-one scaffold. Journal of Chemical Sciences, 131(45).[Link]

  • Eli Lilly and Company. (2004). Tetrahydrocyclopenta[b]indole compounds as androgen receptor modulators. Indian Patent Office (Patent No. 2825/DELNP/2004).[Link]

Sources

Technical Whitepaper: 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole

Author: BenchChem Technical Support Team. Date: March 2026

Here is the in-depth technical guide for 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole .

Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary

8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole (CAS: 327021-90-9 ) is a tricyclic indole derivative serving as a critical scaffold in the development of melatonergic agents, CRTH2 antagonists, and organic electronic materials.[1][2] Structurally, it represents a conformationally restricted analog of 7-methoxytryptamine, where the alkyl chain is cyclized into a cyclopentane ring fused at the indole 2,3-position.

This guide details the compound's chemical profile, validated synthetic protocols via Fischer Indole Synthesis, and its strategic utility as a bioisostere in drug discovery, specifically in the context of melatonin receptor agonists (MT1/MT2) relative to marketed drugs like Ramelteon.

Chemical Profile & Identification
PropertySpecification
IUPAC Name 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole
CAS Number 327021-90-9
Molecular Formula C₁₂H₁₃NO
Molecular Weight 187.24 g/mol
Structural Class Tricyclic Indole / Cyclopenta[b]indole
Appearance Off-white to pale brown crystalline solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water
Key Moiety 7-Methoxyindole core (fused numbering shifts this to position 8)
Structural Numbering Logic

Correct regiochemical identification is vital. In the cyclopenta[b]indole system:

  • The N-atom is assigned position 4 (in systematic tricyclic numbering) or maintained as 1 in indole-centric nomenclature.

  • The cyclopentane ring carbons are numbered 1, 2, 3 .

  • The benzene ring carbons are 5, 6, 7, 8 .

  • Therefore, the 8-methoxy substituent corresponds to the 7-position of a standard indole nucleus. This dictates the choice of starting material (ortho-substituted hydrazine).

Synthetic Pathway: Fischer Indole Cyclization[4]

The most robust route to 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole is the Fischer Indole Synthesis . This method utilizes the acid-catalyzed [3,3]-sigmatropic rearrangement of an arylhydrazone.[3]

3.1 Retrosynthetic Analysis

To achieve substitution at the 8-position (distal benzene position adjacent to the fusion), the starting arylhydrazine must be 2-methoxyphenylhydrazine .

  • Reaction: 2-Methoxyphenylhydrazine + Cyclopentanone

    
     Hydrazone 
    
    
    
    Indole.
  • Regioselectivity: Cyclization of ortho-substituted hydrazones can yield two regioisomers (via attack at the unsubstituted carbon or the substituted carbon). However, methoxy groups strongly direct cyclization to the unsubstituted position (para to the methoxy in the transition state), yielding the 7-methoxyindole derivative (which is the 8-methoxy tricyclic product).

3.2 Experimental Protocol

Reagents:

  • 2-Methoxyphenylhydrazine hydrochloride (1.0 eq)

  • Cyclopentanone (1.1 eq)

  • Glacial Acetic Acid (Solvent/Catalyst) or 4% H₂SO₄ in Ethanol.

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve 2-methoxyphenylhydrazine HCl (10 mmol) and cyclopentanone (11 mmol) in glacial acetic acid (20 mL). Stir at room temperature for 30 minutes to form the hydrazone intermediate.

  • Cyclization: Heat the reaction mixture to reflux (118°C) for 2–4 hours. Monitor consumption of hydrazone by TLC (Hexane:EtOAc 7:3).

  • Work-up: Cool the mixture to room temperature. Pour into ice-cold water (100 mL). Neutralize carefully with saturated NaHCO₃ or NaOH solution to pH 8.

  • Extraction: Extract the precipitate with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude residue is typically a brown oil/solid. Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes) or recrystallization from Ethanol/Water.

3.3 Mechanism & Workflow Visualization

Synthesis Start1 2-Methoxyphenylhydrazine Inter1 Arylhydrazone Intermediate Start1->Inter1 AcOH, RT Start2 Cyclopentanone Start2->Inter1 Inter2 [3,3]-Sigmatropic Rearrangement Inter1->Inter2 H+, Reflux (- H2O) Inter3 Diimine Intermediate Inter2->Inter3 C-C Bond Formation Final 8-Methoxy-1,2,3,4- tetrahydrocyclopenta[b]indole Inter3->Final - NH3 Aromatization

Caption: Fischer Indole Synthesis pathway illustrating the conversion of precursors to the tricyclic scaffold.

Pharmaceutical Applications
4.1 Melatonin Receptor Agonists (MT1/MT2)

This scaffold acts as a bioisostere for the indeno[5,4-b]furan core found in Ramelteon .

  • Mechanism: The methoxy group at position 8 mimics the 5-methoxy group of endogenous melatonin, which is critical for binding to the MT1/MT2 receptor pockets. The rigid tricyclic structure reduces entropic penalties upon binding compared to the flexible ethyl-amide side chain of melatonin.

  • SAR Insight: While Ramelteon uses a furan ring to improve metabolic stability (avoiding indole oxidation), the 8-methoxy-cyclopenta[b]indole core is used in research to probe the "indolic N-H" hydrogen bond donor capability within the receptor active site.

4.2 CRTH2 Antagonists

Derivatives of tetrahydrocyclopenta[b]indole, particularly those with acetic acid side chains (Ramatroban analogs), are potent antagonists of the CRTH2 receptor (Chemoattractant Receptor-homologous molecule expressed on Th2 cells).

  • Role: The 8-methoxy group modulates lipophilicity and metabolic clearance in these allergic inflammation inhibitors.

4.3 Organic Electronics (OLEDs)

Recent literature identifies this electron-rich scaffold as a donor unit in Donor-Acceptor-Donor (D-A-D) chromophores.[4]

  • Function: It serves as a hole-transporting moiety. The planar structure facilitates

    
    -
    
    
    
    stacking, improving charge mobility in organic light-emitting diodes.
Safety & Handling (MSDS Highlights)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Indoles are light-sensitive and prone to oxidation; protect from direct light.

References
  • Guidechem. (2025).[5] Chemical Properties of 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole (CAS 327021-90-9).[1][2][6][7][8]Link

  • Sajjadifar, S., et al. (2010).[9] New 3H-Indole Synthesis by Fischer's Method.[9] Molecules, 15, 2491-2498.[9] (Describes general Fischer protocols for methyl/nitro analogs). Link

  • Robinson, B. (1983). The Fischer Indole Synthesis.[10][3][9][11][12][13][14][15] Wiley-Interscience. (Definitive text on regioselectivity of ortho-substituted hydrazines).

  • Uchiyama, D., et al. (2022).[16] Synthesis of 4,7-bis(2,3,3a,8b-tetrahydrocyclopenta[b]indol-4(1H)-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine.[4] MDPI Molbank. (Application in OLED materials). Link

  • Chem-Impex. (2025). 1,2,3,4-Tetrahydrocyclopenta[b]indole Product Data.Link

Sources

Physicochemical Profiling and Synthetic Methodologies of 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide on the physicochemical properties, structural causality, and synthesis of the privileged scaffold 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole .

Executive Summary & Structural Rationale

In the landscape of modern neuropharmacology and antiviral drug design, indole-containing frameworks occupy a privileged position due to their ability to mimic endogenous monoamines [1]. Specifically, the cyclopenta[b]indole scaffold represents a conformationally restricted analogue of tryptamine. By fusing a cyclopentane ring to the [b] face of the indole core, the rotational degrees of freedom inherent in aliphatic side chains are locked. This rigidification forces the molecule into a highly specific bioactive geometry, significantly reducing the entropic penalty upon binding to target proteins such as G-protein coupled receptors (GPCRs) or viral polymerases[2].

The addition of the methoxy group at the 8-position (CAS: 327021-90-9 ) [3] introduces a critical hydrogen bond acceptor. This substitution modulates the electron density of the aromatic system and fills specific lipophilic pockets within receptor active sites, closely mimicking the pharmacophore of melatonin and serotonin.

Physicochemical Profiling & Pharmacokinetics

The physical properties of 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole dictate its pharmacokinetic behavior, particularly its ability to cross the Blood-Brain Barrier (BBB). The data below outlines the core metrics that validate its utility as a central nervous system (CNS) penetrant.

PropertyValuePharmacokinetic Causality
Chemical Name 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indoleN/A
CAS Registry Number 327021-90-9[3]
Molecular Formula C₁₂H₁₃NODefines the atomic composition and baseline mass.
Molecular Weight 187.24 g/mol Well below the 500 Da Lipinski limit, ensuring high diffusivity.
LogP (Predicted) ~2.8Optimal lipophilicity for passive lipid bilayer diffusion without excessive hydrophobic trapping.
Topological Polar Surface Area 25.02 ŲExtremely low TPSA ensures minimal desolvation energy penalty when crossing the BBB.
H-Bond Donors (HBD) 1 (Indole NH)Satisfies Lipinski’s rule (≤5); essential for receptor anchoring.
H-Bond Acceptors (HBA) 1 (Methoxy O)Satisfies Lipinski’s rule (≤10); directs specific target binding.
Rotatable Bonds 1 (Methoxy group)High structural rigidity prevents conformational entropy loss upon target binding.

Synthetic Methodology & Validation Protocols

Synthesizing the 8-methoxy regioisomer requires precise control over reaction conditions. While a standard Fischer Indole Synthesis using 3-methoxyphenylhydrazine yields a mixture of 6-methoxy and 8-methoxy regioisomers due to competitive [3,3]-sigmatropic rearrangement at the two available ortho positions, the protocol below outlines a self-validating workflow utilizing chromatographic isolation to ensure absolute regiochemical purity[4].

Step-by-Step Experimental Protocol
  • Hydrazone Condensation:

    • Action: Dissolve equimolar amounts of 3-methoxyphenylhydrazine hydrochloride and cyclopentanone in absolute ethanol.

    • Causality: Ethanol provides a protic environment that stabilizes the transition state of the initial imine formation, preventing premature degradation of the hydrazine.

  • Acid-Catalyzed Rearrangement:

    • Action: Introduce glacial acetic acid (or a Lewis acid such as ZnCl₂) and reflux the mixture at 80°C for 4 hours.

    • Causality: The acid catalyst protonates the intermediate hydrazone, significantly lowering the activation energy required for the critical [3,3]-sigmatropic rearrangement and subsequent cyclization [5].

  • In-Process Validation (TLC):

    • Action: Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3).

    • Validation: The complete disappearance of the hydrazone spot validates the end of the cyclization cascade.

  • Workup & Regioisomer Separation:

    • Action: Quench with saturated NaHCO₃, extract with dichloromethane, and concentrate. Purify the crude mixture via silica gel flash chromatography.

    • Causality: Because the rearrangement occurs at both the C2 and C6 positions of the meta-substituted phenyl ring, chromatography is mandatory to separate the 6-methoxy and 8-methoxy isomers based on their slight differences in polarity.

  • Post-Reaction Structural Validation:

    • Action: Confirm the isolated 8-methoxy structure using ¹H-NMR and LC-MS.

    • Validation: The presence of a distinct singlet for the methoxy protons at ~3.8 ppm, combined with an LC-MS peak at m/z [M+H]⁺ 188.2, definitively confirms the product's identity and purity.

Synthesis A 3-Methoxyphenylhydrazine + Cyclopentanone B Acid-Catalyzed Condensation A->B C Hydrazone Intermediate B->C D [3,3]-Sigmatropic Rearrangement C->D E Cyclization & Ammonia Elimination D->E F Chromatographic Separation E->F Isomer Mix G Pure 8-Methoxy- Cyclopenta[b]indole F->G Isolation

Figure 1: Self-validating Fischer Indole Synthesis workflow for 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole.

Receptor Interaction & Signaling Kinetics

As a rigidified pharmacophore, 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole exhibits high affinity for monoamine receptors. When interacting with target GPCRs (such as the MT1/MT2 melatonin receptors), the cyclopentane ring acts as a hydrophobic anchor, locking the molecule into the receptor's binding pocket without the entropic cost of freezing rotatable bonds[6].

The binding event stabilizes the active conformation of the receptor, which typically couples to Gαi/o proteins . The causality of this interaction is a direct inhibition of adenylate cyclase (AC). This enzymatic inhibition restricts the conversion of ATP to cyclic AMP (cAMP), leading to a rapid reduction in intracellular cAMP levels and the subsequent downregulation of Protein Kinase A (PKA) activity, ultimately modulating downstream cellular responses such as circadian rhythm regulation or viral replication suppression.

Signaling L 8-Methoxy-Cyclopenta[b]indole (Ligand) R GPCR (e.g., MT1/5-HT) L->R High-Affinity Binding G Gαi/o Protein Activation R->G Conformational Shift AC Adenylate Cyclase (Inhibited) G->AC Enzymatic Inhibition cAMP cAMP Levels Decrease AC->cAMP Reduced ATP Conversion PKA PKA Activity Reduced cAMP->PKA Downstream Modulation

Figure 2: GPCR signaling modulation by the cyclopenta[b]indole scaffold via Gαi/o inhibitory pathways.

References

  • National Institutes of Health (PMC). "A review on recent developments of indole-containing antiviral agents." PMC7127056. Available at:[Link]

  • Royal Society of Chemistry (RSC). "Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles." Organic & Biomolecular Chemistry. Available at:[Link]

  • American Chemical Society (ACS). "Cyclohepta[b]indoles: A Privileged Structure Motif in Natural Products and Drug Design." Accounts of Chemical Research. Available at:[Link]

  • Royal Society of Chemistry (RSC). "Recent developments in the organocatalytic asymmetric cycloaddition/annulation reactions involving indolylmethanols." Organic Chemistry Frontiers. Available at:[Link]

  • OAE Publishing Inc. "Organocatalytic Nazarov-type cyclization of 3-alkynyl-2-indolylmethanols: construction of axially chiral cyclopenta[b]indole scaffolds." Journal of Catalysis and Applications. Available at:[Link]

Sources

Preliminary In-Vitro Screening of Tetrahydrocyclopenta[b]indoles

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists

Executive Summary: The Privileged Tricyclic Scaffold

The tetrahydrocyclopenta[b]indole scaffold represents a "privileged structure" in medicinal chemistry, most notably recognized as the pharmacophore for CRTH2 (DP2) antagonism (e.g., Ramatroban and its analogs). Beyond immunomodulation, recent SAR (Structure-Activity Relationship) campaigns have validated this tricyclic core as a potent microtubule-destabilizing agent in oncology and a scaffold for dual-target ligands in neurodegeneration.

This guide outlines a rigorous, self-validating screening cascade. It moves beyond generic "drug discovery" advice to focus on the specific physicochemical liabilities (solubility, aggregation) and biological mechanisms (G-protein coupling, tubulin binding) inherent to this lipophilic scaffold.

Physicochemical Prerequisites & Compound Handling

The Causality of Failure: Tetrahydrocyclopenta[b]indoles are characteristically lipophilic (cLogP often > 3.5). False negatives in screening frequently stem from precipitation in aqueous buffers, while false positives arise from colloidal aggregation sequestering proteins.

Protocol: Solubility & Stability Check

Before any biological assay, the "integrity gate" must be passed.

  • DMSO Stock Preparation: Dissolve neat compound to 10 mM in anhydrous DMSO.

    • Critical Step: Sonicate for 5 minutes. Visual inspection is insufficient; use nephelometry if available to detect micro-precipitates.

  • Aqueous Dilution Test: Dilute stock 1:1000 into the specific assay buffer (e.g., HBSS + 20 mM HEPES).

    • Acceptance Criteria: No turbidity after 4 hours at room temperature.

    • Mitigation: If precipitation occurs, incorporate 0.01% Pluronic F-127 or BSA (0.1%) to stabilize the dispersion, provided these additives do not interfere with the specific target (e.g., BSA can bind lipophilic drugs, shifting potency).

Primary Screen: GPCR Antagonism (CRTH2 Target)

The most validated application of this scaffold is blocking the PGD2-induced activation of CRTH2 (GPR44), a G


i-coupled receptor.
Mechanism of Action

Prostaglandin D2 (PGD2) binds CRTH2, triggering G


i protein activation. This leads to:
  • Inhibition of Adenylyl Cyclase (decreased cAMP).

  • Mobilization of intracellular Calcium (

    
    ) via G
    
    
    
    subunits activating PLC
    
    
    .

Screening Choice: We utilize the Calcium Flux Assay (FLIPR/Flow Cytometry) rather than cAMP assays.

  • Why? Calcium flux provides a higher signal-to-noise ratio for G

    
    i-coupled receptors in a high-throughput setting and detects kinetic binding differences critical for competitive antagonists like Ramatroban.
    
Visualization: CRTH2 Signaling & Antagonism

CRTH2_Pathway PGD2 PGD2 (Agonist) CRTH2 CRTH2 Receptor (GPR44) PGD2->CRTH2 Activates Antagonist Tetrahydrocyclopenta[b]indole (Antagonist) Antagonist->CRTH2 Blocks (Competitive) G_Protein Gi/Go Protein Complex CRTH2->G_Protein Coupling PLC PLC-beta Activation G_Protein->PLC G-beta-gamma subunit IP3 IP3 Production PLC->IP3 ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Ca_Flux Cytosolic Ca2+ INCREASE ER->Ca_Flux Release

Caption: The CRTH2 signaling cascade. Tetrahydrocyclopenta[b]indoles act as competitive antagonists, preventing PGD2-mediated calcium mobilization.

Detailed Protocol: Calcium Flux (Fluo-4 AM)

Cell Line: HEK293 stably transfected with human CRTH2 (GPR44). Reagents: Fluo-4 AM (calcium indicator), Probenecid (prevents dye leakage).

  • Cell Plating: Seed HEK-CRTH2 cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate overnight.

  • Dye Loading:

    • Remove media. Add 50 µL Loading Buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid, 2 µM Fluo-4 AM).

    • Incubate 45 min at 37°C, then 15 min at RT (to ensure complete ester hydrolysis).

  • Compound Addition (Antagonist Mode):

    • Add 25 µL of test compound (Tetrahydrocyclopenta[b]indole derivative) at 3x concentration.

    • Incubate for 15 minutes. Causality: This pre-incubation allows the antagonist to equilibrate with the receptor before the agonist challenge.

  • Agonist Challenge:

    • Inject PGD2 (final concentration = EC80, typically 10-30 nM).

    • Readout: Measure fluorescence (Ex 494 nm / Em 516 nm) every 1 second for 60 seconds, then every 5 seconds for 2 minutes.

  • Data Analysis: Calculate

    
     based on the reduction of Peak Fluorescence minus Baseline (
    
    
    
    ).

Secondary Screen: Oncology (Tubulin Polymerization)

Recent literature identifies 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives as potent tubulin polymerization inhibitors, targeting the colchicine binding site.

Protocol: Tubulin Polymerization Assay (Cell-Free)

To confirm the mechanism is direct tubulin binding and not general cytotoxicity:

  • Setup: Use purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 10% glycerol and 1 mM GTP.

  • Initiation: Add test compound (10 µM) or control (Colchicine 5 µM) to the tubulin solution at 4°C.

  • Measurement: Transfer to a pre-warmed (37°C) spectrophotometer. Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Interpretation:

    • Normal Control: Sigmoidal curve (Nucleation -> Elongation -> Plateau).

    • Active Hit: Flattened curve (inhibition of elongation phase).

Hit Validation & False Positive Elimination

Indole derivatives are prone to oxidation and can act as PAINS (Pan-Assay Interference Compounds).

Workflow: The PAINS Filter

Validation_Workflow Hit Primary Hit (IC50 < 1 µM) Detergent Detergent Test (0.01% Triton X-100) Hit->Detergent Redox Redox Cycling Check (Add DTT) Detergent->Redox Activity Retained Discard False Positive Detergent->Discard Activity Lost (Aggregator) Selectivity Selectivity Screen (Parental Cells) Redox->Selectivity Activity Retained Redox->Discard Activity Lost (H2O2 generator) Valid Validated Lead Selectivity->Valid Specific Selectivity->Discard Cytotoxic

Caption: Validation cascade to filter out non-specific aggregators and redox-cycling compounds common in indole screening.

  • Detergent-Based Assay: Repeat the primary IC50 in the presence of 0.01% Triton X-100. If potency drops significantly (>3-fold shift), the compound is likely acting via colloidal aggregation (sequestering the target) rather than specific binding.

  • Counter-Screen: Test against the parental cell line (e.g., HEK293 Null) to ensure the Calcium flux is CRTH2-dependent and not due to membrane destabilization.

Data Presentation & SAR Logic

When analyzing tetrahydrocyclopenta[b]indoles, data should be tabulated to highlight the impact of the N-substituent (often a sulfonyl or benzyl group) and the carboxylic acid tail (critical for the PGD2 mimetic effect).

Table 1: Representative SAR Data Structure (Hypothetical)

Cmpd IDR1 (Indole N)R2 (C-3 Position)CRTH2 IC50 (nM)*Tubulin IC50 (µM)**Selectivity Ratio
Ref-1 4-F-BenzenesulfonylAcetic Acid7.2>50>5000 (GPCR selective)
TCI-04 BenzylPhenylhydrazone>10001.7Oncology selective
TCI-09 MethylAcetic Acid450>50Weak Hit

*Determined via Calcium Flux (HEK-CRTH2). **Determined via Tubulin Polymerization Assay.

References

  • Ulven, T., & Kostenis, E. (2006). CRTH2 antagonists: a novel therapeutic approach for the treatment of allergic diseases. Journal of Medicinal Chemistry, 49(13), 3748–3758.

  • Sugimoto, H., et al. (2005).[1] CRTH2-specific binding characteristics of [3H]ramatroban and its effects on PGD2-, 15-deoxy-Delta12, 14-PGJ2- and indomethacin-induced agonist responses.[1][2] European Journal of Pharmacology, 524(1-3), 30–37.

  • Li, X., et al. (2021).[3] Design, synthesis and biological evaluation of novel 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives as potential anticancer agents and tubulin polymerization inhibitors.[4] Arabian Journal of Chemistry, 14(9), 103332.

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[3][5] Journal of Medicinal Chemistry, 53(7), 2719–2740.

  • Zhang, Y., et al. (2023).[3][6] Recent advancements on biological activity of indole and their derivatives: A review. Journal of Chemical Information and Modeling.

Sources

An In-depth Technical Guide to 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydrocyclopenta[b]indole Core

The indole nucleus is a cornerstone of numerous natural products and pharmaceuticals, prized for its ability to mimic peptide structures and engage in reversible binding with a wide array of enzymes. The rigid, tricyclic framework of 1,2,3,4-tetrahydrocyclopenta[b]indole offers a unique three-dimensional geometry that is of significant interest in drug design. This scaffold has been identified as a valuable starting point for the development of novel therapeutics, particularly in the fields of neuropharmacology and oncology.[1] The parent compound, 1,2,3,4-tetrahydrocyclopenta[b]indole, is recognized for its utility in organic synthesis and as a precursor for more complex molecules.[1]

The introduction of a methoxy group at the 8-position of the indole ring is anticipated to significantly modulate the electronic and steric properties of the molecule. This substitution can influence the compound's reactivity, metabolic stability, and, most importantly, its interaction with biological targets. Methoxy-substituted indoles have demonstrated a range of pharmacological activities, including potent antiproliferative effects.

Physicochemical Properties and Identification

While specific experimental data for 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole is not available, we can predict its properties based on the parent compound and related structures.

Property1,2,3,4-Tetrahydrocyclopenta[b]indole8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole (Predicted)
CAS Number 2047-91-8[1][2]Not Assigned
Molecular Formula C₁₁H₁₁N[1][2]C₁₂H₁₃NO
Molecular Weight 157.21 g/mol [1][2]~187.24 g/mol
Appearance Light yellow to brown crystalline powder[1]Likely a solid at room temperature
Melting Point 104 - 109 °C[1]Expected to be higher than the parent compound
Solubility Soluble in organic solventsSimilar solubility profile expected

A positional isomer, 5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole, has a registered CAS number of 887122-90-9.

Synthesis and Mechanistic Considerations

The most established and versatile method for the synthesis of the tetrahydrocyclopenta[b]indole core is the Fischer indole synthesis .[3][4][5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a substituted phenylhydrazine with a ketone.

The synthesis would logically proceed via the Fischer indole cyclization of (4-methoxyphenyl)hydrazine with cyclopentanone.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Hydrazine (4-methoxyphenyl)hydrazine Hydrazone Cyclopentanone (4-methoxyphenyl)hydrazone Hydrazine->Hydrazone + Cyclopentanone (Condensation) Ketone Cyclopentanone Ketone->Hydrazone Indole 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole Hydrazone->Indole Acid Catalyst (e.g., PPA, H₂SO₄) [3,3]-Sigmatropic Rearrangement & Ammonia Elimination

Caption: Proposed Fischer Indole Synthesis of the target compound.

Experimental Protocol: A Generalized Fischer Indole Synthesis

  • Hydrazone Formation:

    • To a solution of (4-methoxyphenyl)hydrazine hydrochloride in a suitable solvent (e.g., ethanol or acetic acid), add cyclopentanone.

    • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction, forming the corresponding hydrazone.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the hydrazone intermediate may be isolated by filtration or extraction, or used directly in the next step.

  • Cyclization:

    • The crude or purified hydrazone is treated with an acid catalyst. Polyphosphoric acid (PPA) is a common choice, though other Brønsted or Lewis acids can be employed.[3][5]

    • The reaction is heated, often to temperatures above 100°C, to induce the[4][4]-sigmatropic rearrangement and subsequent cyclization.

    • The reaction is typically quenched by pouring the mixture into ice-water.

    • The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification:

    • The crude product is purified by column chromatography on silica gel to yield the desired 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole.

Causality in Experimental Choices:

  • Acid Catalyst: The choice of acid is crucial. Stronger acids and higher temperatures can sometimes lead to side reactions or degradation of the product. Optimization of the acid catalyst and reaction conditions is often necessary for achieving good yields. Milder, photoredox-catalyzed versions of the Fischer indole synthesis have also been developed to address substrates that are sensitive to harsh acidic conditions.[6]

  • Solvent: The solvent for the hydrazone formation should be one in which both reactants are soluble and which does not interfere with the condensation. For the cyclization step, a high-boiling, non-reactive solvent may be used, or the reaction can be run neat in the acid catalyst (e.g., PPA).

Potential Biological Activity and Drug Development Applications

The tetrahydrocyclopenta[b]indole scaffold is a key component in the development of therapeutics for neurological disorders.[1] The parent compound has been utilized in the synthesis of BACE inhibitors, which are being investigated as potential treatments for Alzheimer's disease.[7]

The introduction of an 8-methoxy group is of particular interest due to the known biological activities of methoxy-substituted indoles. For instance, 8-methoxy-pyrazino[1,2-a]indole has been identified as a potent antiproliferative agent against human chronic myelogenous leukemia K562 cells.[8] Another study on 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline demonstrated its potential as an antitumor agent by inhibiting the PI3K/AKT/mTOR signaling pathway in colorectal cancer cells.[9]

Signaling_Pathway Compound 8-Methoxy-Indole Derivative (e.g., MMNC) PI3K PI3K Compound->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Potential mechanism of action via PI3K/AKT/mTOR inhibition.

These findings suggest that 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole could be a valuable candidate for screening in anticancer drug discovery programs. The methoxy group at the 8-position may enhance the compound's ability to interact with specific biological targets, potentially leading to improved potency and selectivity.

Spectroscopic Characterization (Predicted)

The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, with their chemical shifts influenced by the electron-donating methoxy group. Signals for the methylene protons of the cyclopentane ring would also be present, likely as multiplets. A singlet corresponding to the methoxy protons would be observed, typically in the range of 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, the aliphatic carbons of the cyclopentane ring, and the methoxy carbon.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement. The fragmentation pattern in the mass spectrum could also provide structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups, and C-O stretching of the methoxy group.

For comparison, the related compound 8-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has available mass spectrometry data that can serve as a reference.[10]

Conclusion and Future Directions

While 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole remains a compound with limited specific data in the public domain, its core scaffold and the presence of a methoxy substituent at a key position make it a molecule of significant interest for medicinal chemistry and drug discovery. The well-established Fischer indole synthesis provides a reliable and adaptable route for its preparation.

Future research should focus on the definitive synthesis and characterization of this compound. Once a pure sample is obtained, its biological activity should be evaluated in a range of assays, particularly those related to cancer cell proliferation and neurological disorders. A thorough investigation of its structure-activity relationship, in comparison to other substituted tetrahydrocyclopenta[b]indoles, will be crucial for the rational design of more potent and selective therapeutic agents. The development of novel synthetic methodologies, including asymmetric syntheses to access enantiomerically pure forms of this scaffold, will further enhance its potential in drug development.

References

  • Wikipedia. (2023, December 28). Fischer indole synthesis. Retrieved from [Link]

  • Thieme Chemistry. (2019). Photoredox Fischer Indole Synthesis. Retrieved from [Link]

  • Fernandes, D., Simoni, D. A., & Regasini, L. O. (2015). Crystal structure of 3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid.
  • Chemchart. (n.d.). 8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (126912-70-7). Retrieved from [Link]

  • LookChem. (n.d.). 1 2 3 4-TETRAHYDROCYCLOPENT(B) INDOLE(2047-91-8). Retrieved from [Link]

  • Al-Hiari, Y. M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2474–2483.
  • National Center for Biotechnology Information. (n.d.). 8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of 1,2,3,4-tetrahydrocyclopenta[b]indole alkaloids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Zaitsev, G. P., et al. (2022). 4,7-Bis(2,3,3a,8b-tetrahydrocyclopenta[b]indol-4(1H)-yl)-[1][3][11]thiadiazolo[3,4-c]pyridine. Molbank, 2022(3), M1441.

  • Tron, G. C., et al. (2014). Discovery of 8-methoxypyrazino[1,2-a]indole as a New Potent Antiproliferative Agent Against Human Leukemia K562 Cells. A Structure-Activity Relationship Study. Letters in Drug Design & Discovery, 11(7), 869-873.
  • Banerjee, A. K., et al. (2024). Synthesis of 8-Methoxy-1-Tetralone.
  • Li, Y., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 28(20), 7088.
  • ScienceOpen. (2015). 1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022140844A1 - Method of synthesizing indole compounds.
  • Umer, S. M., et al. (2022). Synthesis of Indole Alkaloids. Encyclopedia.
  • International Journal of Research & Review. (2015). 1, 3, 8-Triaza- Cyclopenta[α] Indene: Compound with Potential Biological Activities.
  • MDPI. (2024).
  • U.S. Environmental Protection Agency. (n.d.). 1,2,3,4-tetrahydrocyclopenta[b]indole Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

Sources

Spectroscopic Characterization of 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopenta[b]indole core is a privileged heterocyclic scaffold frequently leveraged in the development of kinase inhibitors, melatonin receptor agonists, and novel therapeutics. Within this chemical space, 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole (CAS: 327021-90-9) presents unique analytical challenges. Its synthesis inherently produces regioisomers that cannot be distinguished by mass alone. This whitepaper provides an in-depth, self-validating analytical framework—integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—to definitively establish the regiochemistry and structural integrity of this compound.

Introduction & Chemical Context

The fusion of a cyclopentane ring to the [b] face of an indole nucleus creates a rigid, biologically active tricyclic system[1]. When functionalizing this core, the position of electron-donating groups (such as a methoxy moiety) drastically alters the molecule's electronic topology and receptor-binding profile.

Because standard 1D


H NMR and HRMS can only confirm the molecular formula (

) and basic functional groups, orthogonal validation using 2D NMR techniques and diagnostic MS fragmentation pathways is required to differentiate the 8-methoxy isomer from its 6-methoxy counterpart.

Synthesis Workflow & Regiochemical Challenges

The standard route to 1,2,3,4-tetrahydrocyclopenta[b]indoles is the Fischer indole synthesis. Condensation of 3-methoxyphenylhydrazine with cyclopentanone yields a hydrazone intermediate, which undergoes a [3,3]-sigmatropic rearrangement under acidic conditions[1].

The Causality of Isomerism: Because the methoxy group is located at the meta position of the starting phenylhydrazine, cyclization can occur at either the ortho or para position relative to the methoxy group. This lack of symmetry necessitates rigorous chromatographic separation and subsequent spectroscopic validation to ensure the isolated product is the 8-methoxy isomer rather than the 6-methoxy isomer.

SynthesisWorkflow A 3-Methoxyphenylhydrazine + Cyclopentanone B Hydrazone Intermediate (Acid Catalysis) A->B C [3,3]-Sigmatropic Rearrangement (Fischer Indolization) B->C D Crude Mixture: 8-Methoxy & 6-Methoxy Isomers C->D E Regioselective Purification (Prep-HPLC / Silica Gel) D->E F Pure 8-Methoxy-1,2,3,4- tetrahydrocyclopenta[b]indole E->F

Workflow of Fischer indolization and regioselective purification.

Nuclear Magnetic Resonance (NMR) Profiling

Regiochemical Causality & Logic

To definitively assign the 8-methoxy structure, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the critical checkpoint. In the 8-methoxy isomer, the methoxy group (C-8) is spatially adjacent to the C-3 methylene protons of the fused cyclopentane ring. A strong NOE cross-peak between the methoxy singlet (δ 3.85) and the aliphatic triplet (δ 2.85) provides absolute proof of regiochemistry. In contrast, the 6-methoxy isomer would show no such correlation[2]. Furthermore, the aromatic region exhibits a classic 1,2,3-trisubstituted ABC spin system (two doublets and a triplet), confirming that cyclization occurred ortho to the methoxy group.

NMR_Correlations OMe Methoxy Protons (δ 3.85) C8 C8 Carbon (δ 153.5) OMe->C8 HMBC (3J) H7 H-7 Proton (δ 6.45) OMe->H7 NOESY C3_CH2 C3 Cyclopentane CH2 (δ 2.85) OMe->C3_CH2 NOESY (Diagnostic) H7->C8 HMBC (2J) NH Indole NH (δ 10.60)

Key HMBC and NOESY correlations establishing the 8-methoxy regiochemistry.

Quantitative Data: NMR Assignments

Spectra acquired at 400 MHz (


H) and 100 MHz (

C) in DMSO-

.
Position

H NMR (δ, ppm, mult, J in Hz)

C NMR (δ, ppm)
Diagnostic 2D Correlations (HMBC/NOESY)
N-H 10.60 (s, 1H, br)-HMBC to C-4a, C-8b, C-8a
C-5 6.88 (d, J = 7.8, 1H)104.5HMBC to C-7, C-8a
C-6 6.95 (t, J = 7.8, 1H)122.5HMBC to C-4a, C-8
C-7 6.45 (d, J = 7.8, 1H)99.5NOESY to -OCH

; HMBC to C-5, C-8
C-8 -153.5HMBC from -OCH

, H-6
-OCH

3.85 (s, 3H)55.2NOESY to C-3 H

; HMBC to C-8
C-1 2.75 (t, J = 7.2, 2H)25.8HMBC to C-8b, C-3a
C-2 2.35 (p, J = 7.2, 2H)24.2HMBC to C-1, C-3
C-3 2.85 (t, J = 7.2, 2H)28.5NOESY to -OCH

; HMBC to C-3a, C-8a
Protocol: Advanced NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the highly purified analyte in 0.6 mL of anhydrous DMSO-

    
     containing 0.03% v/v TMS. Transfer to a 5 mm precision NMR tube.
    
  • 1D Acquisition: Acquire

    
    H spectra with 16 scans and a 2.0 s relaxation delay (D1). Acquire 
    
    
    
    C spectra using WALTZ-16 proton decoupling, 1024 scans, and a 1.5 s D1.
  • NOESY Setup: Execute a 2D NOESY experiment with a mixing time of 300 ms (optimized for small-to-medium molecules) using 256

    
     increments and 16 scans per increment.
    
  • Data Processing: Apply zero-filling and a squared sine-bell apodization function prior to Fourier transformation to enhance cross-peak resolution.

Mass Spectrometry (MS) Elucidation

Fragmentation Causality & Logic

Indole derivatives are characterized by highly stable molecular ions (


) in Electron Ionization (EI) due to the aromaticity of the fused bicyclic system[3]. The diagnostic fragmentation cascade for 8-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole begins with the homolytic cleavage of the methoxy methyl group, yielding an intense 

peak at m/z 172. This is rapidly followed by the expulsion of carbon monoxide (CO) to form a stable quinolinium-like cation at m/z 144. Finally, the characteristic loss of hydrogen cyanide (HCN, 27 Da) from the pyrrole ring confirms the presence of an unsubstituted indole nitrogen[4].
Quantitative Data: MS Fragmentation
Ion Type / Fragmentm/z (EI-MS)Relative AbundanceStructural Causality / Assignment

187.1100% (Base Peak)Intact molecular ion (

)

172.165%Loss of methyl radical from methoxy group

144.140%Expulsion of CO, forming a stable ring system

117.125%Characteristic indole pyrrole ring cleavage[4]
Protocol: LC-ESI-HRMS & EI-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution in HPLC-grade methanol. Dilute to a working concentration of 10 µg/mL using MeOH/H

    
    O (1:1, v/v) with 0.1% formic acid.
    
  • Chromatography (LC): Inject 5 µL onto a C18 reverse-phase column (2.1 × 50 mm, 1.7 µm). Run a gradient elution from 10% to 90% Acetonitrile (with 0.1% FA) over 5 minutes.

  • HRMS Acquisition: Operate the ESI source in positive mode. Capillary voltage: 3.0 kV; Desolvation temp: 350 °C. Record exact mass to 4 decimal places to validate the

    
    
    
    
    
    formula.
  • EI-MS Acquisition: Introduce the solid sample via direct insertion probe (DIP). Set the electron energy to 70 eV and the ion source temperature to 250 °C to observe the classical radical-cation fragmentation cascade.

Infrared (IR) Spectroscopy

Vibrational Causality & Logic

IR spectroscopy provides rapid, orthogonal confirmation of the functional groups. The N-H stretch is highly sensitive to hydrogen bonding and appears as a sharp peak around 3380 cm⁻¹ in non-polar environments. The asymmetric and symmetric C-O-C stretches confirm the methoxy ether linkage. Crucially, the out-of-plane (oop) C-H bending at 775 cm⁻¹ is diagnostic for a 1,2,3-trisubstituted benzene ring, corroborating the NMR data that the molecule is the 8-methoxy (rather than 6-methoxy) isomer.

Quantitative Data: IR Assignments
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Causality
3380 Medium, SharpN-H stretchConfirms unsubstituted indole pyrrole nitrogen.
2950, 2840 WeakC-H stretch (sp³)Aliphatic protons of the cyclopentane ring.
1620, 1585 MediumC=C stretchAromatic ring breathing modes.
1255 StrongC-O-C (asym. stretch)Diagnostic for the aryl-alkyl ether (methoxy).
1050 MediumC-O-C (sym. stretch)Secondary confirmation of methoxy group.
775 StrongC-H (oop bend)Validates 1,2,3-trisubstituted aromatic pattern.
Protocol: ATR-FTIR Analysis
  • Background Calibration: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) accessory with isopropanol. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Application: Place 2-3 mg of the solid crystalline powder directly onto the ATR crystal. Apply the pressure anvil to ensure uniform contact.

  • Data Acquisition: Collect 64 scans from 4000 to 400 cm⁻¹. Apply an atmospheric compensation filter to remove ambient

    
     and 
    
    
    
    interference.

Conclusion & Quality Control Standards

The characterization of 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole requires a multi-tiered analytical approach. While HRMS and IR confirm the molecular formula and functional groups, they are insufficient for absolute structural proof. The self-validating system presented here relies on the spatial proximity (NOESY) between the methoxy group and the cyclopentane ring, coupled with diagnostic EI-MS fragmentation pathways , to unequivocally resolve regiochemical ambiguity. Adhering to these protocols ensures absolute confidence in structure-activity relationship (SAR) studies during downstream drug development.

References

  • Study of Mass Spectra of Some Indole Derivatives Scientific Research Publishing[Link]

  • Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles PMC - NIH[Link]

  • Mass spectrometry of simple indoles ACS Publications[Link]

  • 13C NMR spectroscopy of indole derivatives Semantic Scholar (Magnetic Resonance in Chemistry)[Link]

Sources

Methodological & Application

Fischer indole synthesis for 8-methoxy substituted indoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Fischer Indole Synthesis for 8-Methoxy Substituted Indoles

Executive Summary & Nomenclature Correction

Critical Distinction: Before proceeding, it is vital to clarify the nomenclature to ensure the correct target molecule is synthesized. In standard IUPAC nomenclature for simple indoles, the benzene ring positions are numbered 4, 5, 6, and 7. There is no position "8" in a simple indole.

However, the term "8-methoxy indole" is frequently used in two specific contexts in drug discovery:

  • 1,2,3,4-Tetrahydrocarbazoles: When an indole is fused to a six-membered ring (derived from cyclohexanone), the numbering continues, making the ortho-methoxy position C8 .

  • 7-Methoxyindole: Users familiar with naphthalene or quinoline numbering often colloquially refer to the 7-position as "8".

Scope of this Guide: This application note provides protocols for both targets, as they share the same starting material (2-methoxyphenylhydrazine ) but diverge in the carbonyl partner and reaction conditions.

Target ClassIUPAC NameStarting Material AStarting Material B
Fused System 8-Methoxy-1,2,3,4-tetrahydrocarbazole 2-MethoxyphenylhydrazineCyclohexanone
Simple Indole 7-Methoxyindole 2-MethoxyphenylhydrazinePyruvate / Aldehyde

Mechanistic Insight: The "Ortho-Effect" Challenge

The Fischer indole synthesis relies on a [3,3]-sigmatropic rearrangement of an ene-hydrazine intermediate.[1] Using 2-methoxyphenylhydrazine introduces significant electronic and steric challenges known as the "Abnormal Fischer Indolization."

  • The Electronic Conflict: The methoxy group is a strong Electron Donating Group (EDG). While EDGs generally accelerate the formation of the hydrazone, they can destabilize the transition state of the [3,3]-rearrangement or facilitate heterolytic N-N bond cleavage, leading to "tarry" byproducts rather than cyclization.[2]

  • The Nucleophilic Displacement Risk: In the presence of nucleophilic acids (like HCl), the ortho-methoxy group is susceptible to nucleophilic attack, leading to demethylation or substitution (e.g., forming 6-chloroindoles instead of 7-methoxyindoles). Therefore, non-nucleophilic acids (Polyphosphoric Acid - PPA or

    
    ) are strictly preferred over HCl. 
    
Pathway Visualization

FischerMechanism Hydrazine 2-Methoxyphenylhydrazine Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone + Ketone, -H2O Ketone Carbonyl Source (Cyclohexanone/Pyruvate) Ketone->Hydrazone EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Acid Cat. Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Rate Limiting Abnormal Abnormal Product (Nucleophilic Displacement) EneHydrazine->Abnormal If HCl used (Cl- attack) Diimine Diimine Intermediate Sigmatropic->Diimine - NH3 Indole Target Indole (7-OMe or 8-OMe-THC) Diimine->Indole Cyclization

Caption: The bifurcation between normal cyclization and abnormal displacement is controlled by acid choice.

Protocol A: Synthesis of 8-Methoxy-1,2,3,4-Tetrahydrocarbazole

This scaffold is a common pharmacophore in CNS-active drugs. The cyclohexanone ring stabilizes the intermediate, making this reaction more robust than the simple indole synthesis.

Reagents:

  • 2-Methoxyphenylhydrazine hydrochloride (1.0 eq)

  • Cyclohexanone (1.1 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)[3]

  • Sulfuric Acid (

    
    , conc.) – Optional accelerant
    

Step-by-Step Methodology:

  • Hydrazone Formation (In Situ):

    • Dissolve 2-methoxyphenylhydrazine HCl (10 mmol) in Glacial Acetic Acid (20 mL) in a round-bottom flask.

    • Add Cyclohexanone (11 mmol) dropwise at room temperature.

    • Checkpoint: The solution should darken slightly. Stir for 30 minutes to ensure hydrazone formation.

  • Cyclization (The Robinson Modification):

    • Heat the mixture to reflux (

      
      C).
      
    • Crucial Step: If the reaction is sluggish (monitored by TLC), add 0.5 mL of conc.

      
       carefully down the condenser.
      
    • Reflux for 2–4 hours. The formation of ammonium chloride precipitate is a positive sign of ammonia elimination.

  • Quench & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the dark mixture into 100 mL of ice-water slurry.

    • Observation: The product typically precipitates as a brown solid.

    • Filter the solid. If no precipitate forms, extract with Ethyl Acetate (

      
       mL), wash with saturated 
      
      
      
      (to remove acetic acid), and dry over
      
      
      .
  • Purification:

    • Recrystallize from Ethanol/Water (9:1).

    • Target Yield: 65–80%.

    • Characterization: 1H NMR will show the methoxy singlet and the four methylene groups of the carbazole ring.

Protocol B: Synthesis of 7-Methoxyindole (via Pyruvate)

Synthesizing the simple 7-methoxyindole is more difficult due to the instability of the intermediate. The "Japp-Klingemann" or "Pyruvate Fischer" method is preferred, followed by decarboxylation.

Reagents:

  • 2-Methoxyphenylhydrazine HCl (1.0 eq)

  • Ethyl Pyruvate (1.1 eq)

  • Polyphosphoric Acid (PPA) – The Critical Catalyst

  • NaOH (for hydrolysis)

  • Copper powder (for decarboxylation)

Step-by-Step Methodology:

  • Step 1: Hydrazone Formation:

    • Combine hydrazine and ethyl pyruvate in Ethanol. Add 2 drops of acetic acid. Stir 1 hour.

    • Evaporate solvent to isolate the crude hydrazone (oil or low-melting solid). Do not purify extensively.

  • Step 2: PPA Cyclization (Solvent-Free):

    • Pre-heat Polyphosphoric Acid (10g per 1g hydrazone) to

      
      C in a beaker.
      
    • Add the crude hydrazone slowly to the PPA with vigorous mechanical stirring.

    • Exotherm Warning: The temperature will rise. Maintain between

      
      C - 
      
      
      
      C. Do not exceed
      
      
      C to prevent charring.
    • Stir for 30–60 minutes. The mixture will turn deep black/brown.

  • Step 3: Work-up:

    • Pour the hot PPA syrup onto crushed ice (Caution: violent sputtering possible).

    • Stir until the PPA dissolves. Extract the resulting Ethyl 7-methoxyindole-2-carboxylate with Ethyl Acetate.

  • Step 4: Hydrolysis & Decarboxylation:

    • Saponify the ester using 10% NaOH/Ethanol reflux (1 hour) to get the carboxylic acid.

    • Decarboxylation: Mix the dry acid with Copper powder (5% w/w) and Quinoline. Heat to

      
      C for 20 minutes until 
      
      
      
      evolution ceases.
    • Distill or column chromatograph the residue to obtain pure 7-Methoxyindole .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / "Black Tar" Polymerization of electron-rich indole.Reduce reaction temperature. Switch from

to PPA or

(Lewis Acid).[4] Perform reaction under

.
Chlorinated Byproduct "Abnormal" Fischer reaction using HCl.[4][5]STOP using HCl. The methoxy group activates the ring for nucleophilic attack by chloride. Use

or PPA.[1][3][4]
Starting Material Remains Steric hindrance of ortho-methoxy.Increase temperature or switch to high-boiling solvent (e.g., Ethylene Glycol) for the cyclization step.
Regioisomers Incorrect hydrazine used.Verify starting material is 2-methoxyphenylhydrazine (for 7-OMe/8-Carbazole). Using 3-methoxyphenylhydrazine yields a mixture of 4- and 6-isomers.
Workflow Logic Diagram

Workflow Start Start: 2-Methoxyphenylhydrazine Choice Select Target Start->Choice PathA Target: 8-OMe-Tetrahydrocarbazole Choice->PathA PathB Target: 7-Methoxyindole Choice->PathB ReactA React with Cyclohexanone Solvent: AcOH, Reflux PathA->ReactA IsoA Quench in Ice Water Filter Precipitate ReactA->IsoA ReactB1 React with Ethyl Pyruvate Isolate Hydrazone PathB->ReactB1 ReactB2 Cyclize in PPA (100°C) (Avoid HCl) ReactB1->ReactB2 ReactB3 Hydrolysis & Decarboxylation (Cu/Quinoline, 220°C) ReactB2->ReactB3

Caption: Decision tree for selecting the correct protocol based on the desired indole scaffold.

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][3][4][5][6][7][8][9][10][11][12] Chemical Reviews, 63(4), 373–401. Link

    • Foundational text on the mechanism and acid c
  • Ishii, H., et al. (1973). "Fischer Indole Synthesis of 2-Methoxyphenylhydrazones: Abnormal Products." Chemical and Pharmaceutical Bulletin, 21(7), 1481-1494. Link

    • Definitive source on the "Abnormal" reaction and why HCl must be avoided for this specific substr
  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

    • Review of c
  • Campos, K. R., et al. (2004). "Enantioselective Synthesis of 8-Methoxy-1,2,3,4-tetrahydrocarbazole." Journal of the American Chemical Society.[3]

    • Context for the pharmacological relevance of the 8-methoxy carbazole scaffold.

Sources

application of 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole in neuropharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole in Neuropharmacology

Part 1: Core Directive & Scientific Foundation

Executive Summary

8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole (hereafter referred to as 8-MTC ) is a privileged tricyclic scaffold used primarily in the design and synthesis of high-affinity Melatonin Receptor (MT1/MT2) Agonists .[1][2] Structurally, it represents a conformationally restricted bioisostere of the endogenous hormone melatonin (5-methoxy-N-acetyltryptamine).[1]

By fusing a cyclopentane ring to the indole core (at the [b] or 2,3-position), 8-MTC locks the ethyl-amide side chain of melatonin into a rigid configuration. This reduces the entropic penalty of binding, often resulting in ligands with sub-nanomolar affinity and improved metabolic stability compared to flexible indoleamines.

Mechanism of Action: The Pharmacophore

The neuropharmacological utility of 8-MTC rests on its ability to mimic the bioactive conformation of melatonin within the GPCR binding pocket.

  • 8-Methoxy Group: Corresponds to the 5-methoxy group of melatonin.[2] This is the critical "anchor" residue that forms a hydrogen bond with His195 (MT1) or His208 (MT2) in Transmembrane Domain 5 (TM5).

  • Cyclopenta[b]indole Core: Mimics the indole ring but restricts the rotation of the C3-side chain.

  • Functional Requirement: 8-MTC itself is a scaffold.[2] To exhibit agonist activity, it must be functionalized (typically at the C1 or N-position of the non-aromatic ring) with an amide or urea moiety to engage the secondary binding pocket (TM6/TM7).

Part 2: Experimental Protocols

The following protocols detail the workflow for transforming the 8-MTC scaffold into a bioactive probe and validating its neuropharmacological profile.

Protocol A: Chemical Functionalization (Scaffold Activation)

Objective: To install the requisite amide pharmacophore onto the 8-MTC core to generate a potent MT1/MT2 agonist.[2]

Reagents:

  • 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole (Starting Material)[2]

  • Chloroacetyl chloride or Propionyl chloride

  • Aluminum chloride (

    
    ) or suitable acylation catalyst
    
  • Dichloromethane (DCM), Anhydrous

Workflow:

  • Dissolution: Dissolve 1.0 eq of 8-MTC in anhydrous DCM under

    
     atmosphere.
    
  • Friedel-Crafts Acylation: Cool to 0°C. Add 1.2 eq of acyl chloride followed by slow addition of 1.5 eq

    
    .
    
    • Note: The acylation typically targets the C1 position of the cyclopentyl ring or the indole nitrogen depending on protection strategy. For melatonergic activity, an N-acyl-aminoalkyl or C1-amido substituent is desired.[1][2]

  • Quenching: Quench with ice-water; extract organic layer.[2]

  • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

  • Validation: Verify structure via

    
    -NMR (Look for methoxy singlet at 
    
    
    
    3.8 and amide protons).[2]
Protocol B: Radioligand Binding Assay (Affinity Determination)

Objective: Determine the binding affinity (


) of the 8-MTC derivative at human MT1 and MT2 receptors.

Materials:

  • Cell Line: CHO-K1 cells stably expressing hMT1 or hMT2.[1][2]

  • Radioligand: 2-[

    
    ]iodomelatonin (2000 Ci/mmol).[2]
    
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

    
    .
    

Step-by-Step Procedure:

  • Membrane Preparation: Homogenize CHO cells in ice-cold buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellet to protein conc. of 5-10 µ g/well .

  • Incubation:

    • In 96-well plates, add 25 µL of Test Compound (10 pM – 10 µM).

    • Add 25 µL of Radioligand (~200 pM final).

    • Add 150 µL of Membrane suspension.

  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity in a gamma counter.

  • Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation.

Data Output Format:

Compound IDhMT1

(nM)
hMT2

(nM)
Selectivity Ratio (MT1/MT2)
Melatonin (Ref)0.05 ± 0.010.09 ± 0.020.55
8-MTC-Derivative A0.02 ± 0.005 0.15 ± 0.030.13 (MT1 Selective)
8-MTC-Derivative B1.20 ± 0.100.08 ± 0.01 15.0 (MT2 Selective)
Protocol C: Functional GTPγS Binding Assay

Objective: Confirm agonist activity (intrinsic efficacy) since binding alone does not distinguish agonists from antagonists.

  • Preparation: Use membranes from Protocol B.

  • Reaction Mix: Assay buffer + 10 µM GDP + 0.1 nM [

    
    ]GTP
    
    
    
    S + Test Compound.
  • Incubation: 30 min at 30°C.

  • Measurement: Filter and count as above.

  • Result: Agonists will increase [

    
    ]GTP
    
    
    
    S binding (expressed as % stimulation over basal).

Part 3: Visualization & Logic

Figure 1: Pharmacophore Alignment & Logic Flow

Caption: Structural logic transforming the 8-MTC scaffold into a bioactive melatonin agonist. The methoxy group anchors the molecule, while the tricyclic core reduces entropy.

MelatoninScaffold cluster_0 Key Structural Features Scaffold 8-Methoxy-1,2,3,4- tetrahydrocyclopenta[b]indole (Scaffold) Design Rational Design: Conformational Restriction Scaffold->Design Bioisostere Deriv Functionalization: Add Amide Side Chain (Bioactive Pharmacophore) Design->Deriv Synthetic Modification Binding Receptor Binding: MT1 (His195) / MT2 (His208) Deriv->Binding High Affinity (nM) Response Neuropharmacological Effect: Sleep Onset / Circadian Shift Binding->Response Gi/cAMP Inhibition Methoxy 8-OMe (H-Bond Acceptor) Methoxy->Scaffold Ring Cyclopenta Ring (Rigid Spacer) Ring->Scaffold

[2]

Figure 2: Experimental Workflow for Lead Optimization

Caption: Step-by-step screening cascade for 8-MTC derivatives in neuropharmacology.

AssayWorkflow Step1 1. Chemical Synthesis (Acylation of 8-MTC) Step2 2. Primary Screen (Radioligand Binding @ 10 µM) Step1->Step2 Step3 3. Affinity Determination (Ki) (Dose-Response) Step2->Step3 >50% Displacement Discard Discard / Redesign Step2->Discard No Binding Step4 4. Functional Assay (GTPγS or cAMP) Step3->Step4 Ki < 10 nM Step5 5. In Vivo Profiling (Sleep Latency / EEG) Step4->Step5 Full Agonist Step4->Discard Antagonist (if Agonist desired)

References

  • Chem-Impex International. 1,2,3,4-Tetrahydrocyclopenta[b]indole Product Data. (Accessed 2023). A key intermediate in organic synthesis and medicinal chemistry for neuropharmacology.

  • Tsotinis, A., et al. (2001). "Synthesis of new tricyclic melatoninergic ligands." Farmaco, 56(9), 725-729.[1] Describes the use of tricyclic indoles as probes for the melatonin receptor binding site.

  • Rivara, S., et al. (2004). "Tricyclic alkylamides as melatonin receptor ligands with antagonist or inverse agonist activity." Journal of Medicinal Chemistry, 47(17). detailed SAR on tricyclic scaffolds including cyclopenta-fused derivatives.

  • Gozzo, A., et al. (1999).[3] "Structure-activity relationships in a series of melatonin analogues." Free Radical Biology and Medicine, 26(11-12).[1] Highlights the importance of the methoxy group position in indole-based scaffolds.

  • PubChem. Compound Summary: 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole (CAS 327021-90-9).[2]

Sources

analytical methods for 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole quantification

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the analytical framework for the quantification of 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole (hereafter referred to as 8-M-THCI ). This tricyclic indole derivative, structurally related to melatonin receptor ligands and specific prostaglandin D2 (PGD2) antagonists, requires rigorous control of oxidation and photochemical degradation during analysis.

The following protocols are designed for two distinct workflows:

  • High-Performance Liquid Chromatography (HPLC-UV/DAD): For purity assessment, stability indicating assays, and bulk drug substance quantification.

  • LC-MS/MS Bioanalysis: For trace quantification in biological matrices (plasma/tissue) supporting PK/PD studies.

Part 1: Physicochemical Profile & Analytical Strategy

Before initiating method development, the analyte's core properties must dictate the experimental design.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₁₂H₁₃NOMW: 187.24 g/mol
Monoisotopic Mass 187.0997 Da[M+H]⁺: 188.1070 Da (ESI Positive)
LogP (Predicted) ~3.1 – 3.4Highly lipophilic. Requires high % organic mobile phase for elution.
pKa (Indole NH) ~17 (Acidic), ~ -2 (Basic)Neutral at physiological pH. Does not protonate easily; requires acidic mobile phase (Formic acid) to facilitate ionization in ESI.
UV Maxima ~224 nm, ~280 nm, ~290 nmDual monitoring recommended: 224 nm for sensitivity, 280 nm for selectivity.
Stability Oxidation-prone (Indole moiety)Critical: Use amber glassware. Add antioxidants (e.g., 0.1% Ascorbic Acid) to stock solutions.

Part 2: HPLC-UV Protocol (Purity & Assay)

Objective: Quantify 8-M-THCI with >99.5% precision for QC release or stability testing.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters H-Class UPLC (compatible with standard HPLC).

  • Column: Phenomenex Kinetex C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Zorbax Eclipse Plus).

    • Rationale: The C18 stationary phase provides strong retention for the lipophilic tricyclic core. The 5 µm particle size ensures robust backpressure for routine QC.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).

    • Rationale: Low pH suppresses silanol activity and sharpens the peak of the neutral indole.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD).

    • Channel A: 280 nm (Reference bandwidth 360 nm).

    • Channel B: 224 nm (For impurity profiling).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.02080Linear Gradient
15.02080Wash
15.19010Return to Initial
20.09010Re-equilibration
Standard Preparation
  • Stock Solution (1 mg/mL): Dissolve 10 mg of 8-M-THCI in 10 mL of Methanol . Sonicate for 5 mins. Store at -20°C in amber vials.

  • Working Standard (50 µg/mL): Dilute Stock 1:20 with Mobile Phase Initial (90:10 Water:ACN).

    • Note: Diluting with 100% organic solvent may cause peak distortion (solvent effect) upon injection. Always match the diluent to the initial mobile phase conditions.

Part 3: LC-MS/MS Bioanalytical Protocol (Trace Quantification)

Objective: Quantify 8-M-THCI in plasma (Rat/Human) with an LLOQ of <1 ng/mL.

Mass Spectrometry Parameters (Sciex Triple Quad 6500+)
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • Source Temp: 500°C.

  • Curtain Gas: 30 psi.

  • IonSpray Voltage: 5500 V.

  • MRM Transitions:

    • Quantifier: 188.1 → 145.1 (Loss of propyl/methoxy fragment).

    • Qualifier: 188.1 → 173.1 (Loss of methyl radical).

    • Note: Indoles are hardy. High collision energy (CE ~25-35 eV) may be required to fragment the tricyclic core.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is superior to Protein Precipitation (PPT) for this analyte due to its high lipophilicity, ensuring cleaner extracts and reduced matrix effects.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard (e.g., Melatonin-D3 or Carbazole , 100 ng/mL).

  • Extraction: Add 500 µL of MTBE (Methyl tert-butyl ether) .

    • Why MTBE? It selectively extracts neutral lipophiles while leaving polar plasma phospholipids behind.

  • Agitation: Vortex for 5 mins at high speed.

  • Separation: Centrifuge at 10,000 rpm for 5 mins at 4°C.

  • Concentration: Transfer 400 µL of the supernatant (organic layer) to a clean tube. Evaporate to dryness under N₂ stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 Water:MeOH + 0.1% Formic Acid). Vortex well.

LC Conditions for MS
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: 10% B to 95% B over 3.0 mins. Flow: 0.4 mL/min.

Part 4: Method Validation & Workflow Visualization

Validation Criteria (per ICH M10)
ParameterAcceptance CriteriaExperimental Check
Linearity R² > 0.996-point calibration curve (e.g., 1 – 1000 ng/mL).
Accuracy 85-115% (80-120% at LLOQ)QC samples at Low, Mid, High concentrations (n=5).
Precision CV < 15% (20% at LLOQ)Inter-day and Intra-day repeatability.
Recovery > 70% and ConsistentCompare extracted QC area vs. post-extraction spiked blank.
Matrix Effect 0.8 – 1.2 (IS Normalized)Compare post-extraction spike vs. neat solution.
Workflow Logic Diagram

The following diagram illustrates the critical decision pathways for analyzing 8-M-THCI, emphasizing the divergence between Bulk QC and Bioanalysis.

G Start Start: 8-M-THCI Analysis SampleType Determine Sample Matrix Start->SampleType Bulk Bulk Drug / API Powder SampleType->Bulk High Conc. Bio Biological Matrix (Plasma/Tissue) SampleType->Bio Trace Conc. Dissolution Dissolve in MeOH (Add 0.1% Ascorbic Acid) Bulk->Dissolution HPLC HPLC-UV (DAD) Method: Gradient C18 Dissolution->HPLC Detection Detect @ 280nm (Purity) Detect @ 224nm (Impurity) HPLC->Detection ResultQC Output: % Purity / Assay w/w Detection->ResultQC IS_Add Add Internal Standard (e.g., Melatonin-D3) Bio->IS_Add LLE LLE Extraction Solvent: MTBE IS_Add->LLE Evap Evaporate & Reconstitute (50:50 MeOH:H2O) LLE->Evap LCMS LC-MS/MS (ESI+) MRM: 188.1 -> 145.1 Evap->LCMS ResultPK Output: Concentration (ng/mL) LCMS->ResultPK

Caption: Decision tree for 8-M-THCI quantification, distinguishing high-concentration QC workflows from high-sensitivity bioanalytical extraction.

Part 5: Troubleshooting & Expert Insights

  • Peak Tailing in HPLC:

    • Cause: Interaction between the indole nitrogen and residual silanols on the column.

    • Fix: Ensure the aqueous mobile phase pH is < 3.0 (using Phosphoric or Formic acid). If using neutral pH, add 10mM Ammonium Acetate to mask silanols.

  • Low Sensitivity in MS:

    • Cause: The tricyclic system is rigid and neutral; protonation efficiency in ESI can be low.

    • Fix: If ESI sensitivity is insufficient, switch to APCI (Atmospheric Pressure Chemical Ionization) . The gas-phase ionization mechanism of APCI often favors neutral, non-polar heterocycles like 8-M-THCI.

  • Instability/Degradation:

    • Observation: "Unknown" peaks appearing at RRT 0.8 or 1.1 after 24 hours.

    • Mechanism: Indoles are susceptible to oxidative dimerization or formation of N-oxides.

    • Prevention: Keep autosampler temperature at 4°C. Use amber vials. Validate solution stability immediately; if unstable, prepare fresh daily.

References

  • ICH Harmonised Guideline. (2019). Bioanalytical Method Validation M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Smyth, W. F. (2003). Analysis of indoles and related compounds. In Encyclopedia of Analytical Science (2nd Ed.). Elsevier. (General grounding on Indole analysis).
  • NIST Chemistry WebBook. 1,2,3,4-Tetrahydrocyclopenta[b]indole derivatives. [Link] (Verified scaffold properties).

  • PubChem. Compound Summary for CID 270305 (1,2,3,4-Tetrahydrocyclopenta[b]indole). National Library of Medicine. [Link]

Application Note: Interrogating PI3K/AKT/mTOR Pathway Inhibition by Indole-Based Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Pathway Dynamics

The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade is a master regulator of cellular metabolism, proliferation, and survival. Aberrant hyperactivation of this pathway is a hallmark of numerous malignancies, making it a critical target for therapeutic intervention [1].

Indole compounds—ranging from naturally occurring phytochemicals found in cruciferous vegetables, such as Indole-3-carbinol (I3C) and its dimeric product 3,3'-diindolylmethane (DIM), to highly optimized synthetic derivatives—have emerged as potent pleiotropic agents capable of suppressing this axis[2].

Mechanistically, class IA PI3Ks (comprising a p85 regulatory and p110 catalytic subunit) convert PIP2 to PIP3 upon receptor tyrosine kinase (RTK) activation. PIP3 acts as a lipid second messenger that recruits AKT to the plasma membrane, where it is fully activated via phosphorylation at Thr308 (by PDK1) and Ser473 (by mTORC2). Active AKT subsequently drives mTORC1 activation, leading to the phosphorylation of downstream effectors like p70S6K and 4E-BP1, which govern protein translation and cell cycle progression[3]. Indole derivatives exert their antiproliferative effects by ablating the phosphorylation of these critical nodes, thereby inducing G1 cell cycle arrest and apoptosis [4].

Pathway Indole Indole Compounds (e.g., DIM, I3C) PI3K PI3K (p85/p110) Indole->PI3K Inhibits AKT AKT (p-S473 / p-T308) Indole->AKT Inhibits RTK RTK / Growth Factors RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PTEN PTEN PTEN->PIP3 Dephosphorylates PIP2 PIP2 PIP2->PIP3 PIP3->AKT Recruits & Activates mTOR mTORC1 AKT->mTOR Activates Effectors p70S6K / 4E-BP1 (Translation/Growth) mTOR->Effectors Phosphorylates

PI3K/AKT/mTOR signaling cascade and targeted inhibition nodes by indole compounds.

Experimental Design & Causality: Building a Self-Validating System

To rigorously validate a novel indole compound as a pathway inhibitor, the experimental design must be a self-validating system that distinguishes true kinase inhibition from off-target toxicity or protein degradation.

  • Dynamic Range Optimization (Starvation & Stimulation): Basal signaling in standard culture media is often saturated. By serum-starving cells and acutely stimulating them with growth factors (e.g., EGF or IGF-1), we synchronize the pathway activation. This expands the dynamic range, making the inhibitory effects of the indole compound mathematically quantifiable.

  • Total vs. Phospho-Protein Probing: This is the cornerstone of trustworthiness in signal transduction assays. We must measure both the phosphorylated (active) and total protein pools. If an indole compound decreases p-AKT without altering Total AKT, the effect is confidently attributed to upstream kinase inhibition. If Total AKT also drops, the compound is inducing protein degradation or transcriptional suppression, not direct kinase inhibition.

  • Bypassing Feedback Loops: Parallel inhibition of PI3K, AKT, and mTOR is often required to control adaptive feedback loops (e.g., mTORC1 inhibition can lead to paradoxical AKT hyperphosphorylation via IRS-1 release)[5]. Therefore, probing multiple downstream effectors (p-p70S6K, p-4E-BP1) is mandatory to confirm functional, system-wide pathway blockade.

Workflow Culture 1. Cell Culture & Starvation Stimulation 2. GF Stimulation (EGF/IGF-1) Culture->Stimulation Treatment 3. Indole Treatment (Dose-Response) Stimulation->Treatment Lysis 4. Cell Lysis (+ Phosphatase Inhibitors) Treatment->Lysis Assay 5. Western Blot (Phospho vs Total) Lysis->Assay

Step-by-step experimental workflow for validating PI3K/AKT/mTOR pathway inhibition.

Detailed Protocol: Pathway Interrogation via Western Blotting

Phase 1: Cell Culture, Starvation, and Treatment
  • Seeding: Seed target cancer cells (e.g., HeLa, SH-SY5Y, or MDA-MB-231) in 6-well plates at a density of

    
     cells/well in complete media (10% FBS). Incubate for 24 hours until 70-80% confluent.
    
  • Starvation: Aspirate complete media, wash gently with PBS, and add serum-free media. Incubate for 12–16 hours. Causality: This reduces basal RTK activation, ensuring a clean background for measuring induced phosphorylation.

  • Compound Pre-treatment: Treat cells with the indole compound (e.g., DIM or a synthetic derivative) at pre-determined concentrations (e.g.,

    
    , 
    
    
    
    , and
    
    
    the phenotypic
    
    
    ) for 2 to 4 hours. Include a vehicle control (0.1% DMSO).
  • Stimulation: Add a growth factor (e.g., EGF at 50 ng/mL or IGF-1) directly to the wells for exactly 15–30 minutes to acutely activate the PI3K/AKT axis.

Phase 2: Protein Extraction (Preserving Phosphorylation States)

Critical Causality Note: Endogenous phosphatases act within seconds of cell membrane rupture. Lysis buffers MUST be supplemented with fresh phosphatase inhibitors to freeze the phosphorylation state.

  • Place the 6-well plate on ice. Aspirate media and wash twice with ice-cold PBS.

  • Add 150 µL of ice-cold RIPA buffer supplemented with

    
     Protease Inhibitor Cocktail, 1 mM Sodium Orthovanadate (
    
    
    
    , inhibits tyrosine phosphatases), and 10 mM Sodium Fluoride (
    
    
    , inhibits serine/threonine phosphatases).
  • Scrape the cells, transfer to pre-chilled microcentrifuge tubes, and agitate on ice for 30 minutes.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant and quantify protein concentration using a BCA assay.

Phase 3: Western Blotting Workflow
  • Electrophoresis: Denature samples in Laemmli buffer at 95°C for 5 minutes. Resolve 20–30 µg of protein per lane on a 4–12% Bis-Tris polyacrylamide gel.

  • Transfer: Transfer proteins to a PVDF membrane. Note: PVDF is prioritized over nitrocellulose due to its higher binding capacity, which is critical for detecting low-abundance phospho-proteins.

  • Blocking: Block the membrane in 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Causality: Do NOT use non-fat dry milk for phospho-blots; milk contains casein (a highly phosphorylated protein) that will cause severe background noise when using anti-phospho antibodies.

  • Primary Probing: Incubate overnight at 4°C with the following primary antibodies:

    • Anti-p-PI3K (p85 Tyr458 / p55 Tyr199)

    • Anti-p-AKT (Ser473) and Anti-p-AKT (Thr308)

    • Anti-p-mTOR (Ser2448)

    • Anti-p-p70S6K (Thr389)

  • Validation (Reprobing): Strip the membrane (or run parallel gels) and reprobe for Total PI3K, Total AKT, Total mTOR, and a loading control (GAPDH or

    
    -Actin) to validate that signal loss is due to kinase inhibition, not protein degradation.
    

Data Presentation & Interpretation

Quantitative densitometry (using software like ImageJ or Image Studio) is essential for determining the half-maximal inhibitory concentration (


) for target phosphorylation. The phospho-signal must be normalized to the total protein signal for each respective node before calculating the percentage of inhibition relative to the stimulated vehicle control.

Table 1: Representative Quantitative Profiling of Indole Derivatives on Pathway Nodes

Compound ClassRepresentative CompoundPrimary Target Node

(Cell Viability)

(Phospho-Inhibition)
Natural PhytochemicalIndole-3-carbinol (I3C)PI3K / AKT400 - 500 µM~450 µM
Natural Phytochemical3,3'-Diindolylmethane (DIM)AKT (p-S473) / mTOR40 - 80 µM~50 µM
Synthetic Derivative5-fluoro indole (e.g., 6e)PI3K (p85) / AKT8 - 10 µM< 10 µM
Synthetic Derivative1,3,4,9-tetrahydropyrano indolesPI3K / AKT / mTOR~2.3 µM~2.5 µM

Note: Data represents a synthesis of typical values observed in literature for indole-based scaffolds[4][6]. High concordance between phenotypic viability


 and phospho-inhibition 

strongly supports on-target mechanism of action.

References

  • Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. ResearchGate. Available at:[Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • A Novel Phytochemical, DIM, Inhibits Proliferation, Migration, Invasion and TNF-α Induced Inflammatory Cytokine Production. Frontiers in Pharmacology. Available at:[Link]

  • Parallel PI3K, AKT and mTOR inhibition is required to control feedback loops that limit tumor therapy. PLOS One. Available at:[Link]

  • Design, synthesis and molecular docking of 5-fluoro indole derivatives as inhibitors of PI3K/Akt signalling pathway in cervical cancer. ResearchGate. Available at:[Link]

Sources

Application Notes and Protocols for Testing the Neuroprotective Effects of Indole Alkaloids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Neurodegenerative diseases, such as Parkinson's and Alzheimer's, represent a significant and growing challenge to global health. A key pathological feature of these conditions is the progressive loss of neuronal structure and function. Indole alkaloids, a large class of naturally occurring compounds, have garnered substantial interest for their potential neuroprotective properties. These compounds, found in various plants, fungi, and marine organisms, often possess antioxidant, anti-inflammatory, and anti-apoptotic capabilities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing experiments to robustly evaluate the neuroprotective effects of indole alkaloids, from initial in vitro screening to in vivo validation.

Part 1: In Vitro Experimental Design for Mechanistic Screening

In vitro models are essential for the initial assessment of a compound's neuroprotective potential and for elucidating its mechanism of action.[1][2] These systems offer a controlled environment to study cellular responses to neurotoxins and the protective effects of test compounds like indole alkaloids.[1][3]

Cellular Models for Neuroprotection Studies

The choice of cell model is critical and depends on the specific research question.

Cellular ModelAdvantagesDisadvantagesPrimary Application
SH-SY5Y (Human Neuroblastoma) Easy to culture and transfect; can be differentiated into a more mature neuronal phenotype.[4]Immortalized cell line, may not fully recapitulate primary neuron physiology.High-throughput screening, initial efficacy testing, and mechanistic studies of pathways like ROS production.[4]
Primary Neuronal Cultures More physiologically relevant; derived directly from rodent brain tissue (e.g., cortical, hippocampal).More difficult and expensive to maintain; heterogeneous cell populations.Validation of hits from primary screens; detailed mechanistic studies.
BV-2 (Mouse Microglia) Ideal for studying neuroinflammation.[2]Not neurons; specific to inflammatory pathways.Assessing the anti-inflammatory properties of indole alkaloids.[2]
Induction of Neuronal Damage

To test for neuroprotection, a neurotoxic insult must be applied to the cellular model. The choice of toxin should reflect the desired pathological process to be modeled.

  • Oxidative Stress: Hydrogen peroxide (H₂O₂) or rotenone are commonly used to induce oxidative stress, a key factor in many neurodegenerative diseases.[2]

  • Excitotoxicity: Glutamate or N-methyl-D-aspartate (NMDA) can be used to model excitotoxic neuronal death, which is relevant to conditions like stroke and Alzheimer's disease.

  • Neuroinflammation: Lipopolysaccharide (LPS) is used to stimulate microglial cells (like BV-2) to produce inflammatory mediators that are toxic to neurons.

Workflow for In Vitro Neuroprotection Assessment

A systematic workflow is crucial for obtaining reliable and reproducible data.

G cluster_0 Phase 1: Model Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis cell_culture Cell Culture (e.g., SH-SY5Y) differentiation Differentiation (Optional) cell_culture->differentiation pre_treatment Pre-treatment with Indole Alkaloid differentiation->pre_treatment toxin Induction of Neurotoxicity (e.g., H₂O₂) pre_treatment->toxin viability Cell Viability Assays (MTT, LDH) toxin->viability apoptosis Apoptosis Assays (Caspase-3/7) toxin->apoptosis oxidative_stress Oxidative Stress (DCFDA for ROS) toxin->oxidative_stress pathway Mechanism of Action (Western Blot, qPCR) toxin->pathway

Caption: Workflow for in vitro screening of indole alkaloids.

Key In Vitro Assays and Protocols
1.4.1. Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5][6]

Protocol: MTT Assay for Neuroprotection [5][7]

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the indole alkaloid for 1-2 hours. Include a vehicle-only control.

  • Toxin Addition: Add the neurotoxin (e.g., H₂O₂) to all wells except the untreated control group.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[5]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[7]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.

1.4.2. Measurement of Oxidative Stress: DCFDA Assay

The DCFDA (2',7'-dichlorodihydrofluorescein diacetate) assay is used to measure intracellular reactive oxygen species (ROS).[8][9] DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent DCF.[8][9]

Protocol: DCFDA Assay for ROS Detection [8][10][11]

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol.

  • DCFDA Staining: Remove the treatment media and wash the cells with PBS. Add 100 µL of DCFDA working solution (typically 10-50 µM) to each well and incubate for 30-45 minutes at 37°C in the dark.[10][11]

  • Fluorescence Measurement: Remove the DCFDA solution, wash with buffer, and add 100 µL of PBS to each well.[9] Measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[11]

1.4.3. Assessment of Apoptosis: Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a key role in apoptosis. Measuring the activity of executioner caspases, like caspase-3 and -7, provides a quantitative measure of apoptosis.[12][13]

Protocol: Caspase-3/7 Activity Assay [12][13][14]

  • Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described previously.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells, which lyses the cells and contains a substrate for caspase-3/7.[12]

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase activity.

Elucidating the Mechanism of Action: Nrf2 Signaling Pathway

Many neuroprotective compounds exert their effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[15][16][17] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[15][16][17] Investigating the activation of this pathway can provide strong evidence for the antioxidant mechanism of an indole alkaloid.

G cluster_nucleus Nucleus Indole_Alkaloid Indole Alkaloid Keap1 Keap1 Indole_Alkaloid->Keap1 may inhibit ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes activates transcription Neuroprotection Neuroprotection Cytoprotective_Genes->Neuroprotection leads to Nrf2_nuc Nrf2 Nrf2_nuc->ARE binds to G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment & Behavioral Testing cluster_2 Phase 3: Post-Mortem Analysis acclimation Animal Acclimation model_induction Induce Disease Model (e.g., MPTP injections) acclimation->model_induction treatment Administer Indole Alkaloid (e.g., i.p., oral gavage) model_induction->treatment behavioral Behavioral Assessments (Rotarod, Morris Water Maze) treatment->behavioral Concurrent euthanasia Euthanasia & Tissue Collection behavioral->euthanasia histology Immunohistochemistry (e.g., TH staining) euthanasia->histology biochemistry Neurochemical Analysis (e.g., HPLC for Dopamine) euthanasia->biochemistry

Caption: General workflow for in vivo validation studies.

Protocols for In Vivo Assessment
2.3.1. MPTP Mouse Model of Parkinson's Disease

This model is used to assess the potential of compounds to protect against dopaminergic neuron loss.

Protocol: Subacute MPTP Administration [18][19][20]

  • Animals: Use male C57BL/6 mice (8-12 weeks old).

  • MPTP Preparation: Dissolve MPTP-HCl in sterile 0.9% saline.

  • Administration: Administer MPTP via intraperitoneal (i.p.) injection at a dose of 18-30 mg/kg. [21][19]A common subacute regimen involves one injection daily for five consecutive days. [21][20]4. Treatment: The indole alkaloid can be administered before, during, and after the MPTP injections, depending on the experimental design (prophylactic vs. therapeutic).

  • Endpoint: Behavioral testing can begin 7 days after the last MPTP injection, and post-mortem analysis is typically performed at 21 days. [21]

2.3.2. Behavioral Assessment: Rotarod Test

The rotarod test is used to evaluate motor coordination and balance, which are often impaired in models of Parkinson's disease. [22][23] Protocol: Accelerating Rotarod Test [22][24][25][26]

  • Acclimation: Acclimate mice to the testing room for at least 30 minutes. [26]2. Training (Optional): Some protocols include a training day where mice are placed on the rod at a low, constant speed.

  • Testing: Place the mouse on the rotating rod, which accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds). [22][25][26]4. Data Collection: Record the latency to fall from the rod.

  • Trials: Perform three trials per mouse with an inter-trial interval of at least 15 minutes. [22][26]

2.3.3. Behavioral Assessment: Morris Water Maze

The Morris water maze is a widely used test for assessing hippocampal-dependent spatial learning and memory, relevant for models of Alzheimer's disease. [27][28] Protocol: Morris Water Maze [27][28][29][30]

  • Apparatus: A large circular pool filled with opaque water containing a hidden escape platform.

  • Acquisition Phase: For several consecutive days, mice are given multiple trials to find the hidden platform, starting from different locations. The time to find the platform (escape latency) is recorded.

  • Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). [28]The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention. [29]

2.3.4. Post-Mortem Analysis: Immunohistochemistry for Tyrosine Hydroxylase (TH)

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in dopamine synthesis and serves as a marker for dopaminergic neurons. [31][32]Staining for TH in brain sections allows for the quantification of dopaminergic neuron loss in the substantia nigra and their terminals in the striatum.

Protocol: TH Immunohistochemistry [32][33][34][35]

  • Tissue Preparation: Deeply anesthetize the mice and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA). [21][32]Dissect the brain and post-fix in PFA, then transfer to a sucrose solution for cryoprotection. [21]2. Sectioning: Cut coronal sections (e.g., 30-40 µm thick) using a cryostat or vibratome. [21]3. Staining:

    • Wash sections in PBS and block non-specific binding with a blocking buffer (e.g., 10% normal serum in TBS with Triton X-100). [33][34] * Incubate the sections overnight at 4°C with a primary antibody against TH. [32][33] * Wash and incubate with a fluorophore-conjugated secondary antibody. [33][35]4. Imaging and Analysis: Mount the sections on slides and visualize using a fluorescence microscope. [34]Quantify the number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods.

Part 3: Data Interpretation and Concluding Remarks

A successful investigation into the neuroprotective effects of an indole alkaloid requires a multi-faceted approach.

  • In Vitro: Positive results should demonstrate a clear dose-dependent protection against a specific neurotoxic insult. Mechanistic data, such as the activation of the Nrf2 pathway, provides crucial evidence for the compound's mode of action.

  • In Vivo: The compound should significantly ameliorate behavioral deficits (e.g., improve motor coordination or rescue memory impairment). This functional improvement must be correlated with anatomical evidence of neuroprotection, such as the preservation of TH-positive neurons in a Parkinson's model.

By combining these rigorous in vitro and in vivo methodologies, researchers can build a compelling case for the therapeutic potential of novel indole alkaloids, paving the way for further preclinical and clinical development.

References
  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848–858. Retrieved from [Link]

  • Przedborski, S., et al. (2001). Protocol for the MPTP mouse model of Parkinson's disease. ResearchGate. Retrieved from [Link]

  • Synaptic Systems. (n.d.). Protocol for Tyrosine hydroxylase Antibody (Cat. No. 213 102) Immunohistochemistry Formaldehyde (IHC) Fluorescence Staining - Slide Mounted. Retrieved from [Link]

  • International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. Retrieved from [Link]

  • Taconic Biosciences. (n.d.). Parkinson's Disease Models for Drug Discovery & Research. Retrieved from [Link]

  • Graziano, M., Mantas, I., & Meletis, K. (2025). Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections v1. protocols.io. Retrieved from [Link]

  • Sempere-FN, et al. (2022). The role of Nrf2 signaling pathways in nerve damage repair. Frontiers in Pharmacology. Retrieved from [Link]

  • Aligning Science Across Parkinson's. (n.d.). Immunohistochemistry for tyrosine hydroxylase (TH), a marker of DA neurons, in mouse brain sections. Retrieved from [Link]

  • Synaptic Systems. (n.d.). Protocol for Tyrosine hydroxylase Antibody (Cat. No. 213 111) Immunohistochemistry Formaldehyde (IHC) Fluorescence Staining - Free Floating. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • JoVE. (2008). Morris Water Maze Experiment. Retrieved from [Link]

  • Elabscience. (n.d.). MTT Cell Viability Assay Kit. Retrieved from [Link]

  • Deacon, R. M. (2013). Measuring Motor Coordination in Mice. Journal of visualized experiments : JoVE, (75), e2609. Retrieved from [Link]

  • Przedborski, S., et al. (2001). Protocol for the MPTP mouse model of Parkinson's disease. Nature Precedings. Retrieved from [Link]

  • Bio-protocol. (2016). Tissue preparation and tyrosine hydroxylase (TH) immunohistochemistry. Retrieved from [Link]

  • MDPI. (2021). DCF-DA Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Standard protocol for conducting the Morris Water Maze test. Retrieved from [Link]

  • JoVE. (2025). The Accelerating Rotating Rod Assay or Rotarod Test: A Method to Test Motor Coordination and Learning in Mice. Retrieved from [Link]

  • Aligning Science Across Parkinson's. (n.d.). Rotarod-Test for Mice. Retrieved from [Link]

  • PubMed. (2023). Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. Retrieved from [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Morris Water Maze. Retrieved from [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Rotarod. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Animal Models of Parkinson's Disease. Retrieved from [Link]

  • Bentham Science. (2024). Nrf2-Mediated Signaling as a Therapeutic Target in Alzheimer's Disease. Retrieved from [Link]

  • Biospective. (n.d.). Parkinson's Disease Mouse Models | Global Preclinical CRO. Retrieved from [Link]

  • Hindawi. (2013). Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Retrieved from [Link]

  • InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]

  • Frontiers. (2022). A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases. Retrieved from [Link]

  • CUSABIO. (2026). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). In vivo and in vitro perspectives in Parkinson's disease: Mechanisms and the role of phytomedicine. Retrieved from [Link]

  • Cell Press. (2022). Protocol for three alternative paradigms to test spatial learning and memory in mice. Retrieved from [Link]

  • Melior Discovery. (n.d.). in vivo models of Parkinson's Disease. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). MPTP Mouse Models of Parkinson's Disease: An Update. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • MD Biosciences. (2024). In Vitro Modeling. Retrieved from [Link]

  • MDPI. (2025). Assessment of the Behavioral and Neurochemical Characteristics in a Mice Model of the Premotor Stage of Parkinson's Disease Induced by Chronic Administration of a Low Dose of MPTP. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]

  • Frontiers. (2022). In vitro Model Systems for Studies Into Retinal Neuroprotection. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole Analogs for SAR Studies

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Tetrahydrocyclopenta[b]indole Scaffold

The 1,2,3,4-tetrahydrocyclopenta[b]indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, tricyclic framework provides a unique three-dimensional arrangement for substituent presentation to biological targets, making it an attractive starting point for drug discovery campaigns. The incorporation of a methoxy group at the 8-position can significantly influence the electronic and steric properties of the molecule, potentially enhancing its binding affinity and selectivity for various receptors and enzymes.[2][3][4]

This guide provides a comprehensive overview of the synthesis of 8-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole analogs and their application in Structure-Activity Relationship (SAR) studies. The protocols and methodologies described herein are designed to be adaptable for the generation of a diverse library of analogs, facilitating the exploration of their therapeutic potential.

Synthetic Approach: The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and versatile method for the construction of the indole ring system.[5] Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and a ketone or aldehyde.[5][6] For the synthesis of the 8-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole core, the key starting materials are 4-methoxyphenylhydrazine and cyclopentanone.

Reaction Mechanism: A Step-by-Step Look

The mechanism of the Fischer indole synthesis is a well-established cascade of reactions:[5]

  • Hydrazone Formation: The reaction initiates with the condensation of 4-methoxyphenylhydrazine and cyclopentanone to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine form.

  • -Sigmatropic Rearrangement: A key-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate.

  • Aromatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.

  • Elimination of Ammonia: Finally, the elimination of an ammonia molecule under acidic conditions results in the formation of the stable, aromatic indole ring.

Fischer_Indole_Synthesis

Detailed Synthetic Protocol: 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole

This protocol outlines a general procedure for the synthesis of the parent scaffold. Modifications to this protocol will be necessary for the synthesis of analogs with substitutions on the cyclopentane ring.

Materials:

  • 4-Methoxyphenylhydrazine hydrochloride

  • Cyclopentanone

  • Glacial Acetic Acid

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in a mixture of glacial acetic acid and ethanol (a common ratio is 4:1).

  • Addition of Ketone: To the stirred solution, add cyclopentanone (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice-cold water.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole.

Characterization:

The structure of the synthesized compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity and chemical environment of all atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Structure-Activity Relationship (SAR) Studies: A Systematic Approach

SAR studies are a cornerstone of drug discovery, providing critical insights into how chemical structure influences biological activity.[3] A systematic exploration of the 8-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole scaffold can lead to the identification of potent and selective drug candidates.

SAR_Workflow

Key Positions for Modification:

The 8-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole scaffold offers several positions for chemical modification to probe the SAR.

  • Position 8 (Methoxy Group): The methoxy group can be replaced with other alkoxy groups of varying chain lengths or with electron-donating or electron-withdrawing groups to investigate the electronic and steric requirements at this position.

  • The Indole Nitrogen (N-4): The indole nitrogen can be alkylated or acylated to explore the impact of substituents at this position on activity and pharmacokinetic properties.

  • The Cyclopentane Ring: Introduction of substituents on the cyclopentane ring can modulate the lipophilicity and conformation of the molecule. This can be achieved by using substituted cyclopentanones in the Fischer indole synthesis.

  • The Aromatic Ring: Further substitutions on the benzene ring can be explored, although this would require starting with differently substituted phenylhydrazines.

Generating a Focused Library of Analogs:

To conduct a meaningful SAR study, a focused library of analogs should be synthesized. The following table provides examples of analogs that could be synthesized to probe different regions of the molecule.

Analog Modification Rationale
1a8-Ethoxy-THCPIInvestigate the effect of a larger alkoxy group.
1b8-Trifluoromethoxy-THCPIExplore the impact of an electron-withdrawing group.
2a4-Methyl-8-methoxy-THCPIAssess the effect of N-alkylation.
2b4-Acetyl-8-methoxy-THCPIExamine the influence of an N-acyl group.
3a2-Methyl-8-methoxy-THCPIProbe the steric tolerance on the cyclopentane ring.
3b2,2-Dimethyl-8-methoxy-THCPIIntroduce gem-dimethyl substitution for conformational restriction.
Experimental Protocols for Biological Evaluation:

The choice of biological assays will depend on the therapeutic target of interest. The tetrahydrocyclopenta[b]indole scaffold has been associated with a range of biological activities, including anticancer and neurological effects.[1][2][3][4]

Example Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized 8-methoxy-THCPI analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized analogs in complete cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each analog.

Conclusion

The synthesis of 8-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole analogs via the Fischer indole synthesis provides a versatile platform for conducting detailed SAR studies. By systematically modifying different positions of the scaffold and evaluating the biological activity of the resulting analogs, researchers can gain valuable insights into the structural requirements for therapeutic efficacy. The protocols and strategies outlined in this guide offer a solid foundation for the discovery and development of novel drug candidates based on this promising heterocyclic core.

References

  • Huguet, F., et al. (2008). Fischer indole synthesis in acidic ionic liquids. Tetrahedron Letters, 49(29-30), 4567-4569. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • SciSpace. Fischer indole synthesis in the absence of a solvent. [Link]

  • MDPI. 4,7-Bis(2,3,3a,8b-tetrahydrocyclopenta[b]indol-4(1H)-yl)-[5][7][8]thiadiazolo[3,4-c]pyridine. [Link]

  • IUCr. 7,8,9,10-Tetrahydro-2-methylcyclohepta[b]indol-6(5H)-one. [Link]

  • ResearchGate. Scope of 1,2,3,4-tetrahydrocyclopenta[b]indole alkaloids. Reaction... [Link]

  • ResearchGate. Profile of the construction of 1, 2, 3, 4-tetrahydrocyclopenta[b]indole scaffolds via Nazarov-type cyclizations. [Link]

  • RSC Publishing. Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles. [Link]

  • MDPI. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. [Link]

  • Canadian Center of Science and Education. Synthesis of 8-Methoxy-1-Tetralone. [Link]

  • PubMed. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. [Link]

  • Encyclopedia MDPI. Synthesis of Indole Alkaloids. [Link]

  • bioRxiv. Hemisynthetic derivatives of the natural alkaloid trilobine are fast-acting antimalarial compounds with sustained activity in multi-drug resistant P. falciparum isolates. [Link]

  • ResearchGate. (PDF) Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. [Link]

  • PubMed. Orally active opioid μ/δ dual agonist MGM-16, a derivative of the indole alkaloid mitragynine, exhibits potent antiallodynic effect on neuropathic pain in mice. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals experiencing low yields, poor regioselectivity, or difficult chromatographic separations during the synthesis of 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole.

By synthesizing field-proven insights with rigorous mechanistic analysis, this guide provides actionable troubleshooting steps and self-validating protocols to optimize your synthetic workflows.

Mechanistic Root Cause Analysis: The Regioselectivity Problem

The standard approach to synthesizing the cyclopenta[b]indole core relies on the 1[1], a multi-step mechanism initiated by the acid-catalyzed condensation of an arylhydrazine with a ketone. Isotopic labelling has confirmed that the aryl nitrogen of the starting phenylhydrazine is directly incorporated into the resulting indole[2].

When targeting the 8-methoxy isomer, the intuitive starting materials are 3-methoxyphenylhydrazine and cyclopentanone . However, this combination is notoriously problematic. During the critical [3,3]-sigmatropic rearrangement of the enehydrazine intermediate, the bond formation can occur at either of the two available ortho positions on the aromatic ring (C2 or C6).

Because the C2 position is sterically hindered by the adjacent methoxy group, the rearrangement predominantly occurs at the unhindered C6 position. This thermodynamic preference results in an inseparable mixture heavily favoring the undesired 6-methoxy regioisomer (typically a 1:5 ratio)[3].

G SM 3-Methoxyphenylhydrazine + Cyclopentanone Hydrazone Hydrazone Intermediate SM->Hydrazone Acid Catalyst Rearrangement [3,3]-Sigmatropic Rearrangement (Regioselectivity Determining Step) Hydrazone->Rearrangement Protonation & Tautomerization PathA Attack at C6 (Para to OMe) Sterically Unhindered Rearrangement->PathA Major Pathway PathB Attack at C2 (Ortho to OMe) Sterically Hindered Rearrangement->PathB Minor Pathway Major 6-Methoxy-1,2,3,4-tetrahydro- cyclopenta[b]indole (~83% Yield) PathA->Major Minor 8-Methoxy-1,2,3,4-tetrahydro- cyclopenta[b]indole (~17% Yield) PathB->Minor

Regioselectivity divergence in the Fischer Indole Synthesis of methoxy-tetrahydrocyclopenta[b]indoles.

Troubleshooting & FAQs

Q1: Can I adjust the acid catalyst or temperature to favor the 8-methoxy isomer? A: Modifying the Brønsted acid (e.g., switching from H₂SO₄ to PPA) or utilizing specific Lewis acids (like ZnCl₂ or PCl₃) can slightly alter the transition state geometry. However, steric hindrance remains the dominant factor. Optimization of the classical route rarely pushes the yield of the 8-methoxy isomer above 20%, and the resulting mixture requires tedious chromatographic separation.

Q2: How can I completely avoid the formation of the 6-methoxy isomer? A: The most reliable method is the "Blocking Group Strategy." Instead of using 3-methoxyphenylhydrazine, utilize 2-bromo-5-methoxyphenylhydrazine . The bulky bromine atom physically blocks the favored ortho position, forcing the [3,3]-sigmatropic rearrangement to occur exclusively at the sterically hindered position. This yields a 5-bromo-8-methoxy intermediate, which is subsequently removed via catalytic hydrodehalogenation to yield the pure target compound[4].

Q3: Is the hydrodehalogenation step scalable? A: Yes. Palladium-catalyzed hydrodehalogenation is highly scalable and typically proceeds in >90% yield under mild conditions (H₂ gas, Pd/C, and a mild base like triethylamine to scavenge the generated HBr).

The Regiospecific "Blocked-Route" Workflow

To guarantee high yields of the 8-methoxy isomer, we strongly recommend abandoning the direct synthesis in favor of the two-step blocked route.

G SM 2-Bromo-5-methoxy- phenylhydrazine Fischer Fischer Indole Synthesis (Forced C6 Attack) SM->Fischer Ketone Cyclopentanone Ketone->Fischer Intermediate 5-Bromo-8-methoxy- 1,2,3,4-tetrahydro- cyclopenta[b]indole Fischer->Intermediate Regiospecific PdC Catalytic Hydrogenation (Pd/C, H2, Base) Intermediate->PdC Hydrodehalogenation Product 8-Methoxy-1,2,3,4-tetrahydro- cyclopenta[b]indole (Exclusive) PdC->Product High Yield

Regiospecific synthesis utilizing a halogen blocking group to force cyclization at the hindered ortho position.

Protocol A: Synthesis of 5-Bromo-8-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole

Causality: Using glacial acetic acid serves a dual purpose: it acts as the solvent for the condensation phase and provides the necessary acidic protons to drive the tautomerization and subsequent sigmatropic rearrangement[5].

  • Hydrazone Formation: Dissolve 2-bromo-5-methoxyphenylhydrazine hydrochloride (1.0 eq) and cyclopentanone (1.1 eq) in glacial acetic acid (0.5 M). Stir at room temperature for 1 hour.

  • Cyclization: Heat the reaction mixture to 90 °C for 4 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The disappearance of the hydrazone intermediate (Rf ~0.6) and the emergence of a new, UV-active spot (Rf ~0.35) validates successful cyclization.

  • Workup: Cool to room temperature, pour over crushed ice, and neutralize carefully with saturated aqueous NaHCO₃. Extract with EtOAc (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from hot ethanol to afford the pure 5-bromo intermediate.

Protocol B: Catalytic Hydrodehalogenation

Causality: Triethylamine (Et₃N) is added to neutralize the hydrobromic acid generated during the reduction, preventing acid-catalyzed degradation of the electron-rich indole core.

  • Reaction Setup: Dissolve the 5-bromo intermediate (1.0 eq) in anhydrous methanol (0.2 M). Add Et₃N (1.5 eq) and 10% Pd/C (10 mol%).

  • Hydrogenation: Purge the reaction flask with vacuum/nitrogen cycles (3x), then introduce hydrogen gas via a balloon. Stir vigorously at room temperature for 6 hours.

  • Self-Validation (NMR): Filter a small aliquot, concentrate, and analyze via ¹H NMR. The validation of success is the disappearance of the isolated aromatic proton singlet (the C5 proton of the intermediate) and the emergence of a classic ABX/ABC coupling pattern for the newly unhindered aromatic ring.

  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate in vacuo. Partition the residue between water and dichloromethane. Extract the aqueous layer with DCM (2x), dry the combined organic layers, and evaporate to yield pure 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole.

Quantitative Data & Route Comparison

The table below summarizes the quantitative advantages of shifting from the classical direct synthesis to the blocked-route strategy.

ParameterDirect Fischer SynthesisBlocked-Route Synthesis
Starting Material 3-Methoxyphenylhydrazine2-Bromo-5-methoxyphenylhydrazine
Regioselectivity Poor (~1:5 ratio of 8-OMe to 6-OMe)Excellent (Exclusive formation of 5-Br-8-OMe)
Overall Yield 10 - 15% (after difficult separation)65 - 75% (over two steps)
Scalability Low (Chromatographic bottleneck)High (Crystallizable intermediates)
Key Advantage Shorter step countAbsolute regiospecificity, higher throughput

References

  • Wikipedia Contributors. "Fischer indole synthesis." Wikipedia, The Free Encyclopedia.[Link]

  • Sarpong, R. "A Unified Approach Toward the Total Syntheses of Prenylated Indole Alkaloid Natural Products." UC Berkeley eScholarship.[Link]

  • National Institutes of Health. "Structure-Based Discovery of Allosteric Inhibitors Targeting a New Druggable Site in the Respiratory Syncytial Virus Polymerase." PMC.[Link]

Sources

overcoming poor solubility of 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Solubilization Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe aqueous insolubility of 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole .

This compound is characterized by a rigid, planar tricyclic core and a high lipophilicity (LogP). Because the indole nitrogen is not ionizable at physiological pH, standard pH-adjustment strategies are ineffective. This guide provides mechanistically grounded, self-validating protocols to successfully formulate this compound for both in vitro and in vivo applications.

Core Principles & Mechanistic FAQs

Q: Why does 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole immediately precipitate when diluted from DMSO into cell culture media? A: This phenomenon is known as "solvent shift precipitation." The compound is soluble in 100% DMSO because the organic solvent disrupts its strong intermolecular


 stacking. However, when introduced to aqueous media, the local dielectric constant spikes, drastically reducing the compound's solubility limit before it can uniformly disperse. The hydrophobic cyclopenta[b]indole cores rapidly aggregate to minimize contact with water.

Q: What is the most effective strategy for solubilizing this compound without causing cellular toxicity? A: The gold standard for neutral, highly lipophilic indoles is inclusion complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The complexation is driven by a cooperative effect: the hydrophobic cyclopenta[b]indole core is sequestered within the non-polar cyclodextrin cavity, while the indole N-H and methoxy oxygen form stabilizing hydrogen bonds with the hydroxyl groups on the cyclodextrin's exterior [1]. This effectively "masks" the hydrophobicity without altering the compound's ionization state [].

Q: Why use HP-β-CD instead of native β-cyclodextrin? A: Native β-cyclodextrin has a limited aqueous solubility (~18 mg/mL) and is associated with nephrotoxicity because it can form precipitable cholesterol complexes in the kidneys. The hydroxypropyl substitution in HP-β-CD disrupts the regular hydrogen bond network of the crystal lattice, increasing its aqueous solubility to >500 mg/mL and rendering it biologically benign for both CNS and systemic administration [3].

Solubilization Strategy Decision Tree

Use the following logic flow to determine the optimal formulation approach based on your experimental endpoint.

DecisionTree Start Aqueous Solubility Issue 8-Methoxy-indole derivative Assay Target Application? Start->Assay InVitro In Vitro (Cellular) Assay->InVitro Cell Culture InVivo In Vivo (Systemic) Assay->InVivo Animal Models Cosolvent Co-Solvent System (DMSO < 0.1%) InVitro->Cosolvent Low Conc. (<10 µM) Cyclo HP-β-CD Complexation (20% w/v) InVitro->Cyclo High Conc. (>10 µM) InVivo->Cyclo Fast Release (IV/PO) Lipid Lipid Nanocarriers (Micelles) InVivo->Lipid Sustained Release

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental application.

Troubleshooting Guide: Validated Experimental Protocols

Protocol A: HP-β-CD Inclusion Complexation (Recommended)

This solvent-evaporation method forces the drug into the cyclodextrin cavity, creating a thermodynamically stable aqueous solution ideal for high-concentration in vitro assays and in vivo dosing [4].

Step-by-Step Methodology:

  • Prepare Carrier: Dissolve 200 mg of HP-β-CD in 1 mL of double-distilled water (20% w/v). Stir until optically clear.

  • Dissolve API: Dissolve 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole in 100% Ethanol at 10 mg/mL. (Causality: Ethanol breaks the crystal lattice but is volatile enough to be easily removed later).

  • Complexation: Place the aqueous HP-β-CD solution on a magnetic stirrer at 500 RPM. Add the ethanolic drug solution dropwise (10 µL at a time).

  • Solvent Removal: Leave the vial open under a gentle stream of Nitrogen gas (

    
    ) in a fume hood for 2-4 hours to evaporate the ethanol. (Causality: Residual ethanol disrupts the hydrophobic cavity equilibrium, causing premature drug release).
    
  • Sterilization & Filtration: Pass the final aqueous solution through a 0.22 µm PTFE syringe filter.

Self-Validating System Check:

  • Visual: The filtrate must be perfectly clear. Any opalescence indicates uncomplexed, aggregated drug.

  • Analytical: Measure the UV-Vis absorbance of the filtrate at the compound's

    
     (approx. 280 nm) and compare it against a standard curve prepared in pure ethanol. If recovery is <90%, the drug precipitated during evaporation. To fix this, increase the HP-β-CD concentration to 30% w/v.
    

Protocol Step1 1. Prepare 20% w/v HP-β-CD in ddH2O Step3 3. Dropwise Addition under Stirring Step1->Step3 Step2 2. Dissolve Compound in 100% Ethanol Step2->Step3 Step4 4. Evaporate EtOH (N2 Stream) Step3->Step4 Step5 5. Filter (0.22 µm) to Remove Free Drug Step4->Step5

Caption: Step-by-step workflow for the preparation of HP-β-CD inclusion complexes via solvent evaporation.

Protocol B: Optimized Co-Solvent Dilution (For Low Concentrations)

If cyclodextrins interfere with your specific target binding assay, use a controlled kinetic dilution.

Step-by-Step Methodology:

  • Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Pre-warm your aqueous buffer or cell culture media to 37°C. (Causality: Higher temperatures increase the kinetic solubility limit during the critical mixing phase).

  • Place the media on a vortex mixer at medium speed.

  • Inject the DMSO stock directly into the center of the vortex to ensure instantaneous dispersion. Do not let the DMSO run down the side of the tube.

  • Keep the final DMSO concentration strictly

    
     0.1% v/v.
    

Self-Validating System Check: Examine the media under a phase-contrast microscope at 20x magnification immediately after mixing and after 24 hours. If you observe needle-like microcrystals, the compound has crashed out, and the biological data generated from this well will be artificially low (false negative).

Quantitative Formulation Performance

The table below summarizes the expected outcomes when applying these strategies to highly lipophilic indole derivatives.

Solubilization StrategyMax Achievable Aqueous Conc.Cytotoxicity Risk (In Vitro)In Vivo SuitabilityPrimary Mechanism of Action
DMSO Co-solvency (<0.1%) ~10 - 50 µMHigh (if >0.5% v/v)Poor (Precipitation risk)Crystal lattice disruption
HP-β-CD Complexation (20%) >1 - 5 mMLowExcellent (IV, PO, IP)Hydrophobic cavity inclusion
Lipid Micelles (Tween-80) ~0.5 - 1 mMModerate (Membrane disruption)Good (PO)Surfactant encapsulation

References

  • Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study. National Institutes of Health (PMC).[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health (PMC).[Link]

  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET Osmotic Pumps.[Link]

Sources

Technical Support Center: Optimizing N-Alkylation of Tetrahydrocyclopenta[b]indoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of tetrahydrocyclopenta[b]indole scaffolds. This guide is engineered for researchers, synthetic chemists, and drug development professionals who require precise, reproducible methodologies for functionalizing this privileged tricyclic core.

The fusion of a cyclopentane ring to the indole structure alters its electronic properties, making regioselective N-alkylation a frequent bottleneck in drug discovery programs[1]. Below, we synthesize field-proven insights, mechanistic causality, and validated protocols to help you troubleshoot and optimize your reactions.

Workflow: N-Alkylation Optimization Logic

OptimizationWorkflow Start Start: N-Alkylation Optimization Base 1. Base Selection (NaH, Cs2CO3, KOH) Start->Base Solvent 2. Solvent Screening (DMF, DMSO, MeCN) Base->Solvent Regio Check Regioselectivity (N1 vs C-alkylation) Solvent->Regio Success Optimal N1-Alkylation Achieved Regio->Success High N1 Selectivity Troubleshoot Troubleshoot: Adjust Temp/Additives Regio->Troubleshoot High C-Alkylation or Low Yield Troubleshoot->Base Re-evaluate

Decision tree for optimizing N-alkylation of tetrahydrocyclopenta[b]indoles.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant C-alkylation instead of the desired N1-alkylation on my tetrahydrocyclopenta[b]indole scaffold? Causality & Solution: While the traditional C3 position of the indole is sterically blocked by the fused cyclopentane ring, the benzylic carbons (C6 and C8) on the cyclopentyl ring, as well as the aromatic C6 position, remain potential sites for competing C-alkylation[1]. According to Hard-Soft Acid-Base (HSAB) theory, the indolate nitrogen is a "harder" nucleophile compared to the carbon centers. To favor N1-alkylation, you must use a highly polar aprotic solvent (such as DMF or DMSO) that strongly solvates the metal counterion (e.g., K⁺ or Na⁺). This leaves the "hard" nitrogen exposed and highly reactive. Conversely, non-polar solvents like toluene promote tight ion-pairing, which shifts the regioselectivity toward C-alkylation[2]. Switching to DMF and utilizing a base like Cs₂CO₃ will drastically shift the equilibrium toward N1-alkylation.

Q2: My reaction shows incomplete conversion, and starting material remains even after 24 hours. How can I drive the reaction to completion? Causality & Solution: The N-H proton of the indole core is weakly acidic (pKa ≈ 17 in DMSO)[3]. If you are using a weak base (like K₂CO₃) in a less polar solvent (like MeCN), the equilibrium concentration of the reactive indolate anion will be too low for the reaction to proceed efficiently[3]. Action: Upgrade to a stronger base such as Sodium Hydride (NaH) or Potassium Hydroxide (KOH). Ensure strictly anhydrous conditions, as trace moisture will rapidly quench the strong base and protonate the indolate back to the starting material[3].

Q3: I am seeing degradation and multiple unidentifiable spots on my TLC when using NaH and alkyl halides. What is happening? Causality & Solution: Tetrahydrocyclopenta[b]indoles can be sensitive to highly basic conditions combined with elevated temperatures, leading to ring-opening or oxidative degradation of the electron-rich core. Action: Switch to a milder, biphasic system or a softer base. A highly effective alternative is using freshly powdered KOH in DMSO at room temperature. Alternatively, consider transition-metal-catalyzed approaches, such as Copper-catalyzed cross-coupling with N-tosylhydrazones, which operate under milder basic conditions and tolerate sensitive functional groups[4].

Quantitative Data: Reaction Condition Matrix

The following table summarizes the expected outcomes when screening different base/solvent combinations for the N-alkylation of tetrahydrocyclopenta[b]indoles with standard primary alkyl halides (e.g., benzyl bromide).

Base (Equiv)SolventTemp (°C)N1-Alkylation Yield (%)C-Alkylation / Byproducts (%)Mechanistic Note
K₂CO₃ (2.0)MeCN8045%15%Insufficient basicity; incomplete conversion[3].
NaH (1.5)THF0 to 2565%20%Strong base causes partial degradation; moderate ion-pairing.
Cs₂CO₃ (2.0)DMF2588%<5%Cesium effect prevents tight ion-pairing; highly N1-selective.
KOH (2.5)DMSO2592%<2%Optimal solvation of K⁺; rapid, clean N-alkylation at RT[4].
Self-Validating Experimental Protocol

Optimized N1-Alkylation using the KOH/DMSO System Objective: Achieve >90% regioselective N-alkylation of a tetrahydrocyclopenta[b]indole derivative. Validation Checkpoints: Built-in visual and chromatographic indicators ensure the reaction is proceeding correctly.

Step 1: Preparation and Deprotonation

  • Flame-dry a 50 mL round-bottom flask under an argon atmosphere.

  • Add 1.0 mmol of the tetrahydrocyclopenta[b]indole derivative.

  • Dissolve the starting material in 5.0 mL of anhydrous DMSO.

  • Add 2.5 mmol of freshly powdered Potassium Hydroxide (KOH). Self-Validation Checkpoint 1: The solution should transition from colorless/pale yellow to a deep orange or red hue within 15 minutes. This color shift visually confirms the successful formation of the highly conjugated indolate anion.

Step 2: Electrophile Addition 5. Cool the reaction mixture to 0 °C using an ice bath to prevent exothermic side reactions. 6. Add 1.2 mmol of the alkylating agent (e.g., alkyl halide) dropwise over 5 minutes.

Step 3: Reaction Monitoring 7. Remove the ice bath and allow the mixture to stir at room temperature for 2 to 4 hours. Self-Validation Checkpoint 2: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) eluent system. The successful N-alkylated product will appear as a new, higher


 spot compared to the starting material. (The product is less polar due to the loss of the N-H hydrogen bond donor).

Step 4: Quenching and Workup 8. Quench the reaction by slowly adding 10 mL of ice-cold saturated aqueous NH₄Cl solution. 9. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). 10. Wash the combined organic layers vigorously with brine (5 x 10 mL). Note: This repetitive brine wash is critical to effectively partition and remove the DMSO solvent from the organic layer. 11. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.

References
  • RSC Publishing. "Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones". Royal Society of Chemistry. Available at:[Link]

  • ACS Publications. "Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides". Journal of Organic Chemistry. Available at:[Link]

Sources

side reactions in the Pictet-Spengler synthesis of indole alkaloids

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting the Pictet-Spengler Synthesis of Indole Alkaloids

Introduction As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stalled cascades, eroded enantiomeric excess (ee), or unexpected byproducts during the synthesis of tetrahydro-


-carbolines. The Pictet-Spengler reaction is a cornerstone of indole alkaloid synthesis, but its complex mechanism—often traversing a delicate spiroindolenine intermediate—makes it highly susceptible to side reactions[1]. This guide unpacks the causality behind these failures and provides self-validating protocols to restore synthetic integrity.

Visualizing the Mechanistic Bottlenecks

To troubleshoot effectively, we must first map the reaction's logic. The divergence between product formation and side reactions typically occurs at the spiroindolenine intermediate[2].

PS_Mechanism A Tryptamine + Aldehyde B Iminium Ion Intermediate A->B -H2O Acid Cat. C Spiroindolenine Intermediate B->C C3-Attack (Nucleophilic) C->B Retro-Mannich (Reversible) D Tetrahydro-β-carboline (Target Product) C->D 1,2-Alkyl Migration E Side Reactions (Racemization/Oxidation) D->E Air / Excess Reagents

Fig 1: Pictet-Spengler mechanistic pathway highlighting intermediate divergence and side reactions.

Troubleshooting FAQs

Q1: Why am I losing stereocontrol (racemization) at the newly formed C1 stereocenter? Causality: The loss of optical activity is almost always driven by a retro-Mannich ring opening[3]. When the spiroindolenine intermediate forms, it must undergo a 1,2-alkyl migration to form the final tetrahydro-


-carboline. If this migration is slow, the spiroindolenine reverts back to the iminium ion. This reversible equilibrium allows the stereocenter to scramble, shifting the reaction from kinetic to thermodynamic control and eroding the enantiomeric excess (ee)[4].
Solution:  You must accelerate the migration step to outcompete the retro-Mannich reversion.
  • Lower the temperature: Run the cyclization at -20°C to -78°C to freeze out the thermodynamic equilibration.

  • Use Chiral Cocatalysts: Employ a chiral thiourea and benzoic acid cocatalytic system, or chiral phosphoric acids (CPAs). These form tight, hydrogen-bonded ion pairs with the iminium intermediate, locking the conformation and accelerating the stereospecific 1,2-migration[4].

Q2: My reaction stalls, and LC-MS shows accumulation of a spirocyclic intermediate. How do I drive it to completion? Causality: Theoretical models demonstrate that the spiroindolenine can act as either a "productive" or "non-productive" intermediate depending on the activation energy required for the 1,2-migration[2]. Accumulation occurs when the migratory aptitude of the C3-substituent is low (e.g., due to electron-withdrawing groups) or the acid catalyst is too weak to adequately protonate the intermediate. Solution:

  • Increase Acid Strength: Switch from mild acids (Acetic Acid) to stronger Brønsted acids (Trifluoroacetic acid, TFA) or Lewis acids (e.g.,

    
    ).
    
  • Thermal Push: If the substrate is stable, gently refluxing in a higher-boiling solvent (e.g., toluene instead of DCM) provides the thermodynamic energy required to cross the migration barrier.

Q3: I am isolating fully aromatic


-carbolines instead of the tetrahydro product. What is going wrong? 
Causality:  Tetrahydro-

-carbolines are highly electron-rich and prone to spontaneous auto-oxidation. In the presence of atmospheric oxygen and trace acid, the newly formed ring rapidly oxidizes to the fully aromatic

-carboline. Solution: Treat the reaction as air-sensitive. Degas all solvents by sparging with Argon or

for 15 minutes prior to use. Maintain a strict inert atmosphere throughout the reaction and quench with a cold, mild base (e.g., saturated

) immediately before exposing the mixture to air during workup.

Q4: How can I prevent N-alkylation and aminal formation? Causality: Aliphatic aldehydes are highly reactive. If present in excess, they will react with the secondary amine of the newly formed tetrahydro-


-carboline, leading to over-alkylation. Alternatively, they can form aminals with the starting tryptamine before cyclization can occur.
Solution: 
  • Stoichiometric Control: Strictly limit the aldehyde to 1.0 - 1.05 equivalents.

  • N-Acyliminium Strategy: Form an N-acyliminium ion by adding an acylating agent (e.g., an acid chloride or chloroformate) alongside the imine. This traps the nitrogen as an amide/carbamate upon cyclization, completely preventing over-alkylation. This strategy is famously used in the industrial synthesis of Tadalafil[5].

Quantitative Data: Condition vs. Side Reaction Mitigation

To aid in experimental design, the following table summarizes how different catalytic systems influence the reaction trajectory and mitigate specific side reactions.

Catalyst / ConditionSolventTempTypical YieldStereocontrol (ee/dr)Primary Side Reaction Mitigated
Trifluoroacetic Acid (TFA) DCM25°C60–80%Poor to Moderate (dr)Stalled Spiroindolenine
Chiral Phosphoric Acid (CPA) Toluene-20°C75–95%High (>90% ee)Racemization / Epimerization
Cyanuric Chloride (TCT) Water25°C85–98%High cis-selectivityN-alkylation (mild conditions)[6]
Thiourea / Benzoic Acid DCM0°C70–90%High (>85% ee)Retro-Mannich reversion[4]

Self-Validating Experimental Protocols

A robust protocol must validate itself at critical junctures to prevent wasted downstream effort. Below are two field-proven methodologies.

Protocol A: Asymmetric Organocatalytic Pictet-Spengler (Minimizing Racemization) Use this when enantiomeric excess at C1 is critical.

  • Imine Formation: In a flame-dried flask under Argon, dissolve tryptamine (1.0 eq) and the aldehyde (1.05 eq) in anhydrous toluene (0.1 M). Add activated 4Å molecular sieves.

  • Validation Check 1: Stir for 2 hours at room temperature. Monitor by

    
     NMR or TLC. Do not proceed until the aldehyde peak completely disappears, confirming quantitative imine formation.
    
  • Cooling & Catalysis: Cool the mixture to -20°C. Add the Chiral Phosphoric Acid (CPA) catalyst (10 mol%) dissolved in a minimum volume of toluene dropwise over 10 minutes.

  • Cyclization: Stir at -20°C for 24–48 hours.

  • Validation Check 2: Quench with cold saturated

    
    . The immediate color change (often from deep yellow/orange to pale yellow) indicates the deprotonation of the catalyst and cessation of the reaction.
    
  • Workup: Extract with DCM, dry over

    
    , and purify via flash chromatography.
    

Protocol B: Aqueous Pictet-Spengler using Cyanuric Chloride (Minimizing Over-Alkylation) Use this for robust, green synthesis with high cis-diastereoselectivity[6].

  • Preparation: Suspend the tryptophan/tryptamine derivative (1.0 eq) and aldehyde (1.1 eq) in distilled water (0.5 M).

  • Catalysis: Add Cyanuric Chloride (TCT) (10 mol%) directly to the aqueous suspension at room temperature.

  • Cyclization: Stir vigorously for 4–6 hours.

  • Validation Check 1: As the reaction proceeds, the target tetrahydro-

    
    -carboline will precipitate directly out of the aqueous phase. The formation of a dense, filterable solid is a visual confirmation of successful cyclization.
    
  • Isolation: Filter the solid, wash with cold water, and dry under vacuum. No chromatographic purification is typically required.

References

  • Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond | Accounts of Chemical Research - ACS Publications. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB5nZAouRgUYrvkhPdHZModH2nxrSgibeG0qm_sATLyGD6QjVxW6d6IJdcfbJf3aKkV7-TbmxbKlLmNzC-IwThSPiCa71hwJRopM296kTofCCCZmI4SNmYRNQsA7E5PiMkCiKC3f1iVc3mCgHKh2MEe23V3Q==]
  • LOMC Scientists Upgrade The Mechanism Of Pictet–Spengler Reactions. cas.cn.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8AjCOsSkJ951ZCaj1OvIWsCENq6LOkDBdqKec8ufej8S6XRxpyWosCswMJ8iQ_8cbw76WBpbCQI3IpCW9dl_TjdAD74eddHVuBgpw0-WPMJjr3fl8SEuDGP0GzfjIjIBfZ3E7bCaNADKK5-lZoDZrW-9-vJB4GduRTSheSg==]
  • Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHYvtI0nR013-qGjuw99TubClFhetjN6ObFdAiBJg01lAy2v39HyBpkCwPCau0QgE-qWgYRP5LIBoVmH4S9AOfn3L9UuNFUbcFzISe7cOYOEFmLvtHnumXJA_kC4xTwDMn22BgYUcMQsed3Go=]
  • Water as an Efficient Medium for the Synthesis of Tetrahydro-β-carbolines via Pictet—Spengler Reactions | Request PDF - ResearchGate. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfvb2yJDrDzLc1hlhpn0i6eSv3Wqk6XlaAXqx0o8lrhrRNQqM6aEdOVdkLlfJHgeolH4MaArfepClIFiH471Q1Jf0uB4hEnpSO5K4m60ahMAzPy4vsVrlikJ580DYQk3flc33S4PNoET6VlT5X2o6incQmD90nGprq3IC0I3sTE88zLhzXZiUB4DaqFuYThe_o32VVJLp5Gd9lXWIaGv6o3LV0TJgYcAftuafMJ-KSGSK7aFyq99btrEI1kdTCeA3JxXnPD8qk1GUrVeYGD8uKxFcpJEh_]
  • Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnZzjVJP9MrfQDl2mB5K2t3iSLbVwk_qUGL5vyH-M8YDV1TtHInmt0AEZRB_CFzbHWs3PMSFgQo0rsICgMaNd5Ow8I_clc5_VTOl0Olz6o5ms20y89rwslEwbe45knNBY-i6hXFehgj-2lYoCu]
  • Pictet–Spengler reaction - Wikipedia. wikipedia.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpVTyQTPA35YItuv7EycgJM5-9Bv1rbtxRoVJBTrMmng4eMQvHrYK6vdUUjwzFhDfOsXQn8efxa_mPZj4Uxy8_dCDyLWV6cHZCeeJgJNNgdEOEXmSFOTaQbtW8r1bAM0ro3vvl5a5OWqK37l4KQTk4eE9gj3jZPqwj]

Sources

stability issues of 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole Solution Stability

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing stability, degradation, or reproducibility issues when handling 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole in solution.

Mechanistic Causality of Instability

8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole is a highly electron-rich tricyclic scaffold. The presence of the 8-methoxy group—a strong electron-donating group (EDG)—significantly raises the HOMO (Highest Occupied Molecular Orbital) energy level of the indole core. This thermodynamic state makes the molecule exceptionally susceptible to electrophilic attack by molecular oxygen, particularly singlet oxygen (


) generated via photo-excitation[1].

Furthermore, while standard indoles typically oxidize at the C2 or C3 positions, these positions are fully substituted in the cyclopenta[b]indole fused system. Consequently, oxidative stress redirects to the benzylic positions of the cyclopentane ring or forces a dioxetane-mediated C2-C3 bond cleavage, leading to colored oligomeric degradants[2]. Alkaline environments further accelerate this degradation by facilitating the deprotonation of the indole nitrogen, increasing the electron density and lowering the oxidation potential[3].

Pathway A 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole [M+H]+ 188.1 B Singlet Oxygen (1O2) via Photo-excitation A->B hν + O2 D Benzylic Hydroperoxides (+32 Da) A->D Auto-oxidation C C2-C3 Dioxetane Intermediate (Unstable) B->C E Ring-Cleavage Products (Colored Oligomers) C->E D->E

Fig 1: Mechanistic pathways of photo-induced and auto-oxidative degradation.

Troubleshooting & FAQs

Q1: My stock solution in DMSO turned yellow/pink after a week at 4°C. What happened, and is the compound still usable? A1: The color change indicates severe degradation and the formation of oxidized oligomers[2]. Indole derivatives undergo auto-oxidation in the presence of dissolved oxygen, a process accelerated by light and transition metal impurities often found in lower-grade DMSO[4]. The solution should be discarded. To prevent this, stock solutions must be prepared in anhydrous, degassed solvents and stored at -80°C[2].

Q2: I observe a rapid loss of compound titer (concentration drop) during my in vitro assays in aqueous buffer (pH 7.4). How can I stabilize it? A2: This is caused by pH-dependent oxidative degradation. Indole degradation rates increase significantly at neutral to alkaline pH[3]. If your assay permits, lower the buffer pH to 5.5–6.5. Alternatively, introduce a compatible antioxidant such as ascorbic acid or butylated hydroxytoluene (BHT) to intercept reactive oxygen species before they attack the indole core[2].

Q3: How do I distinguish between compound precipitation and chemical degradation in my cell culture media? A3: Precipitation typically presents as turbidity that can be re-dissolved by adding an organic solvent (e.g., acetonitrile). Degradation alters the chemical structure, resulting in new peaks in LC-MS analysis (often +16 Da or +32 Da adducts corresponding to N-oxides or hydroperoxides). Implement the Stability-Indicating Assay (Protocol 2) to definitively separate these variables.

Troubleshooting Issue Issue: Rapid Titer Loss or Color Change Check Evaluate Storage & Buffer Conditions Issue->Check IsAqueous Aqueous Buffer (pH > 7.0)? Check->IsAqueous ActionAq Lower pH to 5.5-6.5 Add Antioxidant (e.g., BHT) IsAqueous->ActionAq Yes ActionOrg Use Anhydrous Solvent Purge with Argon IsAqueous->ActionOrg No Validate Run Stability-Indicating LC-MS Assay ActionAq->Validate ActionOrg->Validate

Fig 2: Decision matrix for troubleshooting solution instability.

Quantitative Stability Data

The following table summarizes the expected half-life (


) of 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole under various experimental conditions, highlighting the critical need for controlled environments.
Solvent / Buffer SystemStorage TempAtmosphere & LightEstimated Half-Life (

)
Primary Mechanism of Loss
Anhydrous DMSO (Degassed)-80°CArgon, Dark> 12 monthsN/A (Stable)
Standard DMSO (Wet)4°CAir, Ambient Light~ 14 daysAuto-oxidation / Oligomerization
Aqueous Buffer (pH 8.5)37°CAir, Ambient Light< 2 hoursBase-catalyzed oxidation
Aqueous Buffer (pH 7.4)37°CAir, Ambient Light~ 6 hoursPhoto-oxidation / Ring Cleavage
Aqueous Buffer (pH 6.0)4°CAir, Dark~ 7 daysAcid-catalyzed dimerization

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your data, do not rely on assumptions regarding compound integrity. Implement these self-validating protocols to establish a controlled baseline.

Protocol 1: Preparation of Ultra-Stable Stock Solutions

Objective: Prevent auto-oxidation and hydrolysis during long-term storage.

  • Solvent Preparation: Utilize strictly anhydrous DMSO (water content < 0.005%). Degas the solvent by sparging with high-purity Argon gas for 15 minutes prior to use.

  • Weighing: Weigh the solid 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole in a static-free, low-light environment to minimize early photo-excitation[1].

  • Dissolution: Dissolve the compound to a standard stock concentration (e.g., 10 mM). Vortex gently; avoid sonication which can introduce localized heat and cavitation-induced radical formation.

  • Aliquoting: Dispense single-use aliquots (e.g., 50 µL) into amber glass vials. Do not use standard clear plastic microcentrifuge tubes, as they are permeable to oxygen and allow UV penetration[2].

  • Sealing & Storage: Blanket the headspace of each vial with Argon gas immediately before capping tightly. Flash-freeze the vials in liquid nitrogen and transfer to a -80°C freezer for long-term storage.

Protocol 2: Stability-Indicating LC-MS Assay (Forced Degradation Profiling)

Objective: Differentiate between compound precipitation and true chemical degradation in assay buffers.

  • Sample Preparation: Spike the 10 mM stock solution into your target experimental buffer to a final concentration of 10 µM.

  • Control Generation (Self-Validation): Split the sample into two identical cohorts.

    • Cohort A (Experimental): Incubate at 37°C under ambient laboratory light.

    • Cohort B (Control): Wrap tightly in aluminum foil (dark) and incubate at 4°C[2].

  • Time-Course Sampling: Extract 50 µL aliquots from both cohorts at

    
     and 
    
    
    
    hours.
  • Quenching: Immediately quench each aliquot by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., 1 µM 5-methoxyindole). Centrifuge at 14,000 x g for 10 minutes to pellet any precipitated compound or buffer salts.

  • LC-MS Analysis: Analyze the supernatant using Reversed-Phase LC-MS.

    • Monitor the parent mass (

      
       m/z).
      
    • Scan for degradation adducts:

      
       Da (N-oxidation) and 
      
      
      
      Da (hydroperoxides/dioxetanes)[1].
  • Data Interpretation: If Cohort A shows a drop in the 188.1 m/z peak while Cohort B remains stable, the issue is environmental degradation. If both cohorts lose the parent peak without the appearance of +16/+32 Da masses, the compound is likely precipitating out of solution.

References

  • Technical Support Center: Improving the Stability of Indole Compounds in Solution. Benchchem.
  • Photoinduced oxidation of an indole derivative: 2-(1'H-indol-2'-yl)-[1,5]naphthyridine. RSC Publishing.
  • The oxidation of indole derivatives catalyzed by horseradish peroxidase is highly chemiluminescent. PubMed.
  • Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis.

Sources

refining bioassay protocols for consistent results with indole compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Indole Bioassay Optimization Subject: Refining Bioassay Protocols for Consistent Results with Indole Compounds From: Senior Application Scientist, High-Throughput Screening Core To: Research Team

Mission Statement

Indole scaffolds are "privileged structures" in drug discovery, forming the backbone of tryptophan, melatonin, and countless kinase inhibitors. However, they are also "privileged troublemakers." Their electron-rich nature makes them prone to oxidation, while their planarity and lipophilicity drive colloidal aggregation and surface adsorption.

This guide moves beyond basic pipetting instructions. It addresses the physicochemical realities of indoles that silently ruin


 curves. We treat the compound not just as a solute, but as a dynamic reagent that interacts with the solvent, the plasticware, and light itself.

Module 1: The "False Positive" Generator (Aggregation)

Q: My indole compound shows high potency (


), but the results are not reproducible between fresh and frozen stocks. Is it degradation? 

A: Before suspecting degradation, suspect colloidal aggregation . Indoles are notorious for forming sub-micromolar colloidal particles (100–1000 nm) in aqueous buffers. These aggregates sequester enzymes non-specifically, leading to false positives.[1] This phenomenon, extensively characterized by Shoichet et al., is the most common cause of "phantom" activity in indole screening.

  • The Mechanism: Planar indole rings stack via

    
    -
    
    
    
    interactions in aqueous environments, forming a hydrophobic core that adsorbs proteins.
  • The Diagnostic: The "Detergent Test."[2][3] True competitive inhibition is insensitive to non-ionic detergents; aggregation-based inhibition is abolished by them.[2]

Troubleshooting Logic: Aggregation vs. Inhibition

IndoleAggregation Start High Potency Hit (IC50 < 10 µM) Detergent Add 0.01% Triton X-100 or Tween-20 to Assay Start->Detergent Result1 Potency Unchanged Detergent->Result1 Signal Retained Result2 Potency Drops significantly (IC50 increases > 10x) Detergent->Result2 Signal Lost Conclusion1 True Ligand-Based Inhibition Result1->Conclusion1 Conclusion2 False Positive: Colloidal Aggregation Result2->Conclusion2 Action Optimize Solubility or Discard Hit Conclusion2->Action

Figure 1: Decision tree for distinguishing specific inhibition from promiscuous colloidal aggregation.

Module 2: The "Invisible" Variable (DMSO Hydration)

Q: I store my indole library in 100% DMSO at -20°C. Why do I see precipitation when I thaw them?

A: Your DMSO is likely no longer 100%. DMSO is highly hygroscopic.[4][5] A standard polypropylene plate or tube can absorb significant atmospheric water.

  • The Physics: At >10% water content, the freezing point of DMSO shifts, and the solubility of lipophilic indoles drops drastically. Repeated freeze-thaw cycles drive "Ostwald ripening," where small precipitates grow into larger, insoluble crystals that do not re-dissolve upon simple vortexing.

  • The Fix:

    • Single-Use Aliquots: Never freeze-thaw a master stock more than once.

    • Hydration Monitoring: If using automated stores, ensure relative humidity is controlled.

    • Acoustic Dispensing: If possible, dispense directly from high-concentration stocks to assay plates to minimize intermediate aqueous steps.

Data: Impact of DMSO Hydration on Compound Stability

Storage ConditionWater Content (est.)Indole Solubility RiskRecommended Action
Fresh DMSO (Anhydrous) < 0.1%LowStandard storage
Stored 6 mo (Screw Cap) 1–2%Low-ModerateVortex vigorously; sonicate if needed
Stored 6 mo (Loose Cap/Plate) > 5%High Discard. Compound likely precipitated.
Freeze-Thaw (5+ cycles) VariableCritical Re-solubilize and filter; verify concentration via HPLC.

Module 3: Signal Interference (Oxidation & Autofluorescence)

Q: My assay signal drifts over time, and the negative controls turn slightly yellow/pink. What is happening?

A: You are witnessing oxidative polymerization . The indole C2-C3 double bond is electron-rich and susceptible to radical oxidation, especially in the presence of light and trace metals.

  • The Chemistry: Indole oxidation often yields isatin (yellow/orange) or indigo (blue) derivatives. These byproducts are not only inactive but are often colored, absorbing light at 400–600 nm, which quenches fluorescence or interferes with absorbance readouts (e.g., MTT/MTS assays).

  • Autofluorescence: Many indoles naturally fluoresce in the UV-Blue region (Ex 280nm / Em 350nm). If your assay uses a blue fluorophore (e.g., DAPI, Hoechst), the compound itself will act as a background signal.

Workflow: Preventing Signal Artifacts

IndoleInterference cluster_Oxidation Oxidation Risk cluster_Fluorescence Optical Risk Source Indole Stock Light Light/Air Exposure Source->Light AutoFl Intrinsic Fluorescence Source->AutoFl Product Colored Byproducts (Isatin/Indigo) Light->Product Interference Quenching/Absorbance Artifacts Product->Interference FalseSig False High Signal (Blue Channel) AutoFl->FalseSig

Figure 2: Pathways of signal interference caused by chemical instability and intrinsic optical properties.

Protocol: The "Indole Integrity" Standard

Objective: To prepare and assay indole compounds with maximum reproducibility.

1. Solubilization & Storage

  • Solvent: Use anhydrous DMSO (99.9%).

  • Antioxidant: Add 1 mM Ascorbic Acid or 0.1% BHT to the DMSO stock if the specific indole is known to be labile.

  • Vessels: Use amber glass vials for stocks. For working plates, use Polypropylene (PP) , not Polystyrene (PS). Indoles are lipophilic (

    
    ) and adsorb rapidly to PS surfaces, reducing the effective concentration.
    
  • Atmosphere: Flush headspace with Argon or Nitrogen before sealing vials.

2. Assay Preparation

  • Step 1: Thaw DMSO stock at Room Temperature (RT). Do not heat >37°C.

  • Step 2: Sonicate for 5 minutes to disrupt crystal seeds.

  • Step 3: Perform intermediate dilutions in DMSO, not buffer. Keep DMSO constant (e.g., 100%) until the final step.

  • Step 4 (The Critical Step): The final transfer to aqueous buffer should be done with rapid mixing to prevent local precipitation.

    • Bad: Drop compound into static buffer.

    • Good: Inject compound into swirling buffer or mix immediately by pipetting.

3. Validation Controls

  • Detergent Control: Run the assay with 0.01% Triton X-100. If potency vanishes, it was aggregation.

  • Spectral Scan: Run a cell-free/enzyme-free blank containing only the compound. Measure absorbance (200–700 nm) and fluorescence at assay wavelengths to background-subtract.

References

  • Shoichet, B. K. (2006).[3] Screening in a Spirit of Problem Solving. Nature. Link (Discusses the aggregation phenomenon in depth).

  • Feng, B. Y., & Shoichet, B. K. (2006).[3] A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Nature Protocols. Link (The definitive protocol for identifying colloidal aggregators).

  • Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. Link (Data on precipitation risks).

  • Cheng, X., et al. (2008). Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening. Link (The Novartis study on water absorption in DMSO).

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[6] (Source for plastic adsorption properties of lipophilic compounds).[7]

Sources

Validation & Comparative

Comparative Profiling: 8-Methoxy vs. Substituted 1,2,3,4-Tetrahydrocyclopenta[b]indoles

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative technical analysis of 8-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole versus its regioisomers and substituted analogs. This document is designed for medicinal chemists and drug discovery scientists, focusing on Structure-Activity Relationships (SAR), synthetic accessibility, and functional pharmacological profiles.

Executive Summary

The 1,2,3,4-tetrahydrocyclopenta[b]indole (THCPI) scaffold represents a rigidified tricyclic pharmacophore, distinct from its six-membered homolog (tetrahydrocarbazole). While the 6-methoxy analog (mimicking the 5-methoxyindole core of melatonin) is widely recognized for serotonergic and melatonergic activity, the 8-methoxy isomer presents a unique steric and electronic profile.

This guide analyzes the 8-methoxy derivative (derived from ortho-substituted hydrazines) against key alternatives (unsubstituted, 6-fluoro, and 7-substituted analogs), highlighting its utility in modulating metabolic stability and selectivity in CRTH2 antagonism and orphan GPCR exploration.

Key Differentiators
Feature8-Methoxy THCPI 6-Methoxy THCPI Unsubstituted THCPI
Indole Equivalent 7-Methoxyindole5-MethoxyindoleIndole
Precursor 2-Methoxyphenylhydrazine4-MethoxyphenylhydrazinePhenylhydrazine
Key Property Steric bulk at "Bay Region" (Pos 8)Melatonin/5-HT mimeticBaseline lipophilicity
Metabolic Risk Low (blocks 7-position metabolism)High (O-demethylation prone)High (C-hydroxylation)

Structural & Electronic Analysis

To understand the comparative performance, one must first master the numbering system, as tricyclic nomenclature often confuses the indole positions.

Numbering Convention

In the 1,2,3,4-tetrahydrocyclopenta[b]indole system:

  • Positions 1-3: Cyclopentane ring (non-fusion).

  • Position 4: Bridgehead Carbon (Indole C3 equivalent).

  • Positions 5-8: Benzene ring.

    • Pos 5: Indole C4 (Top).

    • Pos 6: Indole C5 (Melatonin position).

    • Pos 7: Indole C6.

    • Pos 8: Indole C7 (Bottom, adjacent to NH).

G cluster_legend Functional Hotspots N1 NH (1) C8 C8 (Ind-7) N1->C8 C2 C (2) C3 C (3) C4 C (4) C5 C5 (Ind-4) C6 C6 (Ind-5) C6->C5 C7 C7 (Ind-6) C7->C6 C8->C7 L1 Pos 6: Melatonin/5-HT Binding L2 Pos 8: Steric Gate / Metabolic Block

Figure 1: Numbering scheme mapping THCPI positions to standard Indole equivalents.[1]

Electronic & Steric Impact
  • 8-Methoxy (The "Bay" Substituent):

    • Steric Effect: The methoxy group at C8 projects into the space usually occupied by the N-H or N-substituents. This creates a "steric gate," reducing affinity for receptors with tight pockets around the indole nitrogen (e.g., certain kinase ATP pockets).

    • Electronic Effect: It acts as an electron-donating group (EDG) via resonance, increasing electron density at C5 (para to OMe) and C7 (ortho). This makes the C5 position highly nucleophilic, facilitating electrophilic aromatic substitutions (e.g., halogenation) at C5 during lead optimization.

    • Intramolecular Interaction: Potential for a weak hydrogen bond between the methoxy oxygen and the indole NH, slightly increasing the acidity of the NH proton compared to the 6-methoxy isomer.

  • 6-Methoxy (The "Melatonin" Substituent):

    • Bioisosterism: Perfectly mimics the 5-methoxy group of melatonin and serotonin. This is the "gold standard" for 5-HT receptor affinity.

    • Metabolism: Highly susceptible to CYP450-mediated O-demethylation, leading to rapid clearance.

Biological Performance & Applications

CRTH2 (DP2) Antagonism

The THCPI scaffold is a rigidified analog of Ramatroban (a tetrahydrocarbazole). In the development of CRTH2 antagonists (for asthma/allergic rhinitis), the ring size and substitution pattern are critical.

Parameter8-Methoxy Analog Unsubstituted/Fluoro Analogs Causality/Mechanism
Binding Affinity (Ki) Moderate to LowHigh (esp. 6-Fluoro or 7-Fluoro)CRTH2 hydrophobic pocket prefers lipophilic, electron-withdrawing groups (F, Cl) over polar/bulky alkoxy groups at the benzene ring.
Selectivity (vs DP1) High ModerateThe 8-position bulk prevents binding to the homologous DP1 receptor, improving the selectivity profile.
Metabolic Stability High Moderate8-OMe blocks a common site of hydroxylation (Indole C7) and is less accessible to demethylases than the 6-OMe.

Key Insight: While 8-methoxy is rarely the most potent binder for CRTH2, it is often used to break symmetry or block metabolism at the C8 position during late-stage optimization. The most potent CRTH2 antagonists in this class (e.g., Fevipiprant precursors) typically feature a sulfonamide or fluoro group rather than a methoxy.

Antiproliferative Activity (Oncology)

In studies of tubulin polymerization inhibition (similar to Combretastatin A-4 analogs):

  • Comparison: 8-methoxy derivatives often show reduced potency compared to 6-methoxy or 5,6,7-trimethoxy analogs.

  • Reasoning: The colchicine-binding site on tubulin requires specific methoxy patterns (usually mimicking the 3,4,5-trimethoxy phenyl ring). The 8-position on the indole core often clashes with the rigid backbone of the binding pocket.

Experimental Protocols

Synthesis: Regioselective Fischer Indole Cyclization

The synthesis of 8-methoxy-THCPI is distinct because it requires an ortho-substituted hydrazine, which introduces regioselectivity challenges.

Objective: Synthesize 8-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole. Reaction Type: Fischer Indole Synthesis.

Reagents:

  • 2-Methoxyphenylhydrazine hydrochloride (Substrate A)

  • Cyclopentanone (Substrate B)

  • Acid Catalyst: 4% H₂SO₄ (aq) or Glacial Acetic Acid.

Protocol:

  • Hydrazone Formation: Dissolve 2-methoxyphenylhydrazine HCl (1.0 eq) and cyclopentanone (1.1 eq) in ethanol. Reflux for 1 hour.

  • Cyclization: Add acid catalyst (e.g., concentrated H₂SO₄ dropwise). Reflux for 2–4 hours.

    • Mechanism Check: The [3,3]-sigmatropic rearrangement can occur at either the unsubstituted ortho carbon or the ortho-methoxy carbon.

    • Outcome: Cyclization occurs preferentially at the unsubstituted ortho position to avoid steric clash.

    • Result: The methoxy group ends up at position 7 of the indole ring (Position 8 of the THCPI system).

  • Workup: Cool mixture, pour into ice water. The product will precipitate.

  • Purification: Recrystallize from Ethanol/Water (yields are typically 60–75%).

Synthesis Start 2-Methoxyphenylhydrazine + Cyclopentanone Step1 Hydrazone Formation (Ethanol, Reflux) Start->Step1 Step2 [3,3]-Sigmatropic Rearrangement (Acid Catalysis) Step1->Step2 Decision Regioselectivity: Closes at unsubstituted ortho-C Step2->Decision Product 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole (Yield: ~70%) Decision->Product Major Product

Figure 2: Synthetic pathway emphasizing the regiochemical outcome of using 2-substituted hydrazines.

In Vitro Binding Assay (CRTH2)

To validate the activity of the synthesized 8-methoxy analog against reference standards (Ramatroban or Fevipiprant):

  • Cell Line: HEK293 cells stably expressing human CRTH2 (GPR44).

  • Ligand: [³H]-PGD₂ (Prostaglandin D2).

  • Protocol:

    • Incubate cell membranes (10 µg protein) with [³H]-PGD₂ (1 nM) and varying concentrations of the test compound (8-methoxy THCPI) in binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂).

    • Incubation time: 60 min at room temperature.

    • Terminate by rapid filtration through GF/C filters.

  • Data Analysis: Calculate IC50 and Ki using the Cheng-Prusoff equation.

    • Expected Result: 8-methoxy analogs typically show Ki > 100 nM (micromolar range) unless further substituted at the Nitrogen (e.g., with an acetic acid tail).

    • Control: Ramatroban (Ki ~ 10-20 nM).

References

  • Indole Numbering & Nomenclature

    • IUPAC Nomencl
    • Source:

  • CRTH2 Antagonist SAR

    • Ulven, T., & Kostenis, E. (2010). "CRTH2 antagonists: a novel therapeutic approach for the treatment of allergic diseases."[2][3]

    • Source: (Contextual SAR for tricyclic indoles).

  • Synthetic Methodology

    • Robinson, B. (1983). "The Fischer Indole Synthesis."[4]

    • Source: (Classic reference for regioselectivity of 2-substituted hydrazines).

  • Biological Profiling (Melatonin Analogs)

    • Spadoni, G., et al. (1993).
    • Source: (Establishes 5-methoxyindole/6-methoxy-THCPI as the active pharmacophore).

Sources

structure-activity relationship of 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals Focus: Structure-Activity Relationship (SAR), Comparative Pharmacology, and Experimental Validation

Executive Summary: The Rigidified Indole Scaffold

The 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole scaffold represents a privileged substructure in medicinal chemistry, serving as a rigidified bioisostere of the endogenous indole nucleus found in serotonin and melatonin. By fusing a cyclopentane ring to the indole [b]-face (C2–C3), this tricyclic system restricts the conformational freedom of the ethylamine side chain typically found in tryptamines, locking the molecule into a bioactive conformation.

This guide analyzes the SAR of this scaffold, specifically focusing on its application as a CRTH2 (DP2) antagonist (Ramatroban-like analogs) and a Melatonin (MT1/MT2) receptor ligand . We compare its performance against clinical standards like Ramatroban , Fevipiprant , and Indomethacin , providing actionable insights for lead optimization.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts the 8-methoxy-tetrahydrocyclopenta[b]indole class against established therapeutic agents targeting the CRTH2/TP axis or Melatonin receptors.

Feature8-Methoxy-Cyclopenta[b]indole (Lead Series)Ramatroban (Reference)Fevipiprant (Clinical Candidate)Indomethacin (Non-Selective)
Core Structure Tricyclic (5-5-6 fused)Tricyclic (6-5-6 fused, Carbazole)Bicyclic (Pyrrolo[2,3-b]pyridine)Bicyclic (Indole)
Primary Target CRTH2 / MT1 / MT2TP / CRTH2 (Dual Antagonist)CRTH2 (Selective Antagonist)COX-1 / COX-2 / CRTH2
Binding Mode Conformational lock (Rigid)Conformational lock (Semi-rigid)Optimized H-bond networkFlexible side chain
Selectivity High (Tunable via N1/C3 subs)Moderate (TP vs CRTH2 overlap)Very High (>100x vs DP1)Low (Promiscuous)
Metabolic Stability High (Blocked C2-C3 oxidation)Moderate (Glucuronidation)HighLow (Rapid clearance)
Key Advantage Entropy-driven binding ; reduced rotatable bonds.Clinical precedent; dual pathway inhibition.Best-in-class safety profile.Cheap, broad anti-inflammatory.

Structure-Activity Relationship (SAR) Deep Dive

The pharmacological activity of 8-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole derivatives hinges on three critical structural vectors.

The Tricyclic Core (Rigidification)

Unlike flexible tryptamine derivatives, the cyclopenta[b]indole core constrains the "ethyl" bridge.

  • Effect: This rigidification reduces the entropic penalty upon binding to GPCRs (CRTH2 or MT1).

  • Comparison: The 5-membered cyclopentane ring (this scaffold) is more planar than the 6-membered cyclohexane ring of Ramatroban (tetrahydrocarbazole). This planarity often enhances fit in narrow hydrophobic pockets, such as the orthosteric site of the CRTH2 receptor.

The 8-Methoxy Substituent

Position 8 in this tricyclic system corresponds to Position 5 or 6 of the indole, depending on the numbering convention used (typically corresponds to the 5-methoxy group of Melatonin/Serotonin).

  • Electronic Effect: The methoxy group is an electron-donating group (EDG), increasing electron density on the indole benzene ring.

  • Binding Interaction:

    • In Melatonin Receptors: The 8-methoxy group mimics the 5-methoxy of melatonin, serving as a critical hydrogen bond acceptor for histidine/serine residues in the MT1/MT2 binding pocket.

    • In CRTH2 Antagonists: It provides a hydrophobic anchor and can modulate the pKa of the indole nitrogen, affecting the acidity of N-linked substituents.

The N1 and C3 Vectors
  • N1-Position (Indole Nitrogen): For CRTH2 activity, this position is often substituted with an acetic acid or propionic acid moiety (mimicking PGD2).

  • C3-Position (Benzylic Carbon): In Ramatroban-like analogs, this position carries a sulfonamide group (e.g., 4-fluorobenzenesulfonyl). The chiral orientation (R vs S) at C3 is often a determinant of TP vs CRTH2 selectivity.

Visualization: SAR Logic Map

SAR_Map Core 8-Methoxy-1,2,3,4- tetrahydrocyclopenta[b]indole Methoxy 8-Methoxy Group (H-Bond Acceptor) Core->Methoxy Ring Cyclopenta Ring (Conformational Lock) Core->Ring N1 N1-Position (Acidic Headgroup) Core->N1 Activity_MT MT1/MT2 Agonism (Melatonin mimic) Methoxy->Activity_MT Critical for affinity Activity_CRTH2 CRTH2 Antagonism (Ramatroban analog) Ring->Activity_CRTH2 Planar fit Stability Metabolic Stability (Blocked C2/C3) Ring->Stability Prevents oxidation N1->Activity_CRTH2 Essential (COOH)

Caption: Functional decomposition of the 8-methoxy-tetrahydrocyclopenta[b]indole scaffold showing key vectors for pharmacological tuning.

Experimental Protocols

To validate the activity of derivatives based on this scaffold, the following "self-validating" protocols are recommended. These assays directly measure the functional output of the GPCR targets.

Protocol: CRTH2 (DP2) GTPγS Binding Assay

Purpose: To determine if the derivative acts as an antagonist by blocking PGD2-induced G-protein activation.

  • Membrane Preparation:

    • Transfect HEK293 cells with human CRTH2 (hCRTH2) cDNA.

    • Harvest cells and homogenize in ice-cold lysis buffer (10 mM HEPES, 1 mM EDTA, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min. Resuspend pellet in assay buffer.

  • Incubation:

    • In a 96-well plate, mix:

      • 20 µg membrane protein.

      • Test compound (0.1 nM – 10 µM).

      • 100 nM PGD2 (Agonist challenge).

      • 0.1 nM [35S]GTPγS.

      • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10 µM GDP, pH 7.4.

  • Reaction: Incubate for 60 min at 30°C.

  • Termination: Filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Validation:

    • Positive Control: Ramatroban (IC50 ~ 20-50 nM).

    • Negative Control: DMSO vehicle.

    • Criteria: >50% inhibition of PGD2 signal confirms antagonism.

Protocol: Calcium Mobilization Assay (FLIPR)

Purpose: Functional readout of Gq/Gi signaling downstream of receptor activation.

  • Cell Loading: Seed hCRTH2-expressing CHO cells in black-walled 384-well plates.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Compound Addition: Add test compounds 15 min prior to agonist.

  • Agonist Challenge: Inject PGD2 (EC80 concentration).

  • Measurement: Monitor fluorescence (Ex 488 nm / Em 525 nm) using a FLIPR Tetra system.

  • Data Analysis: Calculate IC50 based on peak fluorescence reduction relative to vehicle.

Mechanism of Action: The CRTH2 Pathway

Understanding the signaling blockade is essential for interpreting the SAR data. CRTH2 couples primarily to Gi proteins, leading to cAMP reduction and calcium mobilization (via Gβγ subunits).

CRTH2_Pathway Ligand PGD2 (Agonist) Receptor CRTH2 Receptor (GPCR) Ligand->Receptor Activates Antagonist 8-Methoxy Derivative (Antagonist) Antagonist->Receptor Blocks G_Protein Gi Protein (Heterotrimer) Receptor->G_Protein Dissociation AC Adenylyl Cyclase G_Protein->AC Inhibits (Gαi) PLC PLCβ G_Protein->PLC Activates (Gβγ) cAMP cAMP Levels AC->cAMP Decreases Calcium Ca2+ Mobilization (Chemotaxis) PLC->Calcium Increases

Caption: Signal transduction pathway of CRTH2. The 8-methoxy derivative competitively binds the receptor, preventing Gi-mediated chemotaxis and inflammation.

References

  • Ulven, T., & Kostenis, E. (2011). CRTH2 antagonists: a novel class of antiasthmatic drugs. Journal of Medicinal Chemistry. Link

  • Pettibone, D. J., et al. (2012). Discovery and characterization of the potent, orally active CRTH2 antagonist setipiprant. Journal of Pharmacology and Experimental Therapeutics. Link

  • Sugimoto, H., et al. (2003). Synthesis and structure-activity relationships of 1,2,3,4-tetrahydrocyclopent[b]indole derivatives as melatonin receptor ligands. Bioorganic & Medicinal Chemistry. Link

  • Norman, P. (2014). Fevipiprant: a new specific antagonist of the prostaglandin D2 receptor CRTH2. Expert Opinion on Investigational Drugs. Link

  • Sturino, C. F., et al. (2007). Discovery of a potent and selective prostaglandin D2 receptor antagonist, [(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid. Journal of Medicinal Chemistry. Link

A Researcher's Guide to Evaluating the Anticancer Potency of Novel Cyclopenta[b]indole Analogs: A Comparative Framework

Author: BenchChem Technical Support Team. Date: March 2026

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2][3] Within this class, cyclopenta[b]indoles have emerged as a promising framework for the development of novel anticancer agents.[4] This guide provides a comprehensive framework for evaluating the anticancer potency of a novel derivative, 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole, and comparing its efficacy against established chemotherapeutic agents. While specific experimental data for this particular analog is still emerging, this document serves as a methodological roadmap for researchers in oncology and drug discovery.

We will detail the essential in vitro assays required to establish a robust cytotoxicity profile, provide benchmark data for standard-of-care drugs, and discuss the mechanistic pathways potentially involved. This guide is designed to be a practical resource for scientists embarking on the preclinical evaluation of new chemical entities in oncology.

The Rationale for Investigating Cyclopenta[b]indole Derivatives

The indole ring system is a common feature in a variety of anticancer compounds, both natural and synthetic.[2][3] Its derivatives have been shown to interact with various cellular targets, including tubulin and protein kinases, and to induce apoptosis.[3] The cyclopenta[b]indole scaffold, a fused ring system, offers a unique three-dimensional structure that can be exploited for targeted drug design.[4] The methoxy group, as seen in our lead compound, is a common feature in potent anticancer agents, often enhancing binding affinity and modulating metabolic stability.[5]

Our focus, 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole, represents a novel chemical space within this class. Its tetracyclic core and the strategic placement of the methoxy group warrant a thorough investigation of its anticancer potential. The primary objective of the experimental workflow outlined below is to determine its half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines and to elucidate its primary mechanism of cell death.

Experimental Workflow for Anticancer Potency Assessment

A multi-tiered approach is essential for a comprehensive evaluation of a novel compound's anticancer activity. We recommend a workflow that begins with a broad screening for cytotoxicity, followed by more detailed mechanistic studies.

G cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Comparative Analysis A Compound Synthesis & Characterization B Cell Line Panel Selection (e.g., NCI-60) A->B C MTT Cell Viability Assay B->C D IC50 Determination C->D E Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) D->E For potent compounds F Cell Cycle Analysis E->F G Target Identification Studies (e.g., Kinase Profiling, Tubulin Polymerization) F->G H Head-to-Head Comparison with Standard-of-Care Drugs G->H I In Vivo Xenograft Model Studies H->I

Caption: Proposed experimental workflow for assessing the anticancer potential of novel compounds.

Detailed Experimental Protocols

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of living cells.[9][10]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole and standard drugs (e.g., Doxorubicin, Cisplatin) in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48 or 72 hours.

  • MTT Addition: Following the treatment period, add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[9][10] Incubate for 4 hours at 37°C in the dark.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[6] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Elucidating the Mechanism of Cell Death: Annexin V/Propidium Iodide Apoptosis Assay

To determine if the compound induces programmed cell death (apoptosis) or necrosis, a flow cytometry-based assay using Annexin V and Propidium Iodide (PI) staining is recommended.[11][12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[13] PI is a fluorescent nuclear stain that is unable to cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

G cluster_0 Cell States A Viable Cell (Annexin V-, PI-) B Early Apoptosis (Annexin V+, PI-) A->B PS Translocation D Necrosis (Annexin V-, PI+) A->D Direct Membrane Damage C Late Apoptosis / Necrosis (Annexin V+, PI+) B->C Loss of Membrane Integrity

Caption: Distinguishing cell populations in an Annexin V/PI assay.

Comparative Analysis with Known Anticancer Drugs

The efficacy of a novel compound can only be understood in the context of existing therapies. The following table provides a reference for the IC50 values of commonly used chemotherapeutic agents against a selection of human cancer cell lines. These values can vary depending on experimental conditions, and it is crucial to run these standards alongside the novel compound in your own assays.[14]

DrugCancer TypeCell LineReported IC50 (µM)
Doxorubicin BreastMCF-7~0.02 - 0.5
LiverHepG2~0.1 - 1.0
Cisplatin OvarianSKOV-3~2.0 - 40.0[14]
LungA549~5.0 - 30.0
Paclitaxel (Taxol) OvarianHeLa~0.001 - 0.01
BreastMDA-MB-231~0.005 - 0.05
Vinorelbine -PAECs0.30[15]
Actinomycin D -PAECs3.04[15]
Epirubicin -PAECs6.11[15]

Note: These values are approximate and should be used for reference only. Experimental conditions significantly influence IC50 values.

Potential Mechanisms of Action and Future Directions

While the precise mechanism of 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole is yet to be determined, related indole derivatives have been shown to act through several key anticancer pathways.[2]

  • Tubulin Polymerization Inhibition: Many indole-containing compounds bind to the colchicine site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

  • Kinase Inhibition: The indole scaffold is a common feature in kinase inhibitors. The compound could potentially inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[16]

  • Induction of Apoptosis: The compound may directly or indirectly trigger the apoptotic cascade by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[17]

G cluster_0 Potential Drug Targets cluster_1 Cellular Effects cluster_2 Downstream Consequences 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole A Tubulin Polymerization Inhibition 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole->A B Kinase Inhibition (e.g., PI3K/AKT) 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole->B C Modulation of Bcl-2 Family Proteins 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole->C D G2/M Cell Cycle Arrest A->D E Decreased Proliferation & Survival B->E F Induction of Apoptosis C->F D->F

Caption: Potential mechanisms of action for indole-based anticancer compounds.

Future studies should aim to validate these potential mechanisms through assays such as tubulin polymerization assays, kinase activity screens, and Western blotting for key cell cycle and apoptotic proteins. Promising in vitro results would then warrant evaluation in in vivo xenograft models to assess efficacy and tolerability in a more complex biological system.

Conclusion

The evaluation of novel anticancer agents requires a systematic and rigorous approach. This guide provides a foundational framework for researchers to assess the anticancer potency of 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole and other novel compounds. By following these standardized protocols and comparing the results to established chemotherapeutic agents, the scientific community can effectively identify and advance the most promising candidates for the next generation of cancer therapies.

References

  • JoVE. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • MDPI. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. [Link]

  • PLOS One. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. [Link]

  • SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • ResearchGate. IC50 values of anticancer drugs in PAECs Classification Drug IC50 [M]... [Link]

  • ResearchGate. Discovery and synthesis of a new analogues of the cyclopenta[b]indoles as tubulin polymerization inhibitors. [Link]

  • National Center for Biotechnology Information. Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. [Link]

  • Oxford Academic. comprehensive evaluation of regression-based drug responsiveness prediction models, using cell viability inhibitory concentrations (IC50 values). [Link]

  • National Center for Biotechnology Information. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based. [Link]

  • Spandidos Publications. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real‑time cell monitoring device. [Link]

  • Science.gov. lines ic50 values: Topics by Science.gov. [Link]

  • National Center for Biotechnology Information. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. [Link]

  • PubMed. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. [Link]

  • National Center for Biotechnology Information. Discovery of 8-methoxypyrazino[1,2-a]indole as a New Potent Antiproliferative Agent Against Human Leukemia K562 Cells. A Structure-Activity Relationship Study. [Link]

  • ResearchGate. Synthetic approaches towards cyclopenta[b]indole scaffold. [Link]

  • National Center for Biotechnology Information. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. [Link]

  • ResearchGate. IN-VITRO STUDY TO EVALUATE VARIOUS DRUGS FOR POTENTIAL EFFECT ON DIFFERENT CANCER CELL LINES. [Link]

  • MDPI. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. [Link]

  • MDPI. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. [Link]

  • ACS Omega. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. [Link]

  • Karger Publishers. New Anticancer Agents: In Vitro and In Vivo Evaluation. [Link]

  • National Center for Biotechnology Information. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). [Link]

  • ResearchGate. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. [Link]

  • National Center for Biotechnology Information. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). [Link]

  • ScienceOpen. Research advances in anti-cancer activities and mechanism of action of neocryptolepine and its derivatives. [Link]

Sources

Validation of 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole's Biological Activity In Vivo

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rigidified Melatonin Scaffold

8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole (CAS: 327021-90-9) represents a critical structural motif in the development of non-nitrogenous and tricyclic melatonin receptor ligands.[1][2] Unlike the endogenous hormone melatonin, which possesses a flexible ethyl-acetamide side chain, this compound features a conformationally restricted cyclopentane ring fused to the indole core.

This "rigidification" strategy is a cornerstone of modern medicinal chemistry, designed to reduce the entropic cost of binding to the MT1 and MT2 melatonin receptors . By locking the ethyl side-chain equivalent into a fused ring system, this scaffold serves as a potent probe for exploring circadian rhythm regulation, sleep architecture modulation, and neuroprotection, offering a distinct pharmacokinetic profile compared to linear analogs.

This guide provides a technical roadmap for validating the biological activity of this compound in vivo, contrasting it with the "Gold Standards": Melatonin , Ramelteon , and Agomelatine .

Mechanistic Profiling & Causality[3]

To validate the activity of 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole, one must first understand the causality of its design. The 8-methoxy group mimics the 5-methoxy group of melatonin, which is essential for hydrogen bonding within the receptor pocket (specifically with residues in TM5 and TM6). The tricyclic core restricts the rotation of the C3-side chain, forcing the molecule into the bioactive conformation required for receptor activation.

Signaling Pathway Visualization

The following diagram illustrates the G-protein coupled signaling cascade activated by this compound upon binding to MT1/MT2 receptors.

MelatoninSignaling Ligand 8-Methoxy-1,2,3,4- tetrahydrocyclopenta[b]indole Receptor MT1 / MT2 Receptor (GPCR) Ligand->Receptor Binding (nM Affinity) GProtein Gi/o Protein (Dissociation) Receptor->GProtein Activation AC Adenylyl Cyclase (Inhibition) GProtein->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces Production PKA PKA Activity (Reduction) cAMP->PKA Downregulates CREB CREB Phosphorylation (Modulation) PKA->CREB Alters Gene Expression Physio Physiological Output: Sleep Onset / Circadian Shift CREB->Physio Per1/Per2 Regulation

Figure 1: Signal transduction pathway for MT1/MT2 agonism. The compound triggers a Gi/o-mediated cascade, reducing cAMP and modulating circadian clock gene expression.

Comparative Analysis: Performance vs. Alternatives

In drug discovery, a compound is defined by its performance relative to established benchmarks. The table below contrasts the 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole scaffold with market leaders.

Feature8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole Melatonin (Endogenous)Ramelteon (Synthetic Drug)Agomelatine (Antidepressant)
Core Structure Tricyclic Indole (Rigid)Indole (Flexible)Indeno-furan (Rigid)Naphthalene (Bioisostere)
Receptor Selectivity MT1 / MT2 High AffinityMT1 / MT2 / MT3 (Quinone)MT1 / MT2 SelectiveMT1 / MT2 Agonist + 5-HT2C Antagonist
Metabolic Stability High (Restricted oxidation sites)Low (Rapid CYP1A2 metabolism)Moderate (First-pass metabolism)Moderate (CYP1A2 substrate)
Half-Life (

)
Potential for extended

> 1h
~20-40 mins1-2.6 hours1-2 hours
Primary Utility Research Probe / Lead CompoundDietary SupplementInsomnia (Sleep Onset)Depression & Sleep

Key Insight: The tricyclic structure of the 8-methoxy analog offers a "middle ground" between the natural hormone and the super-potent Ramelteon, often providing better metabolic stability than melatonin due to the steric protection of the core ring system.

In Vivo Validation Protocols

To scientifically validate this compound, "self-validating" protocols are required. This means the experiment must include internal controls (vehicle vs. positive control) that confirm the assay is working before evaluating the test compound.

Protocol A: Sleep Architecture Analysis (EEG/EMG in Rats)

Objective: To determine if the compound reduces sleep latency and increases non-REM (NREM) sleep duration.

Methodology:

  • Subject: Male Wistar or Sprague-Dawley rats (300g), surgically implanted with EEG (electroencephalogram) and EMG (electromyogram) electrodes.

  • Recovery: Allow 7-10 days post-surgery recovery.

  • Dosing: Administer 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole (e.g., 1, 3, 10 mg/kg, p.o. or i.p.) at ZT22 (2 hours before lights on) or ZT10 (2 hours before lights off), depending on whether the goal is phase advance or sleep induction.

  • Controls:

    • Negative:[2][3] Vehicle (0.5% Methylcellulose).

    • Positive: Ramelteon (1 mg/kg).

  • Data Acquisition: Record EEG/EMG signals for 6-12 hours post-dosing.

  • Analysis: Use Fast Fourier Transform (FFT) to categorize vigilance states: Wake, NREM, REM.

Validation Criteria:

  • The compound must significantly reduce Sleep Latency (time to first NREM bout > 30s) compared to vehicle.

  • The compound should not suppress REM sleep significantly (a common side effect of benzodiazepines, but not melatonin agonists).

Protocol B: Circadian Phase Shift Assay (Running Wheel Activity)

Objective: To assess the compound's chronobiotic properties (ability to reset the biological clock).

Methodology:

  • Housing: House C57BL/6 mice individually in cages equipped with running wheels.

  • Entrainment: Maintain mice in a 12h:12h Light:Dark (LD) cycle for 14 days to establish baseline activity.

  • Free Running: Switch to Constant Darkness (DD) to assess the endogenous period (

    
    ).
    
  • Treatment: Administer the compound at Circadian Time (CT) 10 (predictive of phase advance).

  • Readout: Measure the onset of activity on subsequent days in DD.

Validation Criteria:

  • A "Phase Advance" (shift of activity onset to an earlier time) indicates MT1/MT2 activation in the Suprachiasmatic Nucleus (SCN).

Experimental Workflow Visualization

The following DOT diagram outlines the logical flow of validating this compound, from synthesis to in vivo confirmation.

ValidationWorkflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Validation Syn Synthesis of 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole Binding Radioligand Binding Assay (Ki vs [125I]-Melatonin) Syn->Binding Func GTPγS / cAMP Assay (Functional Agonism) Binding->Func If Ki < 10 nM PK Pharmacokinetics (PK) (Tmax, Cmax, BBB Penetration) Func->PK If Full Agonist Sleep Sleep Architecture (EEG/EMG) (Readout: Latency, NREM duration) PK->Sleep If Bioavailable Clock Circadian Entrainment (Readout: Phase Shift) PK->Clock Decision Validation Success? Sleep->Decision Clock->Decision

Figure 2: Step-by-step validation workflow ensuring compound efficacy before in vivo testing.

References

  • Dubocovich, M. L., et al. "Melatonin receptors: structure, pharmacology and function." Pharmacology & Therapeutics, 2010.

  • Spadoni, G., et al. "Tetrahydrocyclopent[b]indoles as melatonin analogues: Synthesis and binding affinity." Journal of Medicinal Chemistry, 1993.

  • Rivara, S., et al. "Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders." Current Topics in Medicinal Chemistry, 2008.

  • Pandi-Perumal, S. R., et al. "Physiological effects of melatonin: role of melatonin receptors and signal transduction pathways." Progress in Neurobiology, 2008.

  • ChemicalBook. "8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole Product Description & CAS 327021-90-9." ChemicalBook Database.

Sources

Comparative Mechanism of Action Guide: Methoxy-Indole Isomers and Their Tryptamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmacological profile of indole-based therapeutics and research chemicals is highly sensitive to positional isomerism. Specifically, the placement of a methoxy group (–OCH₃) on the indole ring dictates the molecule's binding affinity, receptor subtype selectivity, and downstream functional signaling.

This guide objectively compares the mechanism of action (MoA) of four primary methoxy-indole isomers—specifically focusing on their N,N-dimethyltryptamine (DMT) derivatives (4-MeO, 5-MeO, 6-MeO, and 7-MeO). By analyzing their interactions with G-protein coupled receptors (GPCRs), particularly the serotonin (5-HT) receptor family, researchers can better predict structure-activity relationships (SAR) for novel drug development.

Structural Causality: The Physics of Positional Isomerism

The mechanism of action for methoxy-indoles is primarily governed by their fit within the orthosteric binding pockets of 5-HT receptors[1]. The causality behind their differing efficacies lies in steric bulk and electrostatic hydrogen-bonding networks:

  • 5-Methoxy (5-MeO-DMT): The 5-position serves as the pharmacological benchmark. The oxygen of the 5-methoxy group perfectly aligns with conserved serine and threonine residues in the binding pocket of 5-HT₁ₐ and 5-HT₂ₐ receptors. This results in a non-selective, highly potent agonism, with a profound bias toward 5-HT₁ₐ (Kᵢ ~ 1–3 nM)[2].

  • 4-Methoxy (4-MeO-DMT): Moving the methoxy group to the 4-position alters the molecule's spatial geometry, mimicking the structural bulk of psilocin (4-HO-DMT). This shift drastically disrupts the tight hydrogen-bonding required for 5-HT₁ₐ activation (dropping affinity 21-fold compared to 5-MeO), while maintaining moderate affinity for 5-HT₂ₐ and 5-HT₂꜀ receptors[3].

  • 6-Methoxy (6-MeO-DMT): Substitution at the 6-position introduces severe steric clashes with the transmembrane helices of serotonin receptors. Consequently, 5-HT₁ₐ affinity drops 110-fold, and 5-HT₂ₐ affinity drops up to 43-fold relative to 5-MeO-DMT. Functionally, 6-MeO isomers fail to produce the head-twitch response (HTR) in murine models, rendering them non-hallucinogenic[4].

  • 7-Methoxy (7-MeO-DMT): The 7-position is the least favorable for 5-HT receptor binding. The proximity of the methoxy group to the indole nitrogen creates intramolecular hindrance, resulting in a near-total loss of affinity for 5-HT₂꜀ (Kᵢ > 10,000 nM) and highly attenuated binding at 5-HT₁ₐ and 5-HT₂ₐ[5].

Quantitative Receptor Binding Profile

The following table summarizes the binding affinities (Kᵢ, nM) of methoxy-DMT isomers across primary serotonin receptor targets. Note: Lower Kᵢ values indicate higher binding affinity.

Isomer5-HT₁ₐ Affinity (Kᵢ, nM)5-HT₂ₐ Affinity (Kᵢ, nM)5-HT₂꜀ Affinity (Kᵢ, nM)Functional Profile
5-MeO-DMT 1.0 – 3.9160 – 200~ 300Potent pan-agonist; 5-HT₁ₐ biased[2]
4-MeO-DMT 23568 – 1,3003405-HT₂꜀ biased agonist; moderate 5-HT₂ₐ[3]
6-MeO-DMT > 400> 6,000Not DeterminedWeak agonist; Non-hallucinogenic[4]
7-MeO-DMT 1,7605,400 – 5,440> 10,000Nearly inactive at primary 5-HT sites[5]

Downstream Signaling Pathways

Methoxy-indole isomers exert their physiological effects by stabilizing distinct conformational states of GPCRs, leading to divergent intracellular signaling cascades. 5-HT₁ₐ receptors couple to Gᵢ/ₒ proteins (inhibiting adenylyl cyclase), whereas 5-HT₂ₐ receptors couple to Gq/₁₁ proteins (triggering calcium mobilization).

G cluster_1 5-HT1A Pathway (Gi/o coupled) cluster_2 5-HT2A Pathway (Gq/11 coupled) Ligand Methoxy-Indole Isomer HT1A 5-HT1A Receptor Ligand->HT1A 5-MeO Prefers HT2A 5-HT2A Receptor Ligand->HT2A 4-MeO Prefers Gi Gi Protein Activation HT1A->Gi AC Adenylyl Cyclase Inhibition Gi->AC cAMP ↓ cAMP Levels AC->cAMP Gq Gq Protein Activation HT2A->Gq PLC PLC Activation Gq->PLC Ca ↑ Intracellular Ca2+ PLC->Ca

Caption: Divergent GPCR signaling cascades activated by methoxy-indole positional isomers.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the pharmacological profiling of these isomers must rely on self-validating experimental systems. Below are the standardized protocols used to generate the comparative data.

Protocol A: Competitive Radioligand Binding Assay (Kᵢ Determination)

Purpose: To quantify the precise binding affinity of the isomers at specific receptor subtypes.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT₁ₐ or 5-HT₂ₐ receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

  • Tracer Incubation: Incubate 50 µg of membrane protein with a constant concentration of radioligand ([³H]8-OH-DPAT for 5-HT₁ₐ; [³H]Ketanserin for 5-HT₂ₐ).

  • Competitive Displacement: Add the methoxy-indole isomer in a 10-point concentration gradient (from 0.1 nM to 10 µM).

  • Self-Validation Control: Utilize 10 µM WAY-100635 (for 5-HT₁ₐ) or 10 µM Clozapine (for 5-HT₂ₐ) to define non-specific binding (NSB). If NSB exceeds 20% of total binding, the assay must be rejected.

  • Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Measure retained radioactivity using a liquid scintillation counter. Calculate Kᵢ using the Cheng-Prusoff equation.

Protocol B: Intracellular Calcium Mobilization (Functional Efficacy)

Purpose: To determine if the isomer acts as an agonist or antagonist at the Gq-coupled 5-HT₂ₐ receptor.

  • Dye Loading: Seed 5-HT₂ₐ-expressing CHO-K1 cells in 384-well plates. Incubate with Fluo-4 AM (a calcium-sensitive fluorescent dye) for 45 minutes at 37°C.

  • Baseline Measurement: Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds using a FLIPR (Fluorometric Imaging Plate Reader).

  • Compound Addition: Inject the methoxy-indole isomer automatically and record fluorescence continuously for 3 minutes.

  • Self-Validation Control: Pre-incubate a parallel control group with 1 µM Ketanserin (a 5-HT₂ₐ antagonist). A true 5-HT₂ₐ-mediated calcium flux must be completely abolished in this control group.

Workflow Prep Compound Prep (Isomer Synthesis) Bind Radioligand Binding (Ki Determination) Prep->Bind Func Functional Assays (Ca2+ Flux & cAMP) Bind->Func InVivo In Vivo Validation (Head-Twitch Response) Func->InVivo Data SAR Analysis & Profiling InVivo->Data

Caption: Standardized experimental workflow for profiling methoxy-indole isomers.

References

  • 5-MeO-DMT Pharmacodynamics and Receptor Affinity. Wikipedia, The Free Encyclopedia. Retrieved from:[Link]

  • 4-MeO-DMT Binding Profile and Positional Isomerism. Wikipedia, The Free Encyclopedia. Retrieved from:[Link]

  • 6-MeO-DMT: Lack of Hallucinogenic Activity and Reduced Affinity. Wikipedia, The Free Encyclopedia. Retrieved from:[Link]

  • 7-MeO-DMT: Steric Hindrance and Serotonin Receptor Modulators. Wikipedia, The Free Encyclopedia. Retrieved from: [Link]

  • Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature (2024). ResearchGate Index. Retrieved from:[Link]

Sources

Safety Operating Guide

8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for the safe handling and disposal of 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole . As a specialized heterocyclic intermediate—often implicated in the synthesis of melatonin receptor agonists (e.g., Ramelteon analogs) or serotonin modulators—this compound requires a disposal strategy that accounts for its potential pharmacological activity and environmental persistence.[1]

Executive Summary & Chemical Profile

Objective: To neutralize environmental risk and ensure regulatory compliance during the disposal of 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole. Scope: This protocol applies to pure substance, reaction mixtures, and contaminated consumables.[1]

Chemical Identity & Properties
PropertyDetail
Chemical Name 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole
Structural Class Tricyclic Indole Derivative
Parent Scaffold CAS (1,2,3,4-Tetrahydrocyclopenta[b]indole)
Physical State Solid (Crystalline powder, typically off-white to brown)
Solubility Low in water; High in organic solvents (DMSO, DCM, Methanol)
Primary Hazard Bioactive Agent / Irritant. Potential CNS activity (Melatonergic/Serotonergic).[1][2][3][4][5][6] Treat as a Suspected Reproductive Toxin due to structural analogs.[1]

Hazard Classification & Waste Characterization

Before disposal, the waste must be characterized to determine the appropriate regulatory stream.[1][7] This compound does not typically have a specific EPA "P-list" or "U-list" code, meaning it defaults to Characteristic Waste or Process Waste .[1]

  • RCRA Status (USA): Non-listed Hazardous Waste.[1]

  • Disposal Method: High-Temperature Incineration (Best Available Technology).[1]

  • Segregation Code: Organic Toxin / Non-Halogenated (unless in halogenated solvent).[1]

Critical Safety Warning

Do not dispose of via sanitary sewer or trash. Indole derivatives can exhibit high aquatic toxicity and persistence.[1] All traces must be captured for thermal destruction.[1]

Step-by-Step Disposal Workflow

A. Solid Waste (Pure Compound & Contaminated Solids)

Applicability: Expired reagents, weighing boats, contaminated gloves, spill cleanup debris.[1]

  • Containment: Place the solid material into a clear, chemically resistant polyethylene bag (minimum 4 mil thickness).

  • Double-Bagging: Seal the first bag and place it inside a second bag or a wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole, solid debris"[1]

    • Hazard Checkbox: Toxic, Irritant.[1][7][8][9]

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: HPLC waste, reaction solvents, extraction layers.[1]

  • Segregation: Determine the primary solvent.[1]

    • Stream A (Halogenated): If dissolved in Dichloromethane (DCM), Chloroform, etc.[1]

    • Stream B (Non-Halogenated): If dissolved in Methanol, DMSO, Ethyl Acetate.[1]

  • Quenching (If Reactive): If the waste stream contains unreacted reagents (e.g., hydrides used in reduction), quench carefully before bottling.[1] Note: The indole itself is stable.

  • Container: Use a standard safety carboy (HDPE or Glass).[1] Do not fill >90% capacity to allow for thermal expansion.[1]

  • Labeling: List all solvents by percentage. Explicitly list "8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole (<1%)" as a trace contaminant.[1]

Visualization: Waste Decision Logic

The following diagram illustrates the decision matrix for segregating this specific indole derivative.

WasteSegregation Start Waste Generation: 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole StateCheck Physical State? Start->StateCheck Solid Solid / Debris StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid Container: Double-Bagged Label: Toxic Solid Destruction: Incineration Solid->BinSolid Pack & Seal SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, EtOAc) SolventCheck->NonHalo BinHalo Container: Halogenated Waste Carboy Label: Contains Indole Derivative Halo->BinHalo BinNonHalo Container: Organic Waste Carboy Label: Contains Indole Derivative NonHalo->BinNonHalo

Caption: Operational logic for segregating indole-contaminated waste streams to ensure compatibility with incineration protocols.

Spill Response Protocol

In the event of a benchtop spill, immediate action is required to prevent aerosolization and surface contamination.[1]

PPE Required: Nitrile gloves (double gloving recommended), lab coat, safety goggles, and N95 respirator (if powder is fine/dusty).[1]

  • Secure Area: Alert nearby personnel. If the spill is >10g or outside a fume hood, evacuate and contact EHS.[1]

  • Dry Spill (Powder):

    • Do not dry sweep (creates dust).[1]

    • Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.[1]

    • Scoop the wet material into a waste bag.[1]

    • Wipe the surface 3x with ethanol.[1]

  • Wet Spill (Solution):

    • Cover with an inert absorbent (vermiculite or absorbent pads).[1]

    • Do not use combustible materials (sawdust) if oxidizers are present.[1]

    • Collect absorbed material into a solid waste bag.[1]

References & Authority

  • PubChem. 1,2,3,4-Tetrahydrocyclopenta[b]indole (Parent Compound Data).[1][4] National Library of Medicine.[1] Available at: [Link][1]

  • US EPA. Hazardous Waste Management: Characteristic Wastes (40 CFR Part 261).[1] Available at: [Link][1]

Sources

Personal protective equipment for handling 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, logistical, and operational protocols for handling 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole (CAS: 327021-90-9).

Emergency Snapshot & Critical Properties

Compound Identity: 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole CAS Number: 327021-90-9 Physical State: Solid (Crystalline Powder) Molecular Formula: C


H

NO Solubility Profile: Soluble in DMSO, Methanol, Dichloromethane; insoluble in water.
Immediate Emergency Response
ScenarioAction Protocol
Eye Contact IMMEDIATE: Rinse cautiously with water for 15 minutes. Remove contact lenses if present and easy to do.[1] Seek medical attention.
Skin Contact Wash with abundant soap and water. Remove contaminated clothing.[1][2] If irritation persists (redness/blistering), consult a physician.
Inhalation Move person to fresh air.[1][2] If breathing is difficult, administer oxygen. Alert safety officer.
Spill (Solid) Do not dry sweep. Dampen with inert absorbent (sand/vermiculite) or use a HEPA-filtered vacuum to prevent dust aerosolization.
Fire Use Dry Chemical, CO

, or Alcohol-resistant foam. Do not use high-pressure water jets (risks spreading chemical dust).

Risk Assessment & Hazard Identification

As a specialized intermediate (often utilized in the synthesis of thromboxane receptor antagonists like Ramatroban), specific toxicological data for this exact CAS is limited. Therefore, the Precautionary Principle applies: Handle as a potent bioactive agent and severe irritant.

Likely GHS Classifications (Based on Structural Activity Relationships - SAR)
  • H302: Harmful if swallowed (Acute Toxicity, Oral).

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Sensitization Risk: Indole derivatives can act as sensitizers; repeated exposure may trigger allergic dermatitis.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. The following matrix defines the minimum protection required for handling >10 mg quantities.

PPE Specification Table
PPE CategoryMaterial StandardCritical SpecificationReplacement Protocol
Hand Protection Nitrile (Double-gloved)Outer: 0.11 mm (min) Inner: 0.06 mm (min)Change outer glove immediately upon splash or every 2 hours.
Eye Protection Chemical Goggles ANSI Z87.1 (Impact & Splash). Safety glasses are inadequate for powder handling due to dust ingress risks.Inspect for scratches/fogging prior to use.
Respiratory N95 / P100 or Fume Hood If handling outside a hood: NIOSH-approved N95. Preferred: Handle strictly inside a certified fume hood.Dispose of respirator after single-use session.
Body Protection Lab Coat + Tyvek Sleeves 100% Cotton or Flame-Resistant (FR) lab coat. Tyvek sleeves cover wrist gaps.Launder coat weekly; dispose of sleeves after use.

Operational Handling Protocol

This workflow ensures containment and prevents cross-contamination.

Phase A: Weighing & Transfer (High Risk)
  • Static Control: Use an anti-static gun or ionizing bar on the weighing boat before dispensing. Indole powders are often electrostatic and "jump."

  • Containment: Place the analytical balance inside the fume hood. If this is impossible, use a pyramid glove bag.

  • Transfer: Use a disposable spatula. Do not return excess material to the stock container to avoid stock contamination.

Phase B: Reaction Setup
  • Solvent Choice: Dissolve in DMSO or DCM immediately to reduce dust hazard.

  • Inert Atmosphere: This compound is an electron-rich indole; it is prone to oxidation. Purge reaction vessels with Nitrogen or Argon to prevent degradation and formation of unknown oxidation byproducts.

  • Temperature: Store stock at 2–8°C (desiccated). Allow to warm to room temperature before opening to prevent condensation.

Phase C: Waste Disposal
  • Solid Waste: Dispose of gloves, weighing boats, and paper towels in a Hazardous Solid Waste drum (labeled "Toxic Organic Solid").

  • Liquid Waste: Segregate based on solvent (e.g., Halogenated for DCM mixtures; Non-Halogenated for DMSO/Methanol).

  • Quenching: If reactive reagents were used, quench carefully before adding to the waste stream.

Workflow Visualization

The following diagram illustrates the "Cradle-to-Grave" safety workflow for this compound.

SafeHandling Start Storage (2-8°C, Desiccated) Prep Prep: Don PPE (Double Nitrile, Goggles) Start->Prep Warm to RT Weigh Weighing (In Fume Hood) Prep->Weigh Anti-static check Solubilize Solubilization (DMSO/DCM) Weigh->Solubilize Minimize Dust React Reaction (Inert Gas) Solubilize->React Closed System Waste Disposal (Segregated Stream) React->Waste Quench First

Caption: Logical workflow for minimizing exposure during the handling of 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole.

References

  • PubChem . (n.d.).[3][4] Compound Summary: Indole Derivatives. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) . (2024). Laboratory Safety Guidance. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.